molecular formula C6H10N4O B1329747 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine CAS No. 3882-66-4

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Cat. No.: B1329747
CAS No.: 3882-66-4
M. Wt: 154.17 g/mol
InChI Key: WBYRNUWFQADAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-6-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYRNUWFQADAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192082
Record name 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3882-66-4
Record name 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3882-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-6-methyl-1,3,5-triazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (CAS No: 3882-66-4). As a substituted s-triazine, this compound belongs to a class of nitrogen-containing heterocycles known for their diverse applications, including roles as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the fundamental physicochemical characteristics of this molecule is paramount for researchers in drug discovery, process chemistry, and materials science. Properties such as solubility, pKa, and lipophilicity directly govern a compound's behavior in both biological and chemical systems, influencing everything from reaction kinetics and product purity to bioavailability and environmental fate.

This document moves beyond a simple data sheet, offering not only available empirical data but also detailing the standard methodologies for property determination. By explaining the causality behind experimental choices, this guide serves as a practical reference for scientists, enabling them to anticipate the behavior of this triazine derivative and design robust, self-validating experimental plans.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for all subsequent research. The following identifiers and structural representations define 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

  • IUPAC Name: 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

  • CAS Number: 3882-66-4[1][2][3][4]

  • Molecular Formula: C₆H₁₀N₄O[1][2][3][4]

  • Molecular Weight: 154.17 g/mol [1][3][4]

  • Canonical SMILES: CCOC1=NC(=NC(=N1)N)C[5]

  • InChI Key: WBYRNUWFQADAPF-UHFFFAOYSA-N[5]

2D Chemical Structure: 2D Structure of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Core Physicochemical Properties: Data and Methodologies

A quantitative understanding of a compound's physical properties is essential for its application. This section presents the available data for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine and provides detailed, field-proven protocols for their experimental determination.

Summary of Physicochemical Data
PropertyValue / DataSource Type
Molecular Weight 154.17 g/mol Calculated
Melting Point 173 - 175 °CExperimental[6]
Boiling Point 349.3 °C at 760 mmHgPredicted[6]
Water Solubility Data not available-
pKa Data not available-
LogP (Lipophilicity) 0.7Predicted (XLogP3)[6][7]
Melting Point

Significance: The melting point is a critical indicator of a substance's purity. Pure crystalline compounds exhibit a sharp, well-defined melting range (typically <1°C), whereas impurities lead to a depressed and broader melting range.[6] This property is fundamental for quality control and identity confirmation.

Reported Data: The melting point for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is reported to be in the range of 173-175 °C .[6]

Field-Proven Protocol: Capillary Melting Point Determination [8]

This method is the most common and reliable technique for determining the melting point of a solid sample. The underlying principle involves heating a small, packed sample in a capillary tube at a controlled rate and visually observing the temperature range over which the solid transitions to a liquid.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a high-precision thermometer or temperature probe.

  • Rapid Estimation (Optional but Recommended): A preliminary, rapid heating is performed to quickly determine an approximate melting range. This saves time during the precise measurement.[6]

  • Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C below the estimated melting point.

  • The heating rate is then slowed to 1-2°C per minute. A slow rate is critical to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample becomes a clear liquid.

  • The reported melting point is the range T₁ - T₂. The procedure should be repeated at least twice to ensure consistency.[9]

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep1 Dry and powder the sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Place in calibrated apparatus prep2->meas1 meas2 Heat rapidly for approximate range meas1->meas2 meas3 Heat slowly (1-2°C/min) near MP meas2->meas3 meas4 Record T1 (first liquid) and T2 (all liquid) meas3->meas4 val1 Repeat measurement 2x for consistency meas4->val1 val2 Report melting range (T1 - T2) val1->val2

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility

Significance: Aqueous solubility is a cornerstone property in drug development and environmental science. It profoundly affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental persistence and transport. For drug candidates, poor aqueous solubility can be a major barrier to achieving therapeutic efficacy.

Field-Proven Protocol: OECD 105 (Flask Method) [2][10][11]

The OECD Guideline 105 provides a robust and internationally recognized method for determining the water solubility of chemical substances. The flask method is a straightforward approach that involves saturating water with the test substance and then measuring its concentration.

Methodology:

  • Preliminary Test: A preliminary test is conducted to determine the approximate solubility and to establish the appropriate analytical method and sample quantities for the main test.[12]

  • Apparatus Setup: Add an excess amount of the solid compound to a flask containing high-purity water (e.g., Milli-Q). The use of excess solid is essential to ensure a saturated solution is achieved.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 20 ± 0.5 °C) for a prolonged period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.[12]

  • Phase Separation: After agitation, the mixture is allowed to stand at the test temperature to allow undissolved solid to settle. The saturated aqueous phase is then carefully separated from the solid, typically by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the compound in the clear aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation: The experiment is performed in triplicate to ensure the results are reproducible. The pH of the saturated solution should also be measured and reported, as it can significantly influence the solubility of ionizable compounds.

Workflow for Aqueous Solubility Determination (OECD 105)

G cluster_prep Equilibration cluster_measurement Analysis cluster_validation Validation & Reporting prep1 Add excess solid to pure water prep2 Agitate at constant T (e.g., 20°C) for 24-48h prep1->prep2 prep3 Let stand to allow settling prep2->prep3 meas1 Separate aqueous phase (centrifuge/filter) prep3->meas1 meas2 Measure concentration via validated method (e.g., HPLC) meas1->meas2 meas3 Measure final pH of the solution meas2->meas3 val1 Perform experiment in triplicate meas3->val1 val2 Report solubility (e.g., g/L) at specified T and pH val1->val2

Caption: Workflow for OECD 105 Water Solubility Test.

Acidity/Basicity (pKa)

Significance: The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity. The triazine ring and the exocyclic amino group are basic centers. The pKa value dictates the ionization state of a molecule at a given pH. This is critically important in drug development, as the charge of a molecule affects its ability to cross biological membranes, bind to targets, and its solubility.

Reported Data: No experimental pKa value for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine has been found. Its basic nature suggests it will have a pKa corresponding to the protonation of a ring nitrogen or the amino group.

Field-Proven Protocol: OECD 112 (Potentiometric Titration) [7][13][14]

The OECD Guideline 112 describes several methods for pKa determination, with potentiometric titration being one of the most common and accessible. This method involves titrating a solution of the compound with a strong acid (since the triazine is basic) and monitoring the pH change. The pKa can be determined from the midpoint of the resulting titration curve.

Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in high-purity water. If solubility is an issue, a co-solvent like methanol may be used, but the pKa must be extrapolated back to 0% co-solvent.

  • Apparatus Setup: The solution is placed in a thermostatted vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized strong acid titrant (e.g., 0.1 M HCl) is added to the solution in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate at each step.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the compound has been protonated). This can be determined from the first derivative of the curve.

  • Validation: The system should be calibrated using standard buffers before the experiment. The determination should be performed in triplicate.

Workflow for pKa Determination via Titration (OECD 112)

G cluster_prep Setup cluster_measurement Titration cluster_analysis Analysis prep1 Dissolve precise amount of sample in water prep2 Place in thermostatted vessel prep1->prep2 prep3 Calibrate pH electrode with standards prep2->prep3 meas1 Add standardized acid titrant in increments prep3->meas1 meas2 Record pH after each addition meas1->meas2 an1 Plot pH vs. Volume of Titrant meas2->an1 an2 Determine half-equivalence point an1->an2 an3 pKa = pH at half-equivalence point an2->an3

Caption: Workflow for OECD 112 pKa Determination.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and for quantification. While specific spectra for this compound are not publicly available, this section describes the expected characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment:

    • Ethoxy Group (CH₃CH₂O-): A triplet signal for the methyl protons (~1.4 ppm) coupled to the methylene protons, and a quartet signal for the methylene protons (~4.4 ppm) coupled to the methyl protons. The downfield shift of the methylene is due to the adjacent oxygen atom.

    • Methyl Group (-CH₃): A sharp singlet for the methyl group attached to the triazine ring (~2.4 ppm).

    • Amine Group (-NH₂): A broad singlet for the two amine protons. Its chemical shift can vary significantly (typically 5.0-7.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.[15][16][17] Based on the structure, six distinct carbon signals are expected:

    • Triazine Ring Carbons: Three signals in the highly deshielded region (~160-175 ppm) corresponding to the three unique carbons of the triazine ring. The carbon bearing the amino group (C2), the ethoxy group (C4), and the methyl group (C6) will have slightly different chemical shifts.

    • Ethoxy Group Carbons: A signal for the methylene carbon (-OCH₂) around 60-70 ppm and a signal for the methyl carbon (-CH₃) in the upfield region around 15-20 ppm.

    • Methyl Group Carbon: A signal for the methyl carbon attached to the ring, typically around 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is expected to show characteristic absorption bands:

  • N-H Stretching: A pair of medium-to-sharp bands in the 3100-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and ethoxy groups.

  • C=N Stretching: Strong absorption bands in the 1500-1650 cm⁻¹ region, characteristic of the triazine ring system.

  • C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region corresponding to the C-O bond of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In electrospray ionization (ESI) mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value of approximately 155.09.[7] High-resolution mass spectrometry would confirm the elemental composition, C₆H₁₁N₄O⁺.

Chemical Stability and Reactivity

Substituted s-triazines are generally stable aromatic compounds. However, their stability can be influenced by pH and temperature. The ethoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, to yield the corresponding hydroxy-triazine. The amino group provides a site for potential derivatization reactions. For long-term storage, the compound should be kept in a cool, dry, and sealed environment.[4]

Conclusion

This technical guide has detailed the known physicochemical properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine and provided a framework for the experimental determination of key parameters like aqueous solubility and pKa. The provided data, including a melting point of 173-175 °C and a predicted LogP of 0.7, combined with the expected spectroscopic signatures, offers a solid foundation for researchers. By integrating established, authoritative protocols such as those from the OECD, this document empowers scientists to generate reliable, reproducible data, thereby accelerating research and development efforts involving this versatile chemical intermediate.

References

  • [No Source Found]
  • [No Source Found]
  • [No Source Found]
  • [No Source Found]
  • Alzchem. (n.d.). 2-Amino-4-ethoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Retrieved from [Link]

  • [No Source Found]
  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethoxy-6-methyl-1,3,5-triazin-2-amine. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • [No Source Found]
  • [No Source Found]
  • [No Source Found]
  • [No Source Found]
  • Regulations.gov. (2017, January 13). Report : Determination of Water Solubility. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • [No Source Found]
  • [No Source Found]
  • Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved from [Link]

  • [No Source Found]
  • [No Source Found]
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • [No Source Found]
  • [No Source Found]

Sources

An In-depth Technical Guide to the Characterization of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (CAS 3882-66-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the analytical characterization of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but a deeper understanding of the scientific rationale behind the characterization workflow, ensuring robust and reliable data for research and development.

Introduction and Molecular Overview

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, with the CAS number 3882-66-4, is a substituted triazine derivative.[1][2][3] Triazine compounds are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. A thorough characterization of this molecule is the foundational step for any further investigation into its properties and potential applications. This guide will detail the expected outcomes from various analytical techniques and provide validated protocols for its comprehensive characterization.

Molecular Structure and Key Physicochemical Properties:

  • Molecular Formula: C₆H₁₀N₄O[1][2][3]

  • Molecular Weight: 154.17 g/mol [1][2][3]

  • IUPAC Name: 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

  • InChI Key: WBYRNUWFQADAPF-UHFFFAOYSA-N

  • SMILES: CCOC1=NC(=NC(=N1)C)N[4]

PropertyValueSource
Molecular FormulaC₆H₁₀N₄O[1][2][3]
Molecular Weight154.17 g/mol [1][2][3]
IUPAC Name4-Ethoxy-6-methyl-1,3,5-triazin-2-amine
InChI KeyWBYRNUWFQADAPF-UHFFFAOYSA-N

Structural Elucidation via Spectroscopic Methods

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.8 - 5.2br s2H-NH₂The broad singlet is characteristic of amine protons, which can undergo exchange. The chemical shift can vary with concentration and solvent.
~ 4.35q2H-OCH₂CH₃The quartet arises from the coupling with the adjacent methyl protons. The downfield shift is due to the deshielding effect of the neighboring oxygen atom.
~ 2.30s3H-CH₃The singlet indicates a methyl group with no adjacent protons. Its position is typical for a methyl group attached to an aromatic/heterocyclic ring.
~ 1.35t3H-OCH₂CH₃The triplet is due to coupling with the methylene protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 172C4 (Ethoxy)The carbon of the triazine ring attached to the ethoxy group is expected to be significantly downfield due to the electronegativity of the oxygen and nitrogen atoms.
~ 168C2 (Amine)The carbon of the triazine ring bearing the amine group.
~ 165C6 (Methyl)The carbon of the triazine ring substituted with the methyl group.
~ 62-OCH₂CH₃The methylene carbon of the ethoxy group, shifted downfield by the oxygen.
~ 25-CH₃The methyl carbon attached to the triazine ring.
~ 14-OCH₂CH₃The terminal methyl carbon of the ethoxy group.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 500 MHz or higher for better resolution.

    • Probe: Standard broadband probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse program (zgpg30).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectra using the residual solvent peak.

Causality in NMR Protocol Choices:

  • High-field NMR (≥500 MHz): Chosen to achieve better signal dispersion and resolution, which is crucial for unambiguous assignment of protons and carbons, especially in a heteroaromatic system.

  • Deuterated Solvents: Used to avoid large solvent signals that would otherwise obscure the analyte signals. The choice of solvent (e.g., CDCl₃ for non-polar to moderately polar compounds, DMSO-d₆ for more polar compounds) depends on the solubility of the analyte.

  • Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom, which aids in spectral interpretation.

Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase & Baseline Correction ft->phasing calibration Calibration phasing->calibration interpretation Spectral Interpretation calibration->interpretation MS_Fragmentation M Molecular Ion (M⁺) m/z = 154 F1 [M - C₂H₅]⁺ m/z = 125 M->F1 - •C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 109 M->F2 - •OC₂H₅ F3 [M - C₂H₄]⁺ m/z = 126 M->F3 - C₂H₄

Sources

A Comprehensive Spectroscopic and Analytical Guide to 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analytical framework for the characterization of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (CAS No: 3882-66-4), a key heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] In the absence of publicly available experimental spectra, this document leverages predictive methodologies and foundational spectroscopic principles to offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific rationale for experimental design and data interpretation. Protocols for sample preparation and analysis are detailed, ensuring a self-validating system for researchers aiming to characterize this molecule.

Introduction: The Significance of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Substituted 1,3,5-triazines are a class of nitrogen-containing heterocycles of significant interest due to their diverse biological activities.[2] Their scaffold is a cornerstone in the development of various therapeutic agents and agricultural products. 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed spectroscopic characterization for unequivocal identification, purity assessment, and further derivatization in research and development settings.

This guide provides a comprehensive overview of the analytical techniques pivotal for the structural elucidation of this compound. We will delve into the theoretical underpinnings of each spectroscopic method, present predicted data, and offer expert insights into potential challenges and their solutions, such as the low solubility often encountered with triazine derivatives.[3]

Compound Properties:

PropertyValueSource
CAS Number 3882-66-4[1][4]
Molecular Formula C₆H₁₀N₄O[1][4]
Molecular Weight 154.17 g/mol [1][4]
IUPAC Name 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine[1]
SMILES CCOC1=NC(=NC(=N1)N)C[5]
InChIKey WBYRNUWFQADAPF-UHFFFAOYSA-N[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom, respectively.

Experimental Protocol: NMR Sample Preparation and Acquisition

A significant challenge in the NMR analysis of many triazine derivatives is their limited solubility in common deuterated solvents.[3] Intermolecular hydrogen bonding and π-stacking can lead to the formation of insoluble aggregates.[3]

Step-by-Step Protocol:

  • Solvent Selection: Begin with common deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Solubility Test: Attempt to dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen solvent.

  • Addressing Low Solubility: If solubility is poor, consider the following, in order of preference:

    • Heating: Gently warm the sample to aid dissolution. Some triazines show improved solubility at elevated temperatures (e.g., ~50 °C in CDCl₃).[3]

    • Alternative Solvents: Test other solvents such as Methanol-d₄ (MeOD-d₄), Acetonitrile-d₃ (ACN-d₃), or Pyridine-d₅.[3]

    • Co-solvent: The use of trifluoroacetic acid (TFA) as a co-solvent (e.g., CDCl₃ with 7% TFA) can be highly effective.[3] Protonation of the basic nitrogen atoms on the triazine ring disrupts intermolecular hydrogen bonding, enhancing solubility. However, be aware that TFA can alter chemical shifts and may cause degradation in some sensitive compounds.[3]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion).

Predicted ¹H NMR Spectrum

Based on the structure of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, the following proton signals are expected. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment Rationale
-O-CH₂ -CH₃~4.3 - 4.5Quartet (q)2HThe methylene protons are adjacent to an oxygen atom, which is deshielding, and are coupled to the three methyl protons.
-CH₃ (ring)~2.3 - 2.5Singlet (s)3HThe methyl group is attached to the electron-deficient triazine ring, resulting in a downfield shift compared to a typical alkyl methyl.
-O-CH₂-CH₃ ~1.3 - 1.5Triplet (t)3HThese methyl protons are coupled to the two methylene protons.
-NH₂ ~5.0 - 6.5Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

CarbonPredicted δ (ppm)Assignment Rationale
C =N (ring)~165 - 175The three carbon atoms of the triazine ring are in a highly deshielded environment due to the electronegativity of the adjacent nitrogen atoms. Three distinct signals are expected due to the asymmetric substitution.
-O-C H₂-CH₃~60 - 65The carbon is directly bonded to an electronegative oxygen atom.
-C H₃ (ring)~20 - 25A typical chemical shift for a methyl group attached to an sp²-hybridized carbon.
-O-CH₂-C H₃~14 - 16A standard chemical shift for a terminal methyl group in an ethyl chain.

Expert Insight: The NMR spectra of amino-substituted 1,3,5-triazines can be complex due to the presence of rotamers, which arise from restricted rotation around the C-N bonds.[3] This can lead to the broadening or splitting of signals. Variable temperature (VT) NMR studies can be employed to investigate such dynamic equilibria.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" that is unique to the compound.

Experimental Protocol: IR Sample Preparation

For a solid sample like 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, several preparation methods are available.

  • Thin Solid Film (Preferred Method): [6]

    • Dissolve a small amount of the solid (a few milligrams) in a volatile solvent (e.g., methylene chloride or acetone).[6]

    • Place a drop of the solution onto an IR-transparent salt plate (e.g., KBr or NaCl).[6]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]

    • Acquire the spectrum.

  • Nujol Mull: [7][8]

    • Grind a few milligrams of the solid to a fine powder in an agate mortar and pestle.[8]

    • Add a drop of Nujol (mineral oil) and continue grinding to create a uniform paste (mull).[8]

    • Spread the mull thinly between two salt plates.[8]

    • Acquire the spectrum. Note that Nujol itself has characteristic C-H stretching and bending absorptions.[9]

Predicted IR Absorption Bands

The following table summarizes the key vibrational frequencies expected for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3400Medium-Strong, BroadN-H stretchPrimary Amine (-NH₂)
2850 - 3000MediumC-H stretchAlkyl (ethoxy and methyl groups)
~1640 - 1680StrongC=N stretchTriazine ring
~1550 - 1650StrongN-H bendPrimary Amine (-NH₂)
~1400 - 1500Medium-StrongC=C/C=N ring stretchTriazine ring
~1200 - 1300StrongC-O stretchEther (ethoxy group)
~800 - 850StrongRing breathingTriazine ring

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Analysis

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺•) and various fragment ions.

  • Analysis: Separate the ions based on their mass-to-charge ratio (m/z) and detect them.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺•): The molecular weight of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is 154.17. Therefore, the molecular ion peak is expected at m/z = 154 . Due to the presence of an even number of nitrogen atoms (four), the molecular ion will have an even mass, consistent with the Nitrogen Rule.[10]

  • Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting cations and neutral losses.

    • Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethoxy group can lead to the loss of an ethyl radical, resulting in a fragment at m/z = 125 . M⁺• → [M - 29]⁺

    • Loss of ethylene (CH₂=CH₂): A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule from the ethoxy group, resulting in a fragment at m/z = 126 . M⁺• → [M - 28]⁺•

    • Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond can result in the loss of the ethoxy radical, leading to a fragment at m/z = 109 . M⁺• → [M - 45]⁺

    • Ring Cleavage: The triazine ring is relatively stable, but various ring cleavage pathways can occur, leading to smaller fragments.

Visualization of Key Fragmentation Pathways:

G M M+• (m/z = 154) frag1 [M - C₂H₅]+ (m/z = 125) M->frag1 - •C₂H₅ frag2 [M - C₂H₄]+• (m/z = 126) M->frag2 - C₂H₄ frag3 [M - OC₂H₅]+ (m/z = 109) M->frag3 - •OC₂H₅

Caption: Predicted major fragmentation pathways for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in EI-MS.

Conclusion: A Pathway to Confident Characterization

This technical guide provides a robust framework for the spectroscopic analysis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. By combining predicted spectral data with detailed, field-proven experimental protocols and interpretations, researchers are equipped with the necessary tools for the confident structural elucidation and purity assessment of this important heterocyclic compound. The principles and methodologies outlined herein are broadly applicable to the characterization of other substituted triazine derivatives, serving as a valuable resource for the scientific community.

References

  • Structural characterization of triazines. (n.d.). Retrieved January 23, 2026, from [Link]

  • 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine. PubChem. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 25). YouTube. Retrieved January 23, 2026, from [Link]

  • 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. Alzchem. Retrieved January 23, 2026, from [Link]

  • Spectroscopic Data for Triazines 3a−e in CH 2 Cl 2 [10 −5 M]. ResearchGate. Retrieved January 23, 2026, from [Link]

  • 4-ethoxy-6-methyl-1,3,5-triazin-2-amine. PubChemLite. Retrieved January 23, 2026, from [Link]

  • Sampling of solids in IR spectroscopy. (2014, November 11). Slideshare. Retrieved January 23, 2026, from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science, 6(4), 057-071. Retrieved January 23, 2026, from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances, 8(36), 20082–20091. Retrieved January 23, 2026, from [Link]

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved January 23, 2026, from [Link]

  • Synthesis method of 1,3,5-triazine derivatives. (2015). Google Patents.
  • Sample preparation for FT-IR. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of new pyrazolo[3][4][11]triazines by cyclative cleavage of pyrazolyltriazenes. (2022). Beilstein Journal of Organic Chemistry, 18, 1205–1213. Retrieved January 23, 2026, from [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). Arkivoc, 2000(6), 923-930. Retrieved January 23, 2026, from [Link]

  • Preparing a sample for infrared spectroscopy. (2016, June 7). YouTube. Retrieved January 23, 2026, from [Link]

Sources

A Technical Guide to the Solubility of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solubility Profile of a Key Synthetic Intermediate

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine serves as a crucial building block in the synthesis of a variety of compounds, from agrochemicals to potential pharmaceutical agents. Its efficacy in these synthetic pathways is often dictated by its behavior in various reaction media. A thorough understanding of its solubility in organic solvents is, therefore, not merely academic but a fundamental prerequisite for process optimization, reaction kinetics control, and purification strategy development. This guide provides a comprehensive overview of the physicochemical properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, offers insights into its expected solubility based on molecular structure, and presents a detailed protocol for its empirical determination.

Physicochemical Characterization of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

A molecule's solubility is intrinsically linked to its physical and chemical properties. The table below summarizes the key physicochemical parameters for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

PropertyValueSource
IUPAC Name 4-Ethoxy-6-methyl-1,3,5-triazin-2-amineAmadis Chemical[1]
CAS Number 3882-66-4Amadis Chemical[1]
Molecular Formula C₆H₁₀N₄OAmadis Chemical[1]
Molecular Weight 154.17 g/mol Atomaxchem[2]
Appearance Not specified, likely a solidInferred from related compounds
Storage 2-8°C for long termAmadis Chemical[1]

Theoretical Solubility Profile: An Analysis of Molecular Structure

The principle of "like dissolves like" is a cornerstone of solubility prediction. The structure of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine—containing a polar triazine ring with an amino group, a moderately polar ethoxy group, and a nonpolar methyl group—suggests a nuanced solubility profile.

  • Polarity and Hydrogen Bonding: The presence of the amino group (-NH₂) allows the molecule to act as a hydrogen bond donor, while the nitrogen atoms within the triazine ring and the oxygen of the ethoxy group can act as hydrogen bond acceptors. This indicates a predisposition for solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Dipole Moment: The electronegative nitrogen and oxygen atoms create a significant dipole moment across the molecule, further enhancing its affinity for polar solvents.

  • Hydrophobic Character: The methyl and ethyl groups introduce a degree of nonpolar character, which may confer some solubility in less polar solvents like toluene or dichloromethane, although high solubility in purely nonpolar solvents like hexane is not expected.

Based on these structural features, a qualitative prediction of solubility can be made:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amino and ethoxy groups.
Polar Aprotic Acetone, Ethyl Acetate, DMSOModerate to HighCan engage in dipole-dipole interactions. DMSO is a particularly strong solvent for many organic molecules.
Chlorinated Dichloromethane, ChloroformModerateBalances polarity with the ability to solvate the hydrocarbon portions of the molecule.
Aromatic TolueneLow to ModeratePrimarily nonpolar, but the aromatic ring can interact with the triazine ring.
Nonpolar Hexane, HeptaneLowLacks the polarity to effectively solvate the polar functional groups of the triazine.

For context, the closely related compound, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, is described as being slightly soluble in chloroform and DMSO[3]. Another triazine derivative, Atrazine, is soluble in ethanol at approximately 1 mg/ml, and in DMSO and dimethylformamide (DMF) at around 20 mg/ml.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published quantitative data, empirical determination of solubility is essential for precise applications. The following protocol outlines a robust method for determining the solubility of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in a given organic solvent. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine into a series of vials. The "excess" should be enough to ensure that undissolved solid remains after equilibration.

    • Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. Visual inspection should confirm the presence of undissolved solid, indicating saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining solid particles.

    • Immediately cap the vial containing the filtered saturated solution.

  • Gravimetric Analysis (for non-volatile solvents):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent is fully evaporated, reweigh the vial containing the dried solute.

    • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

  • Chromatographic Analysis (for volatile solvents or higher precision):

    • Prepare a series of standard solutions of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing these standards using an appropriate HPLC or GC method.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent.

    • Analyze the diluted sample using the same chromatographic method.

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantification prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate in thermostatted shaker prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Draw supernatant with syringe sample1->sample2 sample3 Filter with 0.22 µm syringe filter sample2->sample3 analysis_choice Analysis Method sample3->analysis_choice gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue analysis_choice->gravimetric chromatographic Chromatographic Analysis: Dilute and analyze via HPLC/GC analysis_choice->chromatographic

Caption: Experimental workflow for determining solubility.

Influence of Temperature

The solubility of solids in liquids is generally an endothermic process, meaning that solubility tends to increase with temperature. For many triazine derivatives, this relationship holds true. For instance, the solubility of some triazine pesticides in water increases approximately threefold for every 25°C rise in temperature. While the exact temperature dependence for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in organic solvents must be determined experimentally, it is a critical factor to consider, especially for applications like crystallization where controlled precipitation is desired. The protocol described in section 3 can be repeated at various temperatures to construct a solubility curve.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.

Conclusion

This guide provides a foundational understanding of the solubility characteristics of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. While quantitative data is sparse in the public domain, a qualitative assessment based on its molecular structure provides valuable predictive insights. The detailed experimental protocol herein offers a clear and reliable path for researchers to generate precise, application-specific solubility data. Such empirical data is indispensable for the rational design of synthetic routes, the optimization of reaction conditions, and the development of efficient purification processes.

References

  • AERU. 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). [Link]

  • PubChem. 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • PubChem. 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine. [Link]

  • University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Massachusetts Boston. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • PubChem. 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. [Link]

  • AERU. 6-ethoxy-N-methyl-1,3,5-triazine-2,4-diamine (Ref: IN D7556). [Link]

  • PubChemLite. 4-ethoxy-n-ethyl-6-methyl-1,3,5-triazin-2-amine. [Link]

  • PubChemLite. 1,3,5-triazin-2-amine, 4-ethoxy-6-ethyl-n-methyl-. [Link]

  • SpectraBase. Ethanol, 2-[[4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl]amino]-. [Link]

  • ASCA GmbH. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. [Link]

Sources

The Vanguard of Discovery: A Technical Guide to the Biological Activity Screening of Novel Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Triazine Scaffold - A Privileged Platform in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[1] The 1,3,5-triazine core, a symmetrical six-membered heterocycle with alternating carbon and nitrogen atoms, is a prime example of such a scaffold.[2][3] Its unique electronic properties and the ability to be readily functionalized at three distinct positions allow for the creation of vast and diverse chemical libraries.[4][5] This inherent versatility has led to the development of triazine derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][6] Notably, several triazine-based drugs, such as Altretamine, Gedatolisib, and Enasidenib, have received FDA approval for treating various cancers, underscoring the clinical significance of this scaffold.[7]

This guide provides an in-depth technical overview of the methodologies and strategic considerations for screening novel triazine derivatives for biological activity. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed and effective screening campaigns.

Chapter 1: The Strategic Blueprint for a Triazine Screening Campaign

A successful screening campaign is not a linear progression of assays but a carefully orchestrated workflow designed to efficiently identify and validate promising compounds. The unique nature of the triazine scaffold, with its potential for multi-target activity, necessitates a flexible and intelligent screening strategy.

A typical screening cascade begins with a broad, high-throughput primary screen to identify initial "hits." These hits are then subjected to a series of increasingly stringent secondary and confirmatory assays to validate their activity, determine their potency and selectivity, and elucidate their mechanism of action. This funneling approach ensures that resources are focused on the most promising candidates for further development.

Diagram: The Triazine Screening Cascade

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization Primary High-Throughput Screening (HTS) (e.g., Cell Viability, Antimicrobial Growth) Confirmation Hit Confirmation (Re-testing of primary hits) Primary->Confirmation Initial 'Hits' DoseResponse Dose-Response & IC50/MIC Determination Confirmation->DoseResponse Confirmed Hits TargetBased Target-Based Assays (e.g., Kinase Inhibition) DoseResponse->TargetBased Potent Hits CellBased Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle Analysis) DoseResponse->CellBased SAR Structure-Activity Relationship (SAR) Studies TargetBased->SAR CellBased->SAR ADMET In Vitro ADMET Profiling SAR->ADMET Optimized Leads

Caption: A generalized workflow for the screening of novel triazine derivatives.

Chapter 2: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly assess a large library of triazine derivatives to identify compounds that exhibit a desired biological effect. High-throughput screening (HTS) is the cornerstone of this phase, employing automated systems to test thousands of compounds in a time- and cost-effective manner.[8]

Anticancer Activity Screening

A prevalent therapeutic target for triazine derivatives is cancer.[7] The initial screen for anticancer activity typically involves cell viability or cytotoxicity assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well cell culture plates

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Triazine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The results are often used to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10]

Antimicrobial Activity Screening

Triazine derivatives have also shown significant promise as antimicrobial agents.[3] The primary screen for antimicrobial activity is typically a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Triazine derivatives dissolved in a suitable solvent

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the triazine derivatives in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[12]

Chapter 3: Hit Validation and Secondary Screening - From 'Hit' to 'Lead'

A "hit" from a primary screen is not a guaranteed therapeutic candidate. A rigorous process of hit validation and secondary screening is crucial to eliminate false positives and to characterize the mechanism of action of the true hits.[13]

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the initial hits to confirm their activity. Confirmed hits are then subjected to dose-response analysis to accurately determine their potency (IC50 or MIC). This involves testing the compounds over a wider range of concentrations.

Target-Based Assays: Unveiling the Mechanism

Many triazine derivatives exert their biological effects by interacting with specific molecular targets, such as protein kinases.[7] The PI3K/mTOR pathway, a critical regulator of cell growth and survival, is a common target for anticancer triazine derivatives.[14]

Diagram: The PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

This type of assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.

Materials:

  • Purified kinase of interest (e.g., PI3Kα)

  • Kinase-specific substrate

  • ATP

  • Triazine derivative

  • Assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense the triazine derivatives at various concentrations into the wells of the assay plate.

  • Kinase Addition: Add the purified kinase to the wells and incubate briefly to allow for compound binding.

  • Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[15]

  • Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.[15]

  • Luminescence Measurement: Read the luminescent signal using a luminometer.

Data Interpretation: The luminescent signal is inversely proportional to the kinase activity. The data is used to calculate the percent inhibition and subsequently the IC50 value for the compound against the specific kinase.

Cell-Based Mechanistic Assays

To understand how a compound affects the whole cell, a variety of cell-based assays can be employed. These can include:

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a particular phase.

  • Apoptosis Assays: To determine if the compound induces programmed cell death.

  • Western Blotting: To measure the levels of specific proteins in a signaling pathway to confirm target engagement.

Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization

Once a validated hit with a confirmed mechanism of action is identified, the process of lead optimization begins. This involves synthesizing and testing analogues of the hit compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). The insights gained from this process are known as Structure-Activity Relationships (SAR).[2][16]

Analyzing SAR: A Case Study Approach

By systematically modifying the substituents at the three reactive positions of the triazine core, chemists can probe the structural requirements for biological activity.

Table 1: Exemplary SAR Data for Anticancer Triazine Derivatives

CompoundR1R2R3Target/Cell LineIC50 (µM)Reference
1a -ClPhenylaminoPiperidinoMCF-71.77[17]
1b -Cl4-FluorophenylaminoPiperidinoMCF-713.46[17]
1c -Cl4-NitrophenylaminoPiperidinoMCF-70.2[17]
2a MorpholinoPhenylaminoDipeptideMCF-70.82[2]
2b PiperidinoPhenylaminoDipeptideMCF-79.36[2]
3 MorpholinoPiperazinyl-sulfonylphenolMorpholinoethylaminoPI3K0.0034[2]
4 4-aminoquinolineMorpholinoAnilineEGFR-TK0.0368[18]

This table is a compilation of representative data and is for illustrative purposes.

Table 2: Exemplary SAR Data for Antimicrobial Triazine Derivatives

CompoundR1R2R3OrganismMIC (µg/mL)Reference
5a 4-MethoxyphenylChloroAmineS. aureus12.5[14]
5b 4-MethoxyphenylChloroMorpholinoS. aureus>50[14]
5c 4-MethoxyphenylChloroPiperidinoS. aureus>50[14]
6a 3-MethoxyphenylChloroAmineS. aureus6.25[14]
6b 3-MethoxyphenylChloroMorpholinoS. aureus25[14]

This table is a compilation of representative data and is for illustrative purposes.

The antimicrobial data in Table 2 suggests that for this particular series, a simple amine at the R3 position is crucial for activity against S. aureus, with larger substituents like morpholine and piperidine being detrimental.[14] Furthermore, a methoxy group at the meta position of the phenyl ring (6a) appears to be more favorable than at the para position (5a).[14]

The Path to a Clinical Candidate

The hit-to-lead process is an iterative cycle of design, synthesis, and testing.[19] The goal is to develop a compound with a desirable balance of potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This ultimately leads to the selection of a clinical candidate for further preclinical and clinical development.

Conclusion: The Future of Triazine-Based Drug Discovery

The triazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The success of a screening campaign for new triazine derivatives hinges on a well-designed, multi-faceted strategy that combines high-throughput primary screening with insightful secondary and mechanistic studies. A deep understanding of the underlying biology and a systematic approach to exploring the structure-activity landscape are paramount. As our understanding of disease pathways becomes more nuanced and our screening technologies more sophisticated, the potential for developing the next generation of triazine-based medicines remains exceptionally bright.

References

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). Molecules. [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). Molecules. [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

  • Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers. (2024). RSC Medicinal Chemistry. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. [Link]

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2017). Journal of Medicinal Chemistry. [Link]

  • Functionalized Triazines and Tetrazines: Synthesis and Applications. (2022). Chemical Reviews. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Anticancer s-triazine drugs (I–III) in phase III clinical trials. (n.d.). ResearchGate. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (n.d.). ResearchGate. [Link]

  • Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. (2022). Organic Chemistry Frontiers. [Link]

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2017). PubMed. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. [Link]

  • Hit Identification. (n.d.). Vipergen. [Link]

  • The Antitumor Activity of s-Triazine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2013). Journal of Chemical Information and Modeling. [Link]

  • The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. (2023). Molecules. [Link]

  • Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease. (2023). European Journal of Medicinal Chemistry. [Link]

  • Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][2][7][20]triazines. (2022). Molecules. [Link]

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). RSC Advances. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Scaffold-Based Drug Design. (n.d.). BioSolveIT. [Link]

  • 1,2,4-Triazine Derivatives as NLRP3 Inhibitors for Treating Diseases. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2024). Molecules. [Link]

  • Functionalized Triazines and Tetrazines: Synthesis and Applications. (n.d.). ResearchGate. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2007). Combinatorial Chemistry & High Throughput Screening. [Link]

  • The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. (2017). Journal of Medicinal Chemistry. [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). Journal of Medicinal Chemistry. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). Semantic Scholar. [Link]

  • Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). Royal Society of Chemistry. [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2024). Pharmaceuticals. [Link]

  • The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. (2024). Preprints.org. [Link]

  • Kinase Screening & Profiling. (n.d.). BPS Bioscience. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Drug dose-response data analysis. (2021). Towards Data Science. [Link]

  • Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. (2024). YouTube. [Link]

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]

  • Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. (n.d.). ResearchGate. [Link]

  • Anti‑breast cancer activity of selected 1,3,5‑triazines via modulation of EGFR‑TK. (n.d.). ResearchGate. [Link]

  • PI3K/mTOR/AKT Signaling Pathway. (n.d.). Moodle@Units. [Link]

Sources

The Versatile Synthon: A Technical Guide to 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the strategic applications of 4-ethoxy-6-methyl-1,3,5-triazin-2-amine as a pivotal building block in organic synthesis. This document provides a detailed exploration of its synthesis, reactivity, and established utility, with a focus on enabling the design and execution of innovative synthetic strategies.

Introduction: The Strategic Importance of Substituted Triazines

The 1,3,5-triazine core is a privileged scaffold in medicinal and agricultural chemistry, owing to its unique electronic properties and its ability to engage in a multitude of intermolecular interactions. Among the vast family of triazine derivatives, 4-ethoxy-6-methyl-1,3,5-triazin-2-amine emerges as a particularly versatile intermediate. Its trifunctional nature, presenting amino, ethoxy, and methyl groups on the triazine ring, allows for a diverse range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. This guide will illuminate the synthetic pathways to this key intermediate and showcase its power as a synthon in the development of high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.

PropertyValueSource
CAS Number 3882-66-4[1]
Molecular Formula C₆H₁₀N₄O[1]
Molecular Weight 154.17 g/mol [1]
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in many common organic solventsGeneral knowledge
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), a singlet for the methyl group, and a broad singlet for the amine protons. The exact chemical shifts would be influenced by the solvent used. For a similar compound, 6-methyl-1,3,5-triazine-2,4-diamine, the methyl protons appear around 2.06 ppm and the amine protons around 6.6 ppm in DMSO-d₆[2].

  • ¹³C NMR: The carbon NMR would display distinct signals for the methyl carbon, the two carbons of the ethoxy group, and the three aromatic carbons of the triazine ring. The chemical shifts of the triazine carbons are typically in the range of 160-175 ppm.

  • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M+) at m/z 154, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), C=N stretching of the triazine ring (around 1550-1650 cm⁻¹), and C-O stretching of the ethoxy group (around 1050-1250 cm⁻¹).

Synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine: A Step-by-Step Protocol

The most established and versatile method for the synthesis of unsymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[3]. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups by carefully managing the reaction temperature.

The synthesis of 4-ethoxy-6-methyl-1,3,5-triazin-2-amine can be logically designed in a three-step sequence starting from cyanuric chloride. The choice of the order of substituent introduction is critical to achieving the desired product with high selectivity. A plausible and efficient synthetic route is outlined below.

Synthesis_Workflow Start Cyanuric Chloride Step1 Step 1: Introduction of the Methyl Group Start->Step1 Intermediate1 2,4-Dichloro-6-methyl-1,3,5-triazine Step1->Intermediate1 Grignard Reagent (e.g., CH₃MgBr) Low Temperature Step2 Step 2: Introduction of the Ethoxy Group Intermediate1->Step2 Intermediate2 2-Chloro-4-ethoxy-6-methyl-1,3,5-triazine Step2->Intermediate2 Sodium Ethoxide Controlled Temperature Step3 Step 3: Introduction of the Amino Group Intermediate2->Step3 Product 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine Step3->Product Ammonia Higher Temperature

Synthetic workflow for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.
Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine

This step involves a nucleophilic substitution of one chlorine atom with a methyl group. A Grignard reaction is a suitable method for this C-C bond formation[4][5].

  • Reaction Setup: A solution of cyanuric chloride (1.0 eq) in an anhydrous ether solvent such as THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature, typically between -20°C and 0°C.

  • Grignard Addition: A solution of methylmagnesium bromide (CH₃MgBr) or a similar methyl Grignard reagent (1.0 eq) in a suitable ether solvent is added dropwise to the cyanuric chloride solution, maintaining the low temperature. The reaction is highly exothermic and careful control of the addition rate is crucial to prevent side reactions.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,4-dichloro-6-methyl-1,3,5-triazine.

Step 2: Synthesis of 2-Chloro-4-ethoxy-6-methyl-1,3,5-triazine

The second chlorine atom is replaced by an ethoxy group. The decreased reactivity of the dichlorinated intermediate allows for selective substitution with an alkoxide at a slightly elevated temperature[3].

  • Alkoxide Preparation: Sodium ethoxide can be prepared in situ by reacting sodium metal with anhydrous ethanol or, more conveniently, a solution of sodium ethoxide in ethanol (1.0 eq) is used.

  • Nucleophilic Substitution: The 2,4-dichloro-6-methyl-1,3,5-triazine from Step 1 is dissolved in a suitable solvent like anhydrous ethanol or THF. The sodium ethoxide solution is then added, and the reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle reflux, depending on the reactivity.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford pure 2-chloro-4-ethoxy-6-methyl-1,3,5-triazine.

Step 3: Synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

The final chlorine atom, which is the least reactive, is substituted by an amino group. This generally requires more forcing conditions, such as higher temperatures or pressures[3].

  • Amination: The 2-chloro-4-ethoxy-6-methyl-1,3,5-triazine is dissolved in a suitable solvent, and an excess of ammonia (either as a concentrated aqueous solution or as a solution in an organic solvent) is added. The reaction is typically carried out in a sealed vessel at an elevated temperature to drive the substitution to completion.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration if the product precipitates, or extraction followed by solvent removal. The crude 4-ethoxy-6-methyl-1,3,5-triazin-2-amine is then purified by recrystallization or column chromatography to yield the final product.

Reactivity and Mechanistic Considerations

The synthetic utility of 4-ethoxy-6-methyl-1,3,5-triazin-2-amine is dictated by the reactivity of its constituent functional groups. The triazine ring is electron-deficient, which influences the reactivity of its substituents.

  • The Amino Group: The exocyclic amino group is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, and condensation with carbonyl compounds. This reactivity is crucial for its role as a building block, allowing for the extension of the molecular framework.

  • The Ethoxy Group: The ethoxy group is a relatively stable ether linkage. However, under certain conditions, it can be cleaved or displaced by other nucleophiles, although this typically requires more forcing conditions than the displacement of a halogen from a chlorotriazine.

  • The Methyl Group: The methyl group is generally unreactive under standard synthetic conditions. However, its presence influences the electronic properties of the triazine ring and can have a steric impact on reactions at adjacent positions.

Reactivity_Diagram Molecule 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine Amino Amino Group (Nucleophilic Center) Molecule->Amino Primary site for functionalization Ethoxy Ethoxy Group (Generally Stable) Molecule->Ethoxy Methyl Methyl Group (Electron-donating, Steric Influence) Molecule->Methyl Triazine Triazine Ring (Electron-deficient Core) Molecule->Triazine

Key reactivity sites of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Application as a Building Block in Herbicide Synthesis

Substituted 2-amino-1,3,5-triazines are crucial intermediates in the manufacturing of sulfonylurea herbicides, a class of compounds known for their high efficacy and low application rates[5]. 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine serves as a key precursor for the synthesis of certain herbicides in this class.

A prominent example is its use in the synthesis of herbicides like prosulfuron. The general synthetic strategy involves the condensation of the aminotriazine with a substituted sulfonyl isocyanate or a related reactive intermediate.

Herbicide_Synthesis Triazine 4-Ethoxy-6-methyl- 1,3,5-triazin-2-amine Condensation Condensation Reaction Triazine->Condensation Sulfonyl Substituted Aryl Sulfonyl Isocyanate Sulfonyl->Condensation Herbicide Sulfonylurea Herbicide (e.g., Prosulfuron) Condensation->Herbicide

General scheme for the synthesis of sulfonylurea herbicides.

The nucleophilic amino group of 4-ethoxy-6-methyl-1,3,5-triazin-2-amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of the characteristic sulfonylurea linkage. The ethoxy and methyl substituents on the triazine ring are crucial for modulating the biological activity and selectivity of the final herbicide product.

Conclusion

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is a highly valuable and versatile building block in organic synthesis. Its straightforward, albeit multi-step, synthesis from readily available starting materials, combined with its diverse reactivity, makes it an attractive intermediate for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and a key application in the agrochemical industry. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the strategic use of such well-defined and versatile synthons will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • Google Patents. (n.d.). Process for producing 6-methyl-2-methylamino-4-methoxy-1,2,5-triazine.
  • Pinheiro, P. S. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-99. Available at: [Link]

  • AERU. (n.d.). 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • PubChem. (n.d.). 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine. Retrieved from [Link]

  • Alzchem. (n.d.). 2-Amino-4-ethoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.

Sources

The 1,3,5-Triazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine, a symmetrical six-membered heterocyclic aromatic ring, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore and a privileged scaffold. Its unique electronic properties, coupled with the ability to be readily and selectively functionalized at three distinct positions, have propelled its application across a broad spectrum of therapeutic areas. This technical guide provides a comprehensive analysis of the key pharmacophore features of the 1,3,5-triazine core, explores its role in the design of targeted therapies, and details the synthetic strategies and experimental workflows integral to the development of novel 1,3,5-triazine-based drug candidates. Particular emphasis is placed on its application in oncology, where it has yielded potent inhibitors of various kinases and other crucial cellular targets.

Introduction: The Ascendancy of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine core, with its alternating carbon and nitrogen atoms, presents a unique electronic landscape that is highly amenable to molecular recognition. This has led to its widespread investigation and successful implementation in the design of bioactive molecules.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The core's planarity and the presence of three nitrogen atoms, which can act as hydrogen bond acceptors, are fundamental to its ability to interact with biological targets. Furthermore, the symmetrical nature of the ring allows for the creation of diverse chemical libraries through controlled, stepwise substitution reactions, making it an ideal starting point for drug discovery programs.[4]

Unveiling the Pharmacophore Features of the 1,3,5-Triazine Core

The therapeutic potential of the 1,3,5-triazine core is intrinsically linked to its distinct pharmacophoric features. These features can be modulated through synthetic modifications to achieve desired interactions with specific biological targets.

Hydrogen Bonding Capabilities

The three nitrogen atoms within the 1,3,5-triazine ring are key hydrogen bond acceptors. This characteristic is crucial for the orientation and binding of triazine-based ligands within the active sites of enzymes and receptors. The strength and directionality of these hydrogen bonds can be fine-tuned by the nature of the substituents on the ring. For instance, electron-donating groups can enhance the basicity of the ring nitrogens, thereby strengthening their hydrogen bond accepting capacity.

Aromatic and π-Stacking Interactions

The aromatic nature of the 1,3,5-triazine ring allows it to participate in π-π stacking interactions with aromatic residues, such as phenylalanine, tyrosine, and tryptophan, commonly found in the binding pockets of proteins. These interactions contribute significantly to the overall binding affinity and stability of the ligand-target complex.

A Scaffold for Multi-Vector Elaboration

The ability to introduce three distinct substituents at the 2, 4, and 6 positions of the triazine ring is a major advantage in drug design. This multi-vector elaboration allows for the precise positioning of various functional groups to interact with different sub-pockets of a binding site, leading to enhanced potency and selectivity.[2]

A generalized pharmacophore model for a 1,3,5-triazine-based ligand can include features such as a positive ionizable group, an aromatic ring, a hydrogen bond acceptor group, and a hydrophobic group, all anchored to the central triazine core.[5]

Pharmacophore_Model cluster_0 1,3,5-Triazine Core Triazine N(1)-C(2)-N(3)-C(4)-N(5)-C(6) HBA Hydrogen Bond Acceptor (N atoms) Triazine->HBA Intrinsic Property Aromatic Aromatic Ring (π-π Stacking) Triazine->Aromatic Intrinsic Property Hydrophobic Hydrophobic Group (R1) Triazine->Hydrophobic Substituent PI Positive Ionizable Group (R2) Triazine->PI Substituent HBD Hydrogen Bond Donor/Acceptor (R3) Triazine->HBD Substituent

Caption: Generalized pharmacophore model of the 1,3,5-triazine core.

The 1,3,5-Triazine Core in Anticancer Drug Design: A Privileged Scaffold

The 1,3,5-triazine scaffold has proven to be particularly fruitful in the development of anticancer agents.[3] Its derivatives have been shown to inhibit a variety of key enzymes and signaling pathways implicated in tumorigenesis and cancer progression.[1][3]

Kinase Inhibition: Targeting Dysregulated Signaling

Many 1,3,5-triazine derivatives have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 1,3,5-triazine core has been successfully employed to design inhibitors of EGFR, a key driver in many cancers. These inhibitors typically interact with the ATP-binding site of the EGFR tyrosine kinase domain.[6][7][8] Molecular docking studies have revealed that the triazine core can form crucial hydrogen bonds with key residues in the hinge region of the kinase.[6]

  • PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Several 1,3,5-triazine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, demonstrating significant anticancer activity.[9][10]

Dihydrofolate Reductase (DHFR) Inhibition

The enzyme dihydrofolate reductase (DHFR) plays a crucial role in nucleotide biosynthesis and is a well-established target for cancer chemotherapy. 1,3,5-triazine derivatives have been designed as potent DHFR inhibitors, leading to the disruption of DNA synthesis and cell death in rapidly proliferating cancer cells.[11][12][13]

Target Example Drug/Derivative Mechanism of Action Therapeutic Indication
EGFRChiral 1,3,5-triazinesInhibition of EGFR tyrosine kinase activityBreast and Lung Cancer
PI3K/mTORNovel 1,3,5-triazine derivativesDual inhibition of PI3K and mTOR signalingCervical Cancer
DHFRDihydro-1,3,5-triazine derivativesInhibition of dihydrofolate reductase, blocking DNA synthesisVarious Cancers
Adenosine Receptors2-amino-1,3,5-triazine derivativesModulation of A1 and A3 adenosine receptorsLung Cancer

Synthetic Strategies and Experimental Workflows

The synthesis of substituted 1,3,5-triazines predominantly relies on the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][11][14][15] This commercially available and inexpensive starting material offers a versatile platform for creating a vast array of derivatives.[11]

Stepwise Nucleophilic Substitution of Cyanuric Chloride

The reactivity of the chlorine atoms on cyanuric chloride towards nucleophiles decreases with each substitution. This property allows for a controlled, stepwise synthesis of mono-, di-, and tri-substituted triazines by carefully managing the reaction temperature.[11][15]

  • First Substitution: Typically occurs at low temperatures (0-5 °C).

  • Second Substitution: Requires slightly elevated temperatures (room temperature to 40 °C).

  • Third Substitution: Often necessitates higher temperatures (reflux).

This temperature-controlled reactivity enables the introduction of different nucleophiles at each position, leading to the synthesis of unsymmetrical triazine derivatives.

Synthesis_Workflow Cyanuric_Chloride Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Mono_Substituted Mono-substituted Triazine Cyanuric_Chloride->Mono_Substituted 0-5 °C Di_Substituted Di-substituted Triazine Mono_Substituted->Di_Substituted Room Temp. Tri_Substituted Tri-substituted Triazine Di_Substituted->Tri_Substituted Reflux Nucleophile_1 Nucleophile 1 (Nu1-H) Nucleophile_1->Mono_Substituted Nucleophile_2 Nucleophile 2 (Nu2-H) Nucleophile_2->Di_Substituted Nucleophile_3 Nucleophile 3 (Nu3-H) Nucleophile_3->Tri_Substituted

Caption: Stepwise synthesis of substituted 1,3,5-triazines from cyanuric chloride.

Experimental Protocol: General Procedure for the Synthesis of a Trisubstituted 1,3,5-Triazine

Materials: Cyanuric chloride, Nucleophile 1, Nucleophile 2, Nucleophile 3, appropriate solvents (e.g., acetone, THF, CH2Cl2), and a base (e.g., K2CO3, Na2CO3, DIPEA).

Step 1: First Substitution

  • Dissolve cyanuric chloride in a suitable solvent and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of Nucleophile 1 and a base to the cooled solution.

  • Stir the reaction mixture at 0-5 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, isolate the mono-substituted product.

Step 2: Second Substitution

  • Dissolve the mono-substituted triazine in a suitable solvent.

  • Add a solution of Nucleophile 2 and a base to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Isolate the di-substituted product.

Step 3: Third Substitution

  • Dissolve the di-substituted triazine in a suitable solvent.

  • Add Nucleophile 3 and a base to the solution.

  • Reflux the reaction mixture until completion (monitored by TLC).

  • Isolate and purify the final tri-substituted 1,3,5-triazine derivative using appropriate techniques such as crystallization or column chromatography.

Note: The choice of solvent, base, and reaction time will depend on the specific nucleophiles used.

The 1,3,5-Triazine Core as a Purine Bioisostere

The 1,3,5-triazine ring can act as a bioisostere for the purine ring system, a fundamental component of nucleic acids and a key player in various biological processes. This bioisosteric relationship has been exploited in the design of novel therapeutic agents, particularly in the development of kinase inhibitors and receptor antagonists. The fusion of a 1,3,5-triazine ring with other heterocyclic rings, such as imidazole or pyrazole, can generate scaffolds that mimic the shape and electronic properties of purines, allowing them to interact with purine-binding sites in proteins.

Conclusion and Future Perspectives

The 1,3,5-triazine core continues to be a highly valuable and versatile scaffold in drug discovery. Its inherent pharmacophoric features, coupled with the ease of synthetic modification, ensure its continued prominence in the development of novel therapeutics. Future research will likely focus on the development of more selective and potent 1,3,5-triazine derivatives through the application of advanced computational modeling and innovative synthetic methodologies. The exploration of this privileged scaffold in new therapeutic areas and the development of multi-target agents represent exciting avenues for future investigation. The adaptability of the 1,3,5-triazine core guarantees its enduring legacy in the field of medicinal chemistry.

References

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. (2021, June 28). MDPI. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. (2025, December 21). ACS Omega. Retrieved January 23, 2026, from [Link]

  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. (2024, October 5). PubMed. Retrieved January 23, 2026, from [Link]

  • Modified pharmacophore model based of the 1,3,5-triazine with mapped... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016, April 30). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

  • Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. (2025, August 29). PubMed. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. (2017, January 5). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021, February 15). PubMed. Retrieved January 23, 2026, from [Link]

  • 1,3,5-Triazines: A promising scaffold for anticancer drugs development. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Chemical structures of dihydro-1,3,5-triazine moiety with anticancer activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022, November 1). MDPI. Retrieved January 23, 2026, from [Link]

  • SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. (2006, March 3). LOCKSS. Retrieved January 23, 2026, from [Link]

  • A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

Sources

Triazine Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine, or s-triazine, represents a quintessential "privileged structure" in medicinal chemistry. Its unique combination of a rigid, planar heterocyclic core, versatile and predictable reactivity, and the capacity for multi-vector substitution has made it a cornerstone in the design of therapeutic agents. This guide provides an in-depth analysis of the triazine scaffold, exploring its fundamental physicochemical properties, core synthetic methodologies, and extensive applications across various therapeutic areas. We will delve into the structure-activity relationships (SAR) that drive its efficacy, with a particular focus on its role in developing potent anticancer agents, including approved drugs and clinical candidates. This document serves as a technical resource, complete with detailed protocols and mechanistic insights, to empower researchers in leveraging the full potential of this remarkable pharmacophore.

The Triazine Core: A Foundation of Versatility

The term "triazine" refers to a six-membered heterocyclic ring containing three nitrogen atoms. While three isomers exist (1,2,3-, 1,2,4-, and 1,3,5-triazine), the symmetrical 1,3,5-triazine (s-triazine) has garnered the most significant attention in drug discovery.[1] Its symmetrical nature and weak basicity, a result of the electron-withdrawing character of the nitrogen atoms, make it a stable yet highly adaptable core.[2] This electronic property is fundamental to its synthetic utility, favoring nucleophilic substitution over electrophilic substitution, which is the cornerstone of its derivatization.[2]

The true power of the s-triazine scaffold lies in its ability to be sequentially and selectively functionalized at three distinct positions. This multi-vector elaboration allows medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecule, optimizing its interaction with biological targets and its overall drug-like characteristics.[2][3] This inherent "tunability" is why s-triazine is considered a privileged structure, appearing in numerous approved drugs such as Altretamine, Enasidenib, and Gedatolisib.[1][4]

Core Synthetic Strategy: The Cyanuric Chloride (TCT) Approach

The most prevalent and cost-effective method for synthesizing a diverse library of s-triazine derivatives begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT).[5] The causality behind this synthetic choice is the differential reactivity of the three chlorine atoms, which can be sequentially displaced by various nucleophiles (amines, alcohols, thiols) under controlled temperature conditions.[3] This stepwise reactivity is a classic example of a self-validating system, where reaction control directly dictates the substitution pattern.

  • First Substitution: Occurs at low temperatures (0–5 °C), allowing for the selective displacement of a single chlorine atom.[3][5]

  • Second Substitution: Requires slightly elevated temperatures, typically room temperature, to replace the second chlorine.[5]

  • Third Substitution: Necessitates heating or reflux to overcome the reduced reactivity of the ring and displace the final chlorine atom.[5]

This predictable, temperature-dependent reactivity allows for the rational and controlled synthesis of mono-, di-, and tri-substituted triazines with distinct functionalities.

G cluster_0 cluster_1 cluster_2 cluster_3 TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) Mono Mono-substituted (2,4-dichloro-) TCT->Mono  1st Nucleophile (Nu¹)  0-5 °C Di Di-substituted (2-chloro-) Mono->Di  2nd Nucleophile (Nu²)  Room Temperature Tri Tri-substituted Di->Tri  3rd Nucleophile (Nu³)  Heating / Reflux

Caption: Temperature-controlled sequential substitution of TCT.
Experimental Protocol: Synthesis of a Di-substituted s-Triazine Derivative

This protocol describes a typical, self-validating synthesis of an N²,N⁴-disubstituted-6-chloro-1,3,5-triazine, a common intermediate in drug discovery programs.

Objective: To synthesize N²-(4-methoxyphenyl)-N⁴-morpholino-6-chloro-1,3,5-triazin-2-amine.

Materials:

  • Cyanuric chloride (TCT)

  • 4-Methoxyaniline

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • First Substitution (0-5 °C): a. Dissolve cyanuric chloride (1.0 eq) in 50 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath. b. In a separate beaker, prepare a solution of 4-methoxyaniline (1.0 eq) and K₂CO₃ (1.1 eq) in 20 mL of THF. c. Add the 4-methoxyaniline solution dropwise to the TCT solution over 30 minutes, maintaining the temperature between 0-5 °C. d. Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:EtOAc). The appearance of a new, less polar spot indicates the formation of the mono-substituted product. The reaction is typically complete within 2-3 hours.[3]

  • Second Substitution (Room Temperature): a. Once the first substitution is complete (as confirmed by TLC), prepare a solution of morpholine (1.0 eq) and K₂CO₃ (1.1 eq) in 15 mL of THF. b. Add the morpholine solution dropwise to the reaction mixture at 0 °C. c. Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). d. Monitor the reaction by TLC for the disappearance of the mono-substituted intermediate and the appearance of the di-substituted product spot.

  • Work-up and Purification: a. Once the reaction is complete, filter the mixture to remove the K₂CO₃ salts. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Redissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. e. Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization (Validation): a. Confirm the structure and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
    • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
    • Purity Analysis (HPLC): To determine the purity of the final compound.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The triazine scaffold has been successfully employed to develop agents for a wide array of diseases, demonstrating its privileged nature.[6]

Anticancer Activity: A Dominant Role

The most profound impact of triazine derivatives has been in oncology.[4] They have been shown to inhibit a multitude of targets crucial for cancer cell proliferation and survival.[3][7]

Marketed Anticancer Drugs with a Triazine Core

Drug NameBrand NameTarget / Mechanism of ActionTherapeutic Indication
Altretamine HexalenAlkylating agent; produces formaldehyde which damages DNAPalliative treatment of persistent or recurrent ovarian cancer[4][8]
Enasidenib IdhifaInhibitor of isocitrate dehydrogenase 2 (IDH2)Relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation[3][4]
Gedatolisib -Dual inhibitor of PI3K and mTOR kinasesHR+/HER2- advanced breast cancer (NDA accepted by FDA)[4]

Kinase Inhibition: A significant number of triazine derivatives function as kinase inhibitors.[9] The triazine core often serves as a flat, aromatic scaffold that can fit into the ATP-binding pocket of kinases, with its three substitution vectors used to achieve potency and selectivity.[10]

  • PI3K/mTOR Inhibition: The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade that promotes cell growth and survival and is often dysregulated in cancer.[8] Gedatolisib is a potent pan-PI3K and mTORC1/2 inhibitor. Its triazine core is substituted with two morpholine rings, which are key for its potent, ATP-competitive inhibitory activity. The dual inhibition of both PI3K and mTOR provides a more comprehensive blockade of the pathway, overcoming the feedback activation loops that can limit the efficacy of single-target inhibitors.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Gedatolisib Gedatolisib Gedatolisib->PI3K inhibits Gedatolisib->mTORC1 inhibits Gedatolisib->mTORC2 inhibits

Caption: Dual inhibition of the PI3K/mTOR pathway by Gedatolisib.
  • EGFR and BTK Inhibition: Di- and tri-substituted triazines have yielded potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[10] SAR studies have revealed that substitutions with moieties like anilines and six-membered heterocycles (morpholine, piperidine) on the triazine ring can significantly enhance inhibitory potency against these kinases.[10]

Examples of Triazine Derivatives as Kinase Inhibitors

Compound ClassTarget Kinase(s)Key SAR Insights
Quinazoline-1,3,5-triazine hybridsEGFRSubstitution with morpholine and aniline rings on the triazine core increases potency.[10]
Di-substituted s-triazinesTopoisomerase, BTK, FAK, CDKsThe substitution pattern (di- vs. tri-) often dictates the target kinase family.[10][11]
Tri-substituted s-triazinesEGFR, PI3K, IDH, HSP90Six-membered nitrogenous heterocycles (morpholine, piperazine) are beneficial for activity.[10][11]
Antimicrobial and Antiviral Activity

The triazine scaffold is also a valuable template for developing antimicrobial and antiviral agents.[1][6]

  • Antifungal Agents: Several s-triazine derivatives have demonstrated potent efficacy against pathogenic fungi like Candida and Aspergillus species.[1]

  • Antibacterial Agents: Cationic charge and lipophilicity are key factors in designing triazine-based antibacterial compounds.[12] SAR studies have shown that the presence of electron-withdrawing groups can be crucial for enhancing antibacterial activity.[5]

  • Antiviral Agents: Triazine analogues of known antiviral drugs, such as Cidofovir, have been synthesized and shown to possess strong activity against a broad spectrum of DNA viruses.[13]

Rational Drug Design & Future Perspectives

The design of new triazine-based therapeutics is a logic-driven process that integrates scaffold knowledge with target biology. Bioisosteric replacement is a common strategy, where functional groups are swapped with others having similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.[14][15] For instance, replacing a metabolically liable group on a triazine substituent with a more stable bioisostere can enhance the drug's half-life.

G A Scaffold Selection (s-Triazine Core) B Target Identification (e.g., Kinase, Enzyme) A->B Privileged Structure for Target Class C Library Synthesis (Combinatorial Chemistry) B->C Rational Substituent Design D SAR Analysis (In Vitro Screening) C->D Biological Evaluation D->B Refine Target Hypothesis E Lead Optimization (Bioisosteric Replacement, ADMET) D->E Identify Key Pharmacophores E->C Synthesize New Analogs F Candidate Selection (In Vivo Efficacy & Safety) E->F Improve Drug-like Properties

Caption: Logical workflow for triazine-based drug design.

The future of triazine chemistry in drug discovery remains bright. The scaffold's inherent properties make it an ideal candidate for developing next-generation therapeutics, including covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and multi-target agents designed to tackle complex diseases and drug resistance. The continued exploration of its vast chemical space promises to yield novel and effective medicines for years to come.

References

  • He, X., Li, X., & Wang, Y. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Journal of Fungi, 10(5), 356. [Link]

  • Bennani, B., et al. (2025). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Current Organic Chemistry. [Link]

  • Kaur, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 823. [Link]

  • Barańska, P., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1346. [Link]

  • Tran, T. T. H., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances. [Link]

  • Li, Y., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(11), 4278. [Link]

  • Serag, M. I., et al. Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]

  • Kumar, D., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 186, 111804. [Link]

  • Li, Y., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed, 37298753. [Link]

  • Celcuity Inc. (2026). Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer. GlobeNewswire. [Link]

  • Popović-Bijelić, A., et al. (2025). Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention Constants. ResearchGate. [Link]

  • Kumar, D., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed, 33588266. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Lim, H. Y., & Leong, C. O. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. PubMed, 39018924. [Link]

  • De Clercq, E., et al. (2001). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. PubMed, 11454130. [Link]

  • Scott, W. L., et al. (2007). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. PubMed, 17433633. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 435-458). [Link]

  • Popović-Bijelić, A., et al. (2017). Assessment of the Pharmacokinetic Profile of Novel S-Triazine Derivatives and Their Potential Use in Treatment of Alzheimer's Disease. PubMed, 27818183. [Link]

  • Meanwell, N. A. (2018). Bioisosterism: The Medicinal Chemist's Guide to Functional Group Mimics. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Li, Y., et al. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]

  • Kumar, D., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1042781. [Link]

Sources

An In-depth Technical Guide to the Agrochemical Applications of Substituted Triazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of substituted triazines, a pivotal class of herbicides in modern agriculture. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering insights into their synthesis, mechanism of action, structure-activity relationships, and the evolving landscape of triazine-based weed management.

Introduction: The Enduring Legacy of Triazine Herbicides

Substituted triazines are a class of nitrogen-containing heterocyclic compounds that have been instrumental in weed control since the 1950s.[1] Their discovery by J.R. Geigy Ltd. in Switzerland marked a significant milestone in chemical weed management, with simazine being the first of this class to be commercialized.[1] These herbicides are renowned for their broad-spectrum efficacy against a wide range of broadleaf weeds and some grasses, making them valuable tools for farmers worldwide.[2]

The basic structure of these agrochemicals is the 1,3,5-triazine ring, a six-membered ring containing three nitrogen and three carbon atoms.[3] The versatility of this scaffold allows for substitutions at the 2, 4, and 6 positions, leading to a diverse array of compounds with varying herbicidal properties.[4] The most commercially successful triazines are symmetrically substituted (s-triazines).[2]

Despite their long history of use, substituted triazines remain relevant due to their cost-effectiveness and broad-spectrum activity.[5] However, their application is not without challenges, including the evolution of herbicide-resistant weeds and environmental concerns related to their persistence and potential for groundwater contamination.[2] This guide delves into the technical intricacies of substituted triazines, providing a foundation for understanding their current applications and inspiring future research toward more sustainable and effective weed control solutions.

Classification of Substituted Triazines

The herbicidal activity and physicochemical properties of triazines are largely determined by the nature of the substituent at the 2-position of the triazine ring. This has led to a common classification system based on this substituent, each with a characteristic suffix in their common name:

  • Chloro-triazines (-zine): These compounds, such as atrazine and simazine , are characterized by a chlorine atom at the 2-position. They are among the most widely used triazine herbicides.[4]

  • Methylthio-triazines (-tryn): This group, which includes prometryn and ametryn , possesses a methylthio (-SCH₃) group at the 2-position.

  • Methoxy-triazines (-ton): Herbicides like prometon have a methoxy (-OCH₃) group at the 2-position.

The substituents at the 4 and 6-positions are typically alkylamino groups, which also play a crucial role in determining the herbicide's selectivity and efficacy.

Mechanism of Action: Inhibition of Photosynthesis

The primary mode of action for substituted triazine herbicides is the inhibition of photosynthesis at Photosystem II (PSII).[2][5] This process is fundamental to the herbicide's lethality in susceptible plants.

Triazines disrupt the electron transport chain in chloroplasts by binding to the D1 protein of the PSII complex.[2] This binding event blocks the flow of electrons from plastoquinone (PQ), effectively halting the production of ATP and NADPH, which are essential energy carriers for carbon fixation in the Calvin cycle.[2] The interruption of electron flow leads to a cascade of damaging effects, including the production of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to cell death.[2] The initial visual symptoms in affected plants are typically chlorosis (yellowing) of the leaves, followed by necrosis (tissue death).[2]

Photosynthesis Inhibition by Triazines cluster_PSII Photosystem II (PSII) cluster_ETC Electron Transport Chain cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA Pheo->QA e⁻ QB QB Site (D1 Protein) QA->QB e⁻ PQ_pool Plastoquinone Pool QB->PQ_pool e⁻ Cyt_b6f Cytochrome b6f PQ_pool->Cyt_b6f e⁻ PC Plastocyanin Cyt_b6f->PC e⁻ P700 P700 PC->P700 e⁻ NADPH NADPH P700->NADPH e⁻ Triazine Triazine Herbicide Triazine->QB Binds and Blocks Electron Flow H2O H₂O H2O->P680 e⁻ O2 O₂ Light Light Energy Light->P680 General Synthesis of Substituted Triazines start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) step1 Step 1: First Substitution + R¹-NH₂ (Nucleophile 1) - HCl start->step1 intermediate1 2,4-dichloro-6-(R¹-amino)-1,3,5-triazine step1->intermediate1 step2 Step 2: Second Substitution + R²-NH₂ (Nucleophile 2) - HCl intermediate1->step2 product 2-chloro-4-(R¹-amino)-6-(R²-amino)-1,3,5-triazine (e.g., Atrazine, Simazine) step2->product step3 Step 3: Third Substitution (Optional) + R³-SH (Nucleophile 3) - HCl product->step3 product2 2-(R³-thio)-4-(R¹-amino)-6-(R²-amino)-1,3,5-triazine (e.g., Prometryn) step3->product2

Figure 2: Generalized stepwise synthesis of substituted triazine herbicides from cyanuric chloride.
Experimental Protocol: Laboratory Synthesis of Atrazine

This protocol describes a representative laboratory-scale synthesis of atrazine. [1] Materials:

  • Cyanuric chloride

  • Isopropylamine (IPA)

  • Ethylamine (MEA)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water

  • Ice bath

  • Reaction flask with overhead stirrer, dropping funnels, and temperature probe

Procedure:

  • First Amination:

    • Charge the reaction flask with cyanuric chloride and toluene. Cool the mixture to 0-5 °C using an ice bath with vigorous stirring.

    • Prepare a solution of isopropylamine in water.

    • Prepare a separate solution of sodium hydroxide in water.

    • Slowly and simultaneously add the isopropylamine solution and the sodium hydroxide solution to the cyanuric chloride slurry over a period of 1-2 hours, maintaining the temperature below 10 °C. The sodium hydroxide acts as an acid scavenger, neutralizing the HCl produced during the reaction.

    • After the addition is complete, allow the reaction to stir for an additional hour at 5-10 °C to ensure complete formation of the intermediate, 2-chloro-4-isopropylamino-6-chloro-1,3,5-triazine.

  • Second Amination:

    • Prepare a solution of ethylamine in water.

    • Prepare a separate solution of sodium hydroxide in water.

    • Slowly and simultaneously add the ethylamine solution and the sodium hydroxide solution to the reaction mixture from the first step. The temperature should be gradually raised to 40-50 °C during the addition.

    • After the addition is complete, maintain the reaction mixture at 50 °C for 2-3 hours to drive the reaction to completion.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • The atrazine product will precipitate out of the solution.

    • Filter the solid product and wash it with water to remove any inorganic salts (NaCl).

    • Dry the product under vacuum to obtain crude atrazine.

    • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Note: The order of amine addition can be reversed, and the reaction conditions, such as solvent and temperature, can be optimized to maximize yield and purity. [6]

Structure-Activity Relationships (SAR)

The herbicidal activity, selectivity, and environmental fate of substituted triazines are intricately linked to their molecular structure. Understanding these structure-activity relationships is crucial for the design of new and improved triazine herbicides. [3]

  • Substituent at C2: The nature of the substituent at the 2-position significantly influences the herbicide's properties. The electronegativity of the chlorine atom in chloro-triazines is essential for their high herbicidal activity. The methylthio group in -tryn herbicides and the methoxy group in -ton herbicides also contribute to their herbicidal efficacy, often with altered selectivity and soil persistence.

  • Alkylamino Groups at C4 and C6: The size and branching of the alkylamino groups at the 4 and 6-positions are critical for selectivity. For example, the combination of ethylamino and isopropylamino groups in atrazine provides a balance of activity and selectivity for use in corn and sorghum. Changes in these alkyl groups can affect the binding affinity of the herbicide to the D1 protein and its metabolism in different plant species.

  • Physicochemical Properties: The substituents also influence key physicochemical properties such as water solubility, which affects the herbicide's mobility in soil and uptake by plants. For instance, methoxy-triazines generally have higher water solubility than chloro- or methylthio-triazines.

Comparative Data of Key Substituted Triazines

The following table summarizes the physicochemical properties and typical application rates of several commercially important triazine herbicides.

HerbicideChemical StructureWater Solubility (mg/L at 20-25°C)Soil Sorption Coefficient (Koc)Soil Half-life (days)Typical Application Rate (kg a.i./ha)Primary Crops
Atrazine 2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine33 [7]39-155 [7]60 [7]1.1 - 2.2Corn, Sorghum
Simazine 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine6.2 [8]130 [7]60 [7]1.1 - 4.5 [7]Corn, Fruit trees, Nuts
Prometryn 2-methylthio-4,6-bis(isopropylamino)-1,3,5-triazine33 [9]40015-1000.5 - 2.5 [5]Cotton, Celery [9]
Cyanazine 2-chloro-4-(ethylamino)-6-(1-cyano-1-methylethylamino)-1,3,5-triazine17120014-211.1 - 3.4Corn, Cotton

a.i. = active ingredient

Experimental Protocol: Greenhouse Bioassay for Herbicidal Activity

This protocol outlines a standard method for evaluating the pre-emergence and post-emergence herbicidal activity of new substituted triazine compounds in a greenhouse setting. [10] Materials:

  • Test compounds (newly synthesized triazine derivatives)

  • Commercial standard herbicides (e.g., atrazine)

  • Seeds of susceptible weed species (e.g., velvetleaf, common lambsquarters, green foxtail)

  • Seeds of a tolerant crop species (e.g., corn)

  • Pots or flats filled with a standard greenhouse potting mix

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray chamber for uniform herbicide application

  • Analytical balance, glassware for preparing solutions

Procedure:

  • Plant Preparation:

    • Sow seeds of the selected weed and crop species in pots or flats at a uniform depth.

    • For pre-emergence testing, apply the herbicide immediately after sowing.

    • For post-emergence testing, allow the plants to grow to a specific stage (e.g., 2-3 true leaves) before herbicide application.

    • Maintain the plants in the greenhouse under optimal growing conditions.

  • Herbicide Preparation and Application:

    • Prepare stock solutions of the test compounds and standard herbicides in a suitable solvent (e.g., acetone).

    • Prepare a series of dilutions to test a range of application rates.

    • Apply the herbicide solutions uniformly to the plants or soil surface using a calibrated spray chamber. Include an untreated control group for comparison.

  • Evaluation of Herbicidal Efficacy:

    • After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting. Use a rating scale (e.g., 0 = no injury, 100 = complete kill).

    • For a more quantitative assessment, harvest the above-ground biomass of the plants, and determine the fresh and dry weights.

    • Calculate the percent inhibition of growth compared to the untreated control.

    • Determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for each compound on each plant species.

  • Data Analysis:

    • Analyze the data statistically to determine the significance of the observed effects.

    • Compare the efficacy of the new compounds to that of the standard herbicides.

Herbicide Resistance and Environmental Considerations

The widespread and prolonged use of triazine herbicides has led to the evolution of resistant weed populations. [11]Understanding the mechanisms of resistance is crucial for developing effective resistance management strategies.

Mechanisms of Triazine Resistance
  • Target-Site Resistance: This is the most common mechanism of resistance to triazines. It involves a mutation in the psbA gene, which codes for the D1 protein. This mutation alters the herbicide's binding site on the D1 protein, reducing its affinity and rendering the herbicide ineffective.

  • Non-Target-Site Resistance (Metabolic Resistance): Some weed biotypes have evolved enhanced metabolic pathways that can detoxify the herbicide before it reaches its target site in the chloroplasts. This often involves enzymes such as glutathione S-transferases or cytochrome P450 monooxygenases.

Triazine Resistance Mechanisms cluster_uptake Herbicide Uptake & Translocation cluster_action Herbicide Action & Resistance cluster_resistance Resistance Mechanisms Uptake Triazine Uptake (Roots/Leaves) Translocation Translocation to Chloroplast Uptake->Translocation PSII Photosystem II (D1 Protein) Translocation->PSII Inhibition Photosynthesis Inhibition PSII->Inhibition PlantDeath Plant Death Inhibition->PlantDeath TSR Target-Site Resistance (psbA gene mutation) TSR->PSII Altered Binding Site NTSR Non-Target-Site Resistance (Enhanced Metabolism) NTSR->Translocation Detoxification

Figure 3: Overview of triazine herbicide action and the points at which target-site and non-target-site resistance mechanisms interfere.
Environmental Fate

The persistence of triazine herbicides in the soil and their potential to leach into groundwater are significant environmental concerns. [2]Their environmental fate is influenced by factors such as soil type, pH, organic matter content, microbial activity, and climate. The relatively long half-life of some triazines, such as atrazine and simazine, can lead to carryover issues in crop rotation systems. [7]

Modern Research and Future Trends

Research on substituted triazines continues to evolve, with a focus on developing new compounds with improved efficacy, selectivity, and environmental profiles. [3]

  • Novel Derivatives: Scientists are synthesizing and screening new triazine derivatives with different substituents to identify compounds with enhanced activity against resistant weeds or a broader spectrum of weed control. [4]This includes the exploration of "hybrid" molecules that combine the triazine scaffold with other pharmacophores to create compounds with novel modes of action. [3]* QSAR and Molecular Modeling: Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling are being employed to rationally design new triazine derivatives with desired properties. [12]These computational approaches help to predict the biological activity of virtual compounds, thereby streamlining the discovery process.

  • Improved Formulations: Research is also focused on developing new formulations, such as controlled-release granules or encapsulated products, to reduce the environmental impact of triazine herbicides by minimizing runoff and leaching.

Conclusion

Substituted triazines have been a cornerstone of chemical weed control for decades, and their importance in global agriculture is likely to continue. Their well-understood mechanism of action, broad-spectrum efficacy, and cost-effectiveness make them valuable tools for farmers. However, the challenges of herbicide resistance and environmental concerns necessitate a continued commitment to research and development. By leveraging modern scientific approaches, from synthetic chemistry and molecular biology to computational modeling, the scientific community can continue to innovate and develop the next generation of triazine-based herbicides that are both effective and sustainable.

References

  • Pesticide Fate in the Environment: A Guide for Field Inspectors - the Illinois State Water Survey. (n.d.). Retrieved from [Link]

  • Prometryn | C10H19N5S | CID 4929 - PubChem. (n.d.). Retrieved from [Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC. (2022). Retrieved from [Link]

  • (PDF) Chemistry and Fate of Simazine - ResearchGate. (2006). Retrieved from [Link]

  • EVALUATION OF MANUFACTURING PROCESSES FOR THE PRODUCTION OF ATRAZINE - CORE. (n.d.). Retrieved from [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds - MDPI. (2022). Retrieved from [Link]

  • Simazine | C7H12ClN5 | CID 5216 - PubChem. (n.d.). Retrieved from [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. (2015). Retrieved from [Link]

  • OPTIMIZATION OF A MANUFACTURING PROCESS FOR ATRAZINE WITH A FOCUS ON WASTE MINIMIZATION. (n.d.). Retrieved from [Link]

  • Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB - PubMed. (2014). Retrieved from [Link]

  • CN102344422A - Novel synthesis process of atrazine - Google Patents. (n.d.).
  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Retrieved from [Link]

  • CN101971818A - Herbicide prepared by binary combination of pendimethalin and prometryn and preparation method thereof - Google Patents. (n.d.).
  • Origin, mechanism and molecular basis of weed resistance to herbicides. (n.d.). Retrieved from [Link]

  • CN103588717A - <13>C-labeled simazine synthesis method - Google Patents. (n.d.).
  • Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods - MDPI. (2023). Retrieved from [Link]

  • Herbicide Bioassay Study Guide | Analyzeseeds. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. (2023). Retrieved from [Link]

  • Synthesis and anticancer activity of some new s-triazine derivatives - ResearchGate. (2015). Retrieved from [Link]

  • Cyanazine - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]

Sources

The Triazine Scaffold: A Privileged Core for the Discovery of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast chemical space available to medicinal chemists, certain molecular frameworks have emerged as "privileged scaffolds" – core structures that are capable of interacting with a wide range of biological targets to elicit diverse physiological responses. The 1,3,5-triazine, or s-triazine, ring is a prominent member of this elite group. Its unique electronic properties, synthetic tractability, and presence in numerous approved drugs have cemented its status as a valuable starting point for drug discovery campaigns.[1][2]

This technical guide provides a comprehensive overview of the discovery of bioactive molecules containing the triazine scaffold, intended for researchers and scientists actively engaged in drug development. We will delve into the strategic considerations, experimental workflows, and cutting-edge methodologies that underpin the successful identification and optimization of triazine-based therapeutics.

The Allure of the Triazine Core: A Chemist's Perspective

The s-triazine is a six-membered heterocyclic ring containing three nitrogen atoms, which impart a unique electronic character to the scaffold.[3] This nitrogen-rich core is relatively electron-deficient, making it susceptible to sequential nucleophilic aromatic substitution reactions. This property is the key to its synthetic versatility, allowing for the controlled and regioselective introduction of up to three different substituents.

The most common starting material for the synthesis of s-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The three chlorine atoms can be displaced by a wide variety of nucleophiles, such as amines, alcohols, and thiols, with stepwise reactivity controlled by temperature. This allows for the systematic construction of large and diverse compound libraries, a critical resource for high-throughput screening campaigns.[4]

The Genesis of a Hit: High-Throughput Screening Strategies

High-throughput screening (HTS) is the workhorse of modern drug discovery, enabling the rapid evaluation of large compound libraries against a specific biological target or cellular phenotype.[1][5] For triazine-based libraries, both target-based and phenotypic screening approaches have proven fruitful.

Target-Based Screening: A Direct Approach

In target-based screening, compounds are directly tested for their ability to modulate the activity of a purified protein, such as an enzyme or a receptor. This approach is advantageous when the biological target of interest is well-characterized.

A powerful evolution of this strategy is the use of DNA-Encoded Libraries (DELs) . In this technique, each compound in a library is tagged with a unique DNA barcode. The entire library is then incubated with the target protein, and binders are isolated. The DNA barcodes of the bound compounds are then sequenced to identify the "hits." This method allows for the screening of massive libraries (millions to billions of compounds) in a single experiment.[6][7][8] Triazine scaffolds are particularly well-suited for DEL synthesis due to their stepwise and predictable reactivity.[6]

Phenotypic Screening: Unveiling Novel Biology

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal model of a disease, without a priori knowledge of the molecular target.[9] This approach is particularly valuable for identifying first-in-class therapeutics that act via novel mechanisms of action. Once a bioactive triazine "hit" is identified through a phenotypic screen, the critical next step is target deconvolution – the process of identifying the molecular target responsible for the observed phenotype.[10][11][12][13]

Several powerful techniques can be employed for target deconvolution:

  • Affinity Chromatography: The bioactive triazine is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.[10][13]

  • Chemical Proteomics: This involves the use of chemical probes, often based on the bioactive triazine structure, to label and identify target proteins in a complex biological sample. Techniques such as photoaffinity labeling and activity-based protein profiling fall under this category.[10][12]

  • Computational Approaches: In silico methods, such as target prediction algorithms and molecular docking, can be used to generate hypotheses about the likely targets of a bioactive compound based on its chemical structure.[14][15]

From Hit to Lead: The Art and Science of Lead Optimization

Once a "hit" compound with the desired biological activity is identified, it rarely possesses all the properties required for a successful drug. The process of lead optimization involves iteratively modifying the chemical structure of the hit to improve its potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[15][16]

A deep understanding of the Structure-Activity Relationship (SAR) is crucial for effective lead optimization. By systematically modifying different parts of the triazine scaffold and assessing the impact on biological activity, medicinal chemists can build a model of how the molecule interacts with its target.[17]

A Case Study in Lead Optimization: Triazine-based Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The triazine scaffold has been successfully employed to generate potent and selective kinase inhibitors. For example, in the development of novel ROCK1 inhibitors, a triazine-containing hit was identified. Lead optimization was then guided by an integrated computational approach that combined molecular docking, molecular dynamics simulations, and binding free energy calculations. This allowed the researchers to understand the key interactions between the inhibitor and the kinase active site and to design new analogs with improved potency.[18]

Modern Synthetic Methodologies: Accelerating Discovery

The efficiency of the drug discovery process is heavily reliant on the ability to rapidly synthesize new compounds. Traditional synthetic methods can often be time-consuming and require harsh reaction conditions. Modern techniques such as microwave-assisted synthesis and ultrasound-promoted synthesis have emerged as powerful tools to accelerate the synthesis of triazine derivatives.[3][19][20][21][22][23][24][25][26][27]

These methods can significantly reduce reaction times, improve yields, and often lead to cleaner products, thereby streamlining the synthesis of compound libraries and facilitating rapid SAR studies.

Experimental Protocols

High-Throughput Screening (HTS) Workflow for a Triazine Library

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis plate Dispense Target Protein/Cells into Microtiter Plates add_compounds Add Triazine Compounds to Assay Plates plate->add_compounds library Prepare Triazine Compound Library in DMSO library->add_compounds incubate Incubate for a Defined Period add_compounds->incubate add_reagents Add Detection Reagents incubate->add_reagents read_plate Read Plates (e.g., Fluorescence, Luminescence) add_reagents->read_plate data_norm Normalize Data read_plate->data_norm hit_id Identify 'Hits' Based on Activity Threshold data_norm->hit_id dose_response Perform Dose-Response Confirmation of Hits hit_id->dose_response ic50 Determine IC50/EC50 Values dose_response->ic50

Caption: A generalized workflow for a high-throughput screen of a triazine compound library.

Lead Optimization Cycle

Lead_Optimization sar_analysis SAR Analysis & Hypothesis Generation design Design New Triazine Analogs sar_analysis->design synthesis Synthesize Analogs design->synthesis in_vitro_testing In Vitro Biological Testing (Potency, Selectivity) synthesis->in_vitro_testing adme_testing In Vitro ADME/PK Testing in_vitro_testing->adme_testing data_review Review Data & Refine SAR adme_testing->data_review data_review->sar_analysis Iterate

Caption: The iterative cycle of lead optimization for a triazine-based hit compound.

Data Presentation

Synthetic Method Typical Reaction Time Typical Yield Key Advantages
Conventional HeatingHours to DaysVariableWell-established, scalable
Microwave-AssistedMinutes to HoursOften ImprovedRapid, efficient, can enable difficult transformations
Ultrasound-PromotedMinutes to HoursOften ImprovedEnergy efficient, can improve yields and reduce byproducts

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives.

Conclusion and Future Perspectives

The triazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel bioactive molecules. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in modern drug discovery. The integration of advanced screening technologies, such as DNA-encoded libraries, with modern synthetic methods and sophisticated computational tools, is poised to further accelerate the identification and optimization of the next generation of triazine-based therapeutics. As our understanding of disease biology deepens, the versatility of the triazine scaffold will undoubtedly be leveraged to address new and challenging therapeutic targets, solidifying its legacy as a truly privileged structure in medicinal chemistry.

References

  • Bender, A., & Scheiber, J. (2010). The importance of privileged structures in drug discovery. Drug Discovery Today, 15(11-12), 439-446.
  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sisk, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195.
  • Li, Y., Zhang, Y., & Liu, D. R. (2022). Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Medicinal Chemistry Letters, 13(9), 1466–1472. [Link]

  • Li, Y., Zhang, Y., & Liu, D. R. (2022). Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. PubMed, 35968508. [Link]

  • High Throughput Drug Screening. Sygnature Discovery. [Link]

  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Current Bioactive Compounds, 20(1), 1-20. [Link]

  • Fragment-based approach to the design of 5-chlorouracil-linked-pyrazolo[1,5-a][1][6][28]triazines as thymidine phosphorylase inhibitors. European Journal of Medicinal Chemistry, 70, 489-497. [Link]

  • Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calculations. Molecular BioSystems, 9(3), 467-478. [Link]

  • 5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. ResearchGate. [Link]

  • Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. ResearchGate. [Link]

  • Sonosynthesis of new functionalized optically active triazines via double Mannich reaction: antibacterial potential and in silico docking study. PubMed Central. [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(3), 785. [Link]

  • Developments On 1,2,4-Triazine Scaffold Substitutions For Possible Anticancer Agents. ResearchGate. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PubMed Central. [Link]

  • Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. Molecules, 29(1), 123. [Link]

  • Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review. Current Bioactive Compounds, 19(1), 1-15. [Link]

  • Target identification, lead optimization and antitumor evaluation of some new 1,2,4-triazines as c-Met kinase inhibitors. Bioorganic Chemistry, 73, 115-128. [Link]

  • Ultrasonic Irradiation: Synthesis, Characterization, and Preliminary Antimicrobial Activity of Novel Series of 4,6-Disubstituted-1,3,5-triazine Containing Hydrazone Derivatives. ResearchGate. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][28]triazines. Molecules, 27(19), 6649. [Link]

  • Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry, 18(9), 105203. [Link]

  • Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. Research Square. [Link]

  • Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. [Link]

  • Discovery of Potential 1,3,5-Triazine Compounds Against Strains of Plasmodium falciparum Using Supervised Machine Learning Models. ResearchGate. [Link]

  • Typical sequence of lead optimization. ResearchGate. [Link]

  • Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ResearchGate. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(6), 3485-3507. [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4381. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2415. [Link]

  • Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition. Biomacromolecules. [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(3), 785. [Link]

  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(1), 1-8. [Link]

  • Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Molecules, 27(19), 6649. [Link]

  • Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Molecules, 28(1), 35. [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Molecules, 30(1), 1. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. [Link]

  • Fragment-Based Drug Discovery - 2023 Archive. CHI. [Link]

  • ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. YouTube. [Link]

  • Optimization of Tyrosine Kinase Inhibitor-Loaded Gold Nanoparticles for Stimuli-Triggered Antileukemic Drug Release. International Journal of Molecular Sciences, 24(15), 12154. [Link]

  • Drug Candidate Selection Panels. Eurofins Discovery. [Link]

  • Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Molecules, 29(1), 1. [Link]

  • fragment-based drug discovery (FBDD) & access to drug research. YouTube. [Link]

Sources

Methodological & Application

Synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3,5-Triazine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents.[1] Its facile, stepwise synthesis and the ability to introduce diverse functionalities at three distinct positions make it an attractive framework for the generation of compound libraries in drug discovery programs.[2] Derivatives of 1,3,5-triazine have exhibited a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] Notably, several 1,3,5-triazine-based compounds have been successfully developed as anticancer agents, targeting key cellular pathways involved in tumor progression.[1]

This application note provides a detailed guide to the synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine and its analogs, a class of compounds with potential for development as targeted therapeutics, particularly in oncology. We will delve into the strategic, stepwise synthesis from the readily available and inexpensive cyanuric chloride, explaining the chemical principles that govern the selective substitution of the triazine ring. Furthermore, we will explore the rationale for the design of these analogs within the context of drug discovery, drawing upon established structure-activity relationships (SAR) of related compounds.

Strategic Synthesis of Unsymmetrically Substituted 1,3,5-Triazines

The cornerstone of synthesizing unsymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the three chlorine atoms on the triazine ring is not identical; the substitution of one chlorine atom deactivates the remaining two towards further nucleophilic attack. This decreasing reactivity allows for a controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.[5]

The general hierarchy of reactivity for nucleophilic substitution on the triazine ring is as follows:

  • First substitution: Occurs at low temperatures (typically 0-5 °C).

  • Second substitution: Requires elevated temperatures (room temperature to ~50 °C).

  • Third substitution: Necessitates more forcing conditions (reflux temperatures).

This principle is graphically represented in the workflow below:

Sequential Substitution start Cyanuric Chloride step1 First Nucleophile (Nu1) 0-5 °C start->step1 intermediate1 Monosubstituted Triazine step1->intermediate1 step2 Second Nucleophile (Nu2) Room Temp. to 50 °C intermediate1->step2 intermediate2 Disubstituted Triazine step2->intermediate2 step3 Third Nucleophile (Nu3) Reflux intermediate2->step3 final_product Trisubstituted Triazine step3->final_product Synthesis_Workflow A Cyanuric Chloride B 2-Amino-4,6-dichloro-1,3,5-triazine A->B 1. Ammonia (0-5 °C) C 2-Amino-4-ethoxy-6-chloro-1,3,5-triazine B->C 2. Sodium Ethoxide (Room Temp. to 50 °C) D 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine C->D 3. Methyl Grignard Reagent (Proposed)

Figure 2: Proposed Synthetic Route.

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

The first step involves the selective monosubstitution of cyanuric chloride with ammonia to introduce the primary amino group. This reaction is typically carried out at a low temperature to prevent disubstitution.

Protocol:

  • Dissolve cyanuric chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of aqueous ammonia (1.0-1.2 eq) dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-4,6-dichloro-1,3,5-triazine as a white solid.

Step 2: Synthesis of 2-Amino-4-ethoxy-6-chloro-1,3,5-triazine

The second step involves the substitution of one of the remaining chlorine atoms with an ethoxy group. This is achieved by reacting the 2-amino-4,6-dichloro-1,3,5-triazine with sodium ethoxide at a moderately elevated temperature. [5] Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, suspend 2-amino-4,6-dichloro-1,3,5-triazine (1.0 eq) in anhydrous THF or ethanol.

  • Slowly add the sodium ethoxide solution to the suspension of the dichlorotriazine at room temperature.

  • After the addition, heat the reaction mixture to 40-50 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to afford 2-amino-4-ethoxy-6-chloro-1,3,5-triazine.

Step 3 (Proposed): Synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

The final step, the introduction of a methyl group, is the most challenging due to the lower reactivity of the remaining chlorine atom. While direct nucleophilic substitution with a methyl anion is difficult, a plausible approach is the use of a Grignard reagent, such as methylmagnesium bromide, in the presence of a suitable catalyst. Cross-coupling reactions like Suzuki or Negishi couplings are also viable alternatives for forming C-C bonds with the triazine ring. [6] Proposed Protocol (Grignard Reaction):

  • Dissolve 2-amino-4-ethoxy-6-chloro-1,3,5-triazine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of methylmagnesium bromide (1.1-1.5 eq) in THF or diethyl ether dropwise. The use of a catalyst such as a palladium or nickel complex may be beneficial.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Step Reactants Key Reagents & Conditions Product Typical Yield Range
1Cyanuric ChlorideAmmonia, THF, 0-5 °C2-Amino-4,6-dichloro-1,3,5-triazine80-90%
22-Amino-4,6-dichloro-1,3,5-triazineSodium Ethoxide, Ethanol/THF, 40-50 °C2-Amino-4-ethoxy-6-chloro-1,3,5-triazine70-85%
32-Amino-4-ethoxy-6-chloro-1,3,5-triazineMethylmagnesium Bromide, THF, Reflux4-Ethoxy-6-methyl-1,3,5-triazin-2-amine40-60% (Estimated)

Rationale for Analog Design in Drug Discovery

The 2,4,6-trisubstituted 1,3,5-triazine scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize for desired pharmacological properties.

  • The Amino Group at C2: The 2-amino group is a common feature in many biologically active triazines and can serve as a key hydrogen bond donor and acceptor, interacting with target proteins such as kinases. [7]

  • The Ethoxy Group at C4: The alkoxy group can influence the compound's lipophilicity and metabolic stability. Varying the length and branching of the alkyl chain can modulate these properties.

  • The Methyl Group at C6: The introduction of a small alkyl group like methyl can provide a handle to probe specific pockets within a target's active site. In some cases, the addition of a methyl group has been shown to enhance selectivity and potency. [8] Exploration of Analogs:

Based on the synthetic strategy outlined, a variety of analogs can be generated to build a focused library for screening.

Analog_Design core 4-R1-6-R2-1,3,5-triazin-2-amine r1 R1 (Alkoxy/Aryloxy) core->r1 r2 R2 (Alkyl/Aryl) core->r2 r1_options Methoxy Isopropoxy Phenoxy (Substituted) Phenoxy r1->r1_options r2_options Ethyl Propyl Phenyl (Substituted) Phenyl r2->r2_options

Figure 3: Strategy for Analog Generation.

By systematically varying the R1 (alkoxy/aryloxy) and R2 (alkyl/aryl) groups, researchers can fine-tune the electronic, steric, and lipophilic properties of the molecule to optimize its interaction with a biological target and improve its pharmacokinetic profile.

Conclusion

The synthetic pathway detailed in this application note provides a robust and adaptable methodology for the preparation of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine and a diverse array of its analogs. The strategic, temperature-controlled, sequential nucleophilic substitution of cyanuric chloride offers a cost-effective and efficient route to these promising scaffolds for drug discovery. By leveraging the principles of medicinal chemistry and structure-activity relationship studies, the 1,3,5-triazine core can be further exploited to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

  • Balaha, M. F., El-Hamamsy, M. H., El-Din, N. A. S., & El-Mahdy, N. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045.
  • Di Francesco, M. E., et al. (2021). Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport. ACS Medicinal Chemistry Letters, 12(9), 1417–1424.
  • Gueye, M., et al. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences, 9(3), 1-10.
  • Ksenofontov, A. I., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-112.
  • Mishra, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1234.
  • Negishi, E. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Class of Carbon-Carbon Bond-Forming Reactions. Accounts of Chemical Research, 15(11), 340-348.
  • Pinto, E., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 83-96.
  • RSC Publishing. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Retrieved from [Link]

  • Sroor, F. M., et al. (2022). Utility of 6-aza-2-thiothymine in the synthesis of novelt[5][7][9]riazolo[4,3-b]t[5][7][9]riazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Advances, 12(10), 6035-6047.

  • Sun, H., et al. (2022).
  • Zhang, W., et al. (2021). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry, 223, 113645.

Sources

Application Notes and Protocols for the N-alkylation of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Triazines in Medicinal Chemistry

The 1,3,5-triazine scaffold is a cornerstone in the development of novel therapeutic agents due to its versatile biological activities. N-alkylation of aminotriazines is a critical chemical transformation that allows for the diversification of these core structures, enabling the fine-tuning of their pharmacological profiles. The introduction of alkyl groups can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed protocol for the N-alkylation of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, a key intermediate in the synthesis of various bioactive compounds. We will explore two robust and complementary methods: a classical approach using alkyl halides and a modern catalytic method employing alcohols.

Reaction Mechanism: A Tale of Two Pathways

The N-alkylation of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine can be achieved through different mechanistic pathways depending on the chosen alkylating agent.

Nucleophilic Substitution with Alkyl Halides

This method follows a classical SN2 mechanism. The exocyclic amino group of the triazine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is typically required to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrogen halide formed as a byproduct. The choice of a non-nucleophilic, sterically hindered base is crucial to prevent competition with the triazine amine.

G cluster_0 Deprotonation cluster_1 SN2 Attack Triazine_NH2 Triazine-NH2 Triazine_NH_minus Triazine-NH⁻ Triazine_NH2->Triazine_NH_minus + Base Base Base Base_H_plus Base-H⁺ Triazine_NH_minus_2 Triazine-NH⁻ Transition_State [Triazine---H--N---R---X]⁻ Triazine_NH_minus_2->Transition_State + R-X Alkyl_Halide R-X N_Alkylated_Triazine Triazine-NHR Transition_State->N_Alkylated_Triazine Halide_ion X⁻ Transition_State->Halide_ion

Caption: SN2 mechanism for N-alkylation with an alkyl halide.

Ruthenium-Catalyzed Borrowing Hydrogen with Alcohols

A more contemporary and greener approach involves the use of alcohols as alkylating agents, catalyzed by a ruthenium complex. This "borrowing hydrogen" or "hydrogen auto-transfer" strategy proceeds via a series of elegant steps.[1] The ruthenium catalyst first dehydrogenates the alcohol to form an aldehyde in situ. The aldehyde then condenses with the aminotriazine to form an imine intermediate. Finally, the ruthenium hydride species, formed in the initial step, reduces the imine to the desired N-alkylated product, regenerating the catalyst and producing only water as a byproduct.[2]

G cluster_0 Catalytic Cycle Ru_cat [Ru]-cat Ru_H [Ru]-H Ru_cat->Ru_H + R-CH2OH - R-CHO Alcohol R-CH2OH Aldehyde R-CHO Triazine_NH2 Triazine-NH2 Imine Triazine-N=CHR Triazine_NH2->Imine + R-CHO - H2O N_Alkylated_Triazine Triazine-NH-CH2R Imine->N_Alkylated_Triazine + [Ru]-H Water H2O

Caption: Ruthenium-catalyzed borrowing hydrogen mechanism.

Experimental Protocols

Method A: N-Alkylation using Alkyl Halides

This protocol provides a general procedure for the N-alkylation of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine with an alkyl halide. The reaction conditions may require optimization depending on the specific alkyl halide used.

Materials:

  • 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Table 1: Reaction Parameters for N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
IodomethaneNaHDMF0 to RT12-18
Ethyl bromideK₂CO₃AcetonitrileReflux24-48
Benzyl bromideCs₂CO₃DMFRT8-16

Note: These are starting conditions and may require optimization.

Method B: Ruthenium-Catalyzed N-Alkylation using Alcohols

This protocol is adapted from established procedures for the N-alkylation of aminotriazines with alcohols and offers a greener alternative to the use of alkyl halides.[1]

Materials:

  • 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

  • Alcohol (e.g., benzyl alcohol, ethanol)

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (Ligand)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealable reaction vessel, combine 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (1.0 equivalent), the alcohol (1.5 equivalents), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), dppf (5 mol%), and potassium tert-butoxide (1.2 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 110-120 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the N-alkylated triazine.[1]

Table 2: Substrate Scope for Ru-Catalyzed N-Alkylation

AlcoholCatalyst Loading (mol%)BaseTemperature (°C)Expected Yield Range
Benzyl alcohol2.5KOtBu120Good to Excellent
4-Methoxybenzyl alcohol2.5KOtBu120Good to Excellent
1-Butanol2.5KOtBu120Moderate to Good
Cyclohexylmethanol2.5KOtBu120Moderate to Good

Note: Yields are estimates based on similar reported reactions and will require experimental verification.

Characterization of N-Alkylated Product

The successful synthesis of the N-alkylated 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine can be confirmed by standard spectroscopic techniques. For example, in the case of N-ethylation to form 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine:

  • ¹H NMR: Expect to see the appearance of new signals corresponding to the ethyl group protons, typically a triplet around 1.2 ppm (CH₃) and a quartet around 3.4 ppm (CH₂), coupled to each other. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: New signals for the ethyl group carbons will be present, typically around 15 ppm (CH₃) and 35-40 ppm (CH₂).

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the N-alkylated product (e.g., for the N-ethyl product, C₈H₁₄N₄O, MW = 182.22 g/mol ).[3]

  • Infrared (IR) Spectroscopy: The N-H stretching vibration of the secondary amine will be observed in the region of 3300-3500 cm⁻¹.

Troubleshooting and Self-Validation

A critical aspect of a robust protocol is the ability to troubleshoot potential issues.

  • Low Conversion: If the reaction does not proceed to completion, consider increasing the reaction temperature, extending the reaction time, or using a more reactive alkylating agent (e.g., switching from an alkyl bromide to an alkyl iodide). For the catalytic method, ensure all reagents and solvents are anhydrous and the inert atmosphere is maintained.

  • Overalkylation: The formation of a dialkylated product is a common side reaction, particularly with less sterically hindered amines and reactive alkylating agents.[4] To minimize this, use a slight excess of the aminotriazine relative to the alkylating agent, or consider a milder base.

  • Purification Challenges: N-alkylated triazines can sometimes be difficult to separate from the starting material. Careful selection of the eluent system for column chromatography is essential. A gradient elution is often more effective than an isocratic one.

By carefully monitoring the reaction and analyzing the product mixture, researchers can optimize these protocols for their specific needs, ensuring the reliable and efficient synthesis of N-alkylated 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine derivatives.

References

  • Elangovan, S., Neumann, J., Sortais, J.-B., Junge, K., Darcel, C., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Ju, Y., & Varma, R. S. (2004).
  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.
  • PubChem. (n.d.). 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method of alkylating triazine derivative.
  • Aktaş, N., & Perçiner, S. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Kaniansky, D., & Zelenská, V. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Comenius University.
  • de Vries, J. G., & van der Eide, E. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. The University of Groningen research portal.
  • Gemo, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances.
  • Zhang, M., et al. (2021). Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols. RSC Advances.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Castillo, J. C., Orrego-Hernández, J., & Portilla, J. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ChemistrySelect.
  • PubChem. (n.d.). 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethoxy-n-ethyl-6-methyl-1,3,5-triazin-2-amine. Retrieved from [Link]

  • Salvatore, R. N., et al. (2002). The Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry.

Sources

Application Notes & Protocols for Parallel Synthesis Using 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Triazine Scaffold in Modern Drug Discovery

The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Its rigid, planar structure and the presence of three distinct substitution points allow for the precise spatial arrangement of pharmacophoric groups, making it an ideal framework for developing targeted therapeutics. The ability to sequentially and selectively modify these positions is the cornerstone of its application in combinatorial chemistry and parallel synthesis.[1][2]

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is a particularly valuable building block for diversity-oriented synthesis. It offers two distinct points for diversification: the reactive ethoxy group at the C4 position, which can be displaced by a variety of nucleophiles, and the primary amino group at the C2 position, which is amenable to a wide range of derivatization reactions. This dual functionality allows for the rapid generation of large, structurally diverse compound libraries from a single, readily available starting material.

This guide provides a comprehensive overview of the chemical principles and detailed protocols for leveraging 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in parallel synthesis workflows, aimed at researchers, medicinal chemists, and professionals in drug development.

Core Chemical Principles: Reactivity and Selectivity

The utility of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in parallel synthesis is governed by the principles of nucleophilic aromatic substitution (SNAr). The triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack.

The Ethoxy Group as a Modulatable Leaving Group

The ethoxy group at C4 serves as a competent leaving group, particularly under elevated temperatures or microwave irradiation. Its reactivity is lower than that of a chloro substituent, which allows for a broader window of conditions for derivatizing the more nucleophilic 2-amino group without premature displacement.[3] However, with appropriate activation (e.g., heating), it can be efficiently displaced by a wide range of nucleophiles. This reaction is the primary method for introducing the first vector of diversity (R¹) into the scaffold.

The general mechanism for the SNAr displacement of the ethoxy group is a two-step addition-elimination process. A nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the triazine ring is temporarily disrupted. In the subsequent step, the leaving group (ethoxide) is eliminated, and the aromaticity of the ring is restored.

The 2-Amino Group as a Versatile Handle for Derivatization

The primary amino group at the C2 position is a versatile handle for introducing a second vector of diversity (R²). It can readily undergo a variety of classical amine reactions, including:

  • Acylation/Sulfonylation: Formation of amides and sulfonamides with acyl chlorides/anhydrides and sulfonyl chlorides, respectively.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.[4][6]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The key to a successful parallel synthesis strategy is the orthogonal reactivity of the two functional groups. Typically, the 2-amino group is derivatized under milder conditions first, followed by the displacement of the ethoxy group under more forcing conditions (e.g., higher temperatures).

Workflow for Parallel Library Synthesis

The following diagram illustrates a typical two-step workflow for generating a diverse library of compounds from 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. This strategy allows for the introduction of two independent points of diversity (R¹ and R²).

G cluster_0 Step 1: Derivatization of the Amino Group (R² Introduction) cluster_1 Step 2: Displacement of the Ethoxy Group (R¹ Introduction) A 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine B Intermediate Library (N-substituted triazines) A->B  Acyl Chlorides (R²COCl) or Sulfonyl Chlorides (R²SO₂Cl) or Aldehydes/Ketones (R²R³CO) + Reducing Agent C Intermediate Library (N-substituted triazines) D Final Product Library (Disubstituted triazines) C->D  Primary/Secondary Amines (R¹NHR') or Thiols (R¹SH) or Alcohols/Phenols (R¹OH) + Heat/Microwave

Caption: General workflow for the two-step parallel synthesis of a disubstituted triazine library.

Experimental Protocols

The following protocols are designed for execution in a parallel synthesis format, for instance, using a 24- or 96-well reaction block. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Parallel Acylation of the 2-Amino Group

This protocol describes the synthesis of a library of N-acyl triazine intermediates.

Materials:

  • 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

  • Library of diverse acyl chlorides (R-COCl)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Parallel reaction block with magnetic stirring

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (1.0 eq.) in anhydrous DCM (e.g., 0.2 M).

    • Prepare stock solutions of a diverse set of acyl chlorides (1.1 eq.) in anhydrous DCM (e.g., 0.22 M) in separate vials.

    • Prepare a stock solution of DIPEA (2.0 eq.) in anhydrous DCM (e.g., 0.4 M).

  • Reaction Setup:

    • To each well of the reaction block, add the 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine stock solution.

    • Add the DIPEA stock solution to each well.

    • Add the corresponding acyl chloride stock solution to each designated well.

  • Reaction Conditions:

    • Seal the reaction block and stir the reactions at room temperature for 4-16 hours under an inert atmosphere.

    • Causality: The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the acylation without competing with the amino group of the triazine. Room temperature is generally sufficient for this transformation, preserving the ethoxy group.

  • Work-up and Isolation (Parallel):

    • Quench the reactions by adding an aqueous solution of sodium bicarbonate to each well.

    • Extract the organic layer. A phase separator plate can be used for high-throughput applications.

    • Wash the organic layer with brine.

    • Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo to yield the crude N-acylated triazine intermediates.

  • Validation:

    • Analyze a representative selection of the crude products by LC-MS to confirm the formation of the desired products and assess purity before proceeding to the next step.

Protocol 2: Parallel Nucleophilic Displacement of the Ethoxy Group

This protocol describes the displacement of the ethoxy group from the intermediate library with a library of amines. Microwave-assisted heating is recommended for efficiency.[7][8]

Materials:

  • Crude N-acylated triazine intermediates from Protocol 1.

  • Library of diverse primary or secondary amines (R¹R''NH).

  • High boiling point solvent (e.g., 1,4-Dioxane, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)).

  • Microwave synthesizer with a multi-well plate rotor.

Procedure:

  • Reagent Preparation:

    • Dissolve the crude intermediates from Protocol 1 in a suitable high-boiling solvent (e.g., 1,4-Dioxane) to a known concentration (e.g., 0.1 M).

    • Prepare stock solutions of a diverse set of amines (1.5-2.0 eq.) in the same solvent.

  • Reaction Setup:

    • Dispense the solutions of the N-acylated triazine intermediates into microwave-safe reaction vials.

    • Add the corresponding amine stock solution to each designated vial.

  • Reaction Conditions:

    • Seal the vials and place them in the microwave synthesizer.

    • Heat the reactions to 120-160 °C for 15-60 minutes.

    • Causality: Higher temperatures are required to facilitate the displacement of the less reactive ethoxy group compared to a chloro group.[3] Microwave irradiation significantly accelerates this process, reducing reaction times from hours to minutes, which is ideal for parallel synthesis.[8] Using an excess of the incoming amine can help drive the reaction to completion.

  • Work-up and Purification (Parallel):

    • After cooling, dilute the reaction mixtures with a suitable organic solvent (e.g., ethyl acetate).

    • Wash sequentially with water and brine to remove the excess amine and solvent.

    • Dry the organic layers and concentrate in vacuo.

    • Purify the final compounds using high-throughput purification techniques such as parallel preparative HPLC or automated flash chromatography.

  • Validation:

    • Characterize the final products by LC-MS and ¹H NMR to confirm their identity and purity.

Data Presentation: Representative Transformations

The following table summarizes typical reaction conditions and expected outcomes for the key transformations, based on analogous reactions of substituted triazines.[3][9]

StepTransformationR² Group ExampleReagents & Conditions (Step 1)R¹ Group ExampleReagents & Conditions (Step 2)Expected Yield Range
1 & 2Acylation & AminationBenzoylBenzoyl chloride, DIPEA, DCM, RT, 12hMorpholineMorpholine, Dioxane, 150°C, 30 min (MW)60-85% (over 2 steps)
1 & 2Sulfonylation & AminationTosylTosyl chloride, Pyridine, DCM, RT, 16hPiperidinePiperidine, DMF, 140°C, 45 min (MW)55-80% (over 2 steps)
1 & 2Reductive Amination & ThiolationBenzylBenzaldehyde, NaBH(OAc)₃, DCE, RT, 18hThiophenolThiophenol, K₂CO₃, DMSO, 120°C, 2h50-75% (over 2 steps)

Yields are estimated and can vary depending on the specific substrates used.

Logical Relationships in Synthesis Design

The choice of reagents and reaction sequence is critical for the successful synthesis of the desired library. The following diagram illustrates the decision-making process.

G Start Start: 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine Decision1 Derivatize 2-Amino Group? Start->Decision1 Step1 Protocol 1: Acylation, Sulfonylation, Reductive Amination, etc. Decision1->Step1 Yes Decision2 Displace 4-Ethoxy Group? Decision1->Decision2 No Step1->Decision2 Step2 Protocol 2: SₙAr with Amines, Thiols, Alcohols, etc. Decision2->Step2 Yes End Final Library Decision2->End No Step2->End

Caption: Decision tree for library synthesis strategy.

Conclusion and Outlook

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is a powerful and versatile scaffold for the parallel synthesis of diverse chemical libraries. By strategically manipulating the reactivity of its two functional handles, researchers can efficiently generate large numbers of novel compounds for high-throughput screening in drug discovery and chemical biology. The protocols outlined in this guide provide a robust framework for these synthetic efforts, emphasizing efficiency, selectivity, and validation. The adoption of modern techniques such as microwave-assisted synthesis can further enhance the speed and quality of library production, accelerating the discovery of new bioactive molecules.

References

  • Pinto, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]

  • Al-Masoudi, N. A., et al. (2018). Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives. Molecules, 23(11), 2945. [Link]

  • Kappe, C. O., et al. (2003). Microwave-assisted parallel synthesis of a 4,6-diamino-2,2-dimethyl-1,2-dihydro-1-phenyl-s-triazine library. Journal of Combinatorial Chemistry, 5(2), 158-166. [Link]

  • El-Sayed, M. A., et al. (2020). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Molecules, 25(20), 4818. [Link]

  • Glover, B. G., & Jones, A. D. (1968). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 1750-1753. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2014). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 19(6), 7598-7611. [Link]

  • Al-Otaibi, J. S., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-45. [Link]

  • Rani, P., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link]

  • Wang, Y., et al. (2023). Selective Synthesis of N-[2][7][10]Triazinyl-α-Ketoamides and N-[2][7][10]Triazinyl-Amides from the Reactions of 2-Amine-[2][7][10]Triazines with Ketones. Molecules, 28(11), 4344. [Link]

  • Mojzych, M., et al. (2016). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. European Journal of Medicinal Chemistry, 124, 327-335. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research, 6(1), 1-4. [Link]

  • Claramunt, R. M., et al. (2007). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Arkivoc, 2007(7), 14-33. [Link]

  • Smith, J. G. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Dudutienė, V., et al. (2017). Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. Molecules, 22(9), 1503. [Link]

  • Lee, J. W., et al. (2009). Novel Orthogonal Synthesis of a Tagged Combinatorial Triazine Library via Grignard Reaction. Australian Journal of Chemistry, 62(9), 1000-1004. [Link]

  • Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 513. [Link]

  • Lee, J. W., et al. (2008). Synthesis and Identification of[2][7][10]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 51(23), 7656-7665. [Link]

  • Spring, D. R. (2016). New Advances in Diversity-Oriented Synthesis. In W. Czechtizky & P. Hamley (Eds.), Small Molecule Medicinal Chemistry: Strategies and Technologies (pp. 79-106). John Wiley & Sons, Inc. [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • Wang, Z., et al. (2021). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 12(35), 4996-5003. [Link]

  • Al-Salahi, R., et al. (2020). Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. Molecules, 25(20), 4833. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Triazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazine Scaffold in Drug Discovery

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its unique electronic properties and the ability to be synthetically modified at three distinct positions allow for the creation of diverse chemical libraries with broad applications. Triazine-based compounds have been investigated as anticancer agents, kinase inhibitors, and covalent inhibitors, among other therapeutic uses.[1][2] High-throughput screening (HTS) is an essential tool for unlocking the full potential of these libraries by rapidly identifying compounds that modulate specific biological targets.[3][4] This guide provides detailed application notes and protocols for designing and implementing robust HTS assays tailored for the discovery of bioactive triazine-based compounds.

Guiding Principles for Assay Selection

The choice of an appropriate HTS assay is paramount for the success of any screening campaign. It depends on the target class, the expected mechanism of action of the triazine compounds, and the available resources. A key decision is the choice between a biochemical (cell-free) and a cell-based assay format.

Biochemical vs. Cell-Based Assays: A Comparative Overview

FeatureBiochemical AssaysCell-Based Assays
Principle Measures direct interaction with a purified target (e.g., enzyme, receptor).Measures a cellular response in a more physiologically relevant context.[5]
Advantages - Mechanistically clear- Lower variability- Easier to troubleshoot- Provides information on cell permeability and cytotoxicity- More physiologically relevant- Can identify modulators of complex pathways
Disadvantages - May miss compounds requiring metabolic activation- Lacks cellular context- Higher variability- More complex to develop and troubleshoot- Potential for off-target effects
Best Suited For Initial screening of large libraries to identify direct binders/inhibitors.Secondary screening, hit validation, and identifying compounds with desired cellular phenotypes.

Experimental Workflows and Protocols

This section details step-by-step protocols for four commonly used HTS assays suitable for screening triazine-based compound libraries. Each protocol is designed to be a self-validating system with integrated quality control measures.

Workflow 1: Screening for Kinase Inhibitors using Fluorescence Polarization

Scientific Rationale: Many triazine derivatives are designed as ATP-competitive kinase inhibitors.[1] Fluorescence Polarization (FP) is a homogenous assay ideal for monitoring the binding of a small fluorescently labeled ligand (tracer) to a larger protein, such as a kinase.[6][7] When the tracer is bound to the kinase, it tumbles slowly in solution, resulting in a high FP signal. An active inhibitor will compete with the tracer for the kinase's binding site, leading to a decrease in the FP signal.

Visualizing the FP Assay Workflow

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_data Data Analysis Kinase Kinase Solution Dispense Dispense Kinase, Tracer, and Compound Kinase->Dispense Tracer Fluorescent Tracer Tracer->Dispense Compound Triazine Compound Library Compound->Dispense Incubate Incubate at RT Dispense->Incubate Mix Read Read Fluorescence Polarization Incubate->Read Equilibrate Calculate Calculate % Inhibition Read->Calculate Hit_ID Identify Hits Calculate->Hit_ID

Caption: Fluorescence Polarization assay workflow for kinase inhibitor screening.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Rationale: This buffer composition maintains the stability and activity of most kinases.

    • Kinase Solution: Prepare a 2X working solution of the target kinase in assay buffer. The optimal concentration should be determined empirically through a titration experiment to achieve a robust assay window.

    • Tracer Solution: Prepare a 2X working solution of the fluorescently labeled tracer in assay buffer. The concentration should be at or below its Kd for the kinase to ensure sensitivity to competitive inhibition.

    • Compound Plates: Serially dilute triazine compounds in 100% DMSO. For a primary screen, a final assay concentration of 10 µM is typical.

  • Assay Procedure (384-well format):

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 5 µL of the 2X tracer solution to each well.

    • Add 100 nL of the compound solution from the compound plates.

    • Controls:

      • Negative Control (0% Inhibition): Wells with kinase, tracer, and DMSO (no compound).

      • Positive Control (100% Inhibition): Wells with tracer and a known potent inhibitor (or no kinase).

    • Incubate the plate at room temperature for 60 minutes, protected from light. Rationale: This allows the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis and Quality Control:

    • Calculate the Z'-factor to assess the quality of the assay.[6] A Z' > 0.5 is considered excellent for HTS.[8]

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)]).

    • Identify hits based on a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Workflow 2: AlphaScreen for Protein-Protein Interaction Inhibitors

Scientific Rationale: Triazine scaffolds can be elaborated to disrupt protein-protein interactions (PPIs). AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction of two molecules.[9] Donor and acceptor beads are coated with molecules that bind to the two interacting proteins. When the proteins interact, the beads are brought into close proximity, generating a chemiluminescent signal. A triazine-based inhibitor that disrupts this interaction will cause a decrease in the signal.

Visualizing the AlphaScreen Assay Workflow

AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution ProteinX Protein X Mix1 Mix Proteins + Compound ProteinX->Mix1 ProteinY Protein Y ProteinY->Mix1 DonorBead Donor Beads AcceptorBead Acceptor Beads Compound Triazine Compounds Compound->Mix1 Incubate1 Incubate Mix1->Incubate1 AddAcceptor Add Acceptor Beads Incubate1->AddAcceptor Incubate2 Incubate AddAcceptor->Incubate2 AddDonor Add Donor Beads Incubate2->AddDonor Incubate3 Incubate (in dark) AddDonor->Incubate3 Read Read Signal Incubate3->Read

Caption: AlphaScreen workflow for screening PPI inhibitors.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: PBS with 0.1% BSA. Rationale: BSA is included to prevent non-specific binding of proteins and beads to the plate surface.

    • Protein Solutions: Prepare 2X working solutions of the two interacting proteins.

    • Bead Solutions: Prepare 2X working solutions of the donor and acceptor beads in assay buffer. Note: Beads are light-sensitive and should be handled in low-light conditions.

    • Compound Plates: Prepare as described in the FP protocol.

  • Assay Procedure (384-well format):

    • Add 5 µL of the 2X Protein X solution to each well.

    • Add 5 µL of the 2X Protein Y solution to each well.

    • Add 100 nL of the compound solution.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the 2X acceptor bead solution.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the 2X donor bead solution under subdued lighting.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis and Quality Control:

    • Perform Z'-factor calculation and data normalization as described for the FP assay.

    • Counter-screen hits in an assay without one of the binding partners to identify compounds that interfere with the AlphaScreen technology itself.[10]

Workflow 3: Cell-Based Luciferase Reporter Assay for Pathway Modulation

Scientific Rationale: To assess the effect of triazine compounds on a specific signaling pathway in a cellular context, luciferase reporter assays are highly effective.[11][12] In this assay, cells are engineered to express luciferase under the control of a promoter that is responsive to the signaling pathway of interest. Activation or inhibition of the pathway by a triazine compound leads to a corresponding change in luciferase expression, which is quantified by measuring light output after the addition of a substrate.

Visualizing the Luciferase Reporter Assay Workflow

Luciferase_Workflow Seed Seed Reporter Cells Treat Treat with Triazine Compounds Seed->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells Incubate->Lyse AddSubstrate Add Luciferase Substrate Lyse->AddSubstrate Read Measure Luminescence AddSubstrate->Read Analyze Analyze Data Read->Analyze

Caption: Workflow for a cell-based luciferase reporter assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture the luciferase reporter cell line under standard conditions.

    • Plate the cells in 384-well white, opaque-bottom plates at a density that will result in a sub-confluent monolayer at the time of the assay.

    • Incubate for 18-24 hours.

  • Compound Treatment:

    • Add the triazine compounds to the cells.

    • Controls: Include vehicle (DMSO) controls and a known activator/inhibitor of the pathway as a positive control.

    • Incubate for a period sufficient to allow for changes in gene expression (typically 6-24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well (this reagent typically contains both the cell lysis buffer and the luciferase substrate).

    • Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and signal stabilization.[13]

    • Measure the luminescence using a plate reader.

  • Data Analysis and Quality Control:

    • Calculate the Z'-factor.

    • Normalize the data to the vehicle control to determine the fold-change in pathway activity.

    • To control for off-target effects on cell viability, a parallel cell viability assay is highly recommended.

Workflow 4: Cell Viability/Cytotoxicity Screening using Resazurin

Scientific Rationale: A primary screen for anticancer agents often involves identifying compounds that are cytotoxic to cancer cell lines. The resazurin (AlamarBlue) assay is a simple, robust, and sensitive method to measure cell viability.[14][15] Metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Visualizing the Resazurin Assay Workflow

Resazurin_Workflow PlateCells Plate Cancer Cells AddCompounds Add Triazine Compounds PlateCells->AddCompounds IncubateCompounds Incubate (e.g., 72h) AddCompounds->IncubateCompounds AddResazurin Add Resazurin Reagent IncubateCompounds->AddResazurin IncubateResazurin Incubate (1-4h) AddResazurin->IncubateResazurin ReadFluorescence Measure Fluorescence IncubateResazurin->ReadFluorescence CalculateViability Calculate % Viability ReadFluorescence->CalculateViability

Caption: Cell viability screening workflow using the resazurin assay.

Detailed Protocol:

  • Cell Plating:

    • Plate cancer cells in 384-well clear-bottom plates and incubate for 24 hours.

  • Compound Addition:

    • Add serial dilutions of the triazine compounds to the cells.

    • Controls:

      • Vehicle Control: Cells treated with DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).

      • No-Cell Control: Wells with media only for background subtraction.

    • Incubate for a duration relevant to the desired cytotoxic effect (e.g., 48-72 hours).

  • Assay Procedure:

    • Prepare a 0.15 mg/mL solution of resazurin in DPBS and filter-sterilize.[15]

    • Add the resazurin solution to each well to a final concentration of 10% of the well volume.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

    • Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.[15]

  • Data Analysis and Quality Control:

    • Subtract the background fluorescence (no-cell control).

    • Calculate % Viability = 100 * (Signal_Compound / Signal_Vehicle).

    • Determine the IC₅₀ values for active compounds.

Data Interpretation and Hit Validation

A successful HTS campaign generates a list of "hits," but these are not yet leads. Rigorous data analysis and validation are crucial to eliminate false positives and prioritize the most promising compounds.[16]

Key Steps in Hit Validation:

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Curves: Test confirmed hits at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate hits in a secondary, mechanistically different assay to rule out technology-specific artifacts.

  • Selectivity Profiling: Screen hits against related targets to assess their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: Test analogs of the confirmed hits to understand the relationship between chemical structure and biological activity.[8]

Conclusion

The triazine scaffold offers a versatile platform for the discovery of novel therapeutic agents. The successful application of HTS to triazine-based libraries requires a thoughtful selection of the assay format, meticulous protocol execution, and rigorous data analysis. The protocols and guidelines presented here provide a robust framework for researchers to design and implement effective screening campaigns, ultimately accelerating the identification of promising new drug candidates.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Valler, M. J., & Green, D. V. S. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 15(19), 1795-1807.
  • Harrill, J. (2020, December 28). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development [Video]. YouTube. [Link]

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • Li, S., et al. (2022). Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Medicinal Chemistry Letters, 13(10), 1624-1630.
  • An, F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Opinion in Biotechnology, 21(6), 798-803.
  • Mpindi, J. P., et al. (2016). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data.
  • Harris, S. F., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 18(9), 1109-1116.
  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.
  • Adan, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14889.
  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Schor, B., et al. (2013). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 254-265.
  • An, F., & Xie, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Drug Discovery, 2(1), 1-12.
  • Li, S., et al. (2022). Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Medicinal Chemistry Letters, 13(10), 1624-1630.
  • Liu, K., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 83-91.
  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Frontiers in Pharmacology, 5, 33.
  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10.
  • Liu, K., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 83-91.
  • Brideau, C., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 634-647.
  • Bills, M. D., & Thompson, T. B. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 9(3), 275-287.
  • Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Retrieved from [Link]

  • Li, S., et al. (2022). Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Medicinal Chemistry Letters, 13(10), 1624-1630.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Harvey, C. J. B., et al. (2017).
  • Liu, K., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 83-91.
  • Sharma, S., et al. (2022). Inhibitory potential of triazines and hydrazinyl thiazole substituted chromones against the HslVU protease/chaperone complex, a promising drug target. European Review for Medical and Pharmacological Sciences, 26(15), 5489-5498.
  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • Wikipedia. (n.d.). Hit selection. Retrieved from [Link]

  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98.
  • Gribbon, P., & Sewing, A. (2005). Design and Implementation of High-Throughput Screening Assays. In High-Throughput Screening (pp. 1-21). Humana Press.
  • Rampersad, S. N. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 7(2), 27.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • An, F., & Xie, X. (2012). A review for cell-based screening methods in drug discovery. American Journal of Molecular and Cellular Biology, 1(1), 1-12.
  • Garcia-Tellez, T., et al. (2014). Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. Journal of Antivirals & Antiretrovirals, 6(4), 080-086.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Li, S., et al. (2022). Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Medicinal Chemistry Letters, 13(10), 1624-1630.
  • Wang, Y. (2018). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5) (Master's thesis, Indiana University).
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Wang, G., et al. (2020). Covalent triazine frameworks: Synthesis and applications.
  • Hanson, Q., et al. (2021). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors.

Sources

Application Note: A Robust Isocratic HPLC-UV Method for Purity Determination of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, accurate, and precise isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. The method utilizes a standard C18 stationary phase with a simple mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol is designed to be straightforward, ensuring ease of implementation in quality control and research environments. All procedures are established in accordance with international regulatory standards to ensure data integrity and reliability.

Introduction

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is a substituted s-triazine compound. Like many nitrogen-containing heterocyclic compounds, it serves as a critical building block in the synthesis of various specialty chemicals and active pharmaceutical ingredients. Accurate determination of its purity is paramount to ensure the quality, safety, and efficacy of downstream products. This requires an analytical method that is not only sensitive and specific but also robust and reliable for routine use.

This guide presents a fully developed HPLC method, including a detailed rationale for chromatographic parameter selection, step-by-step protocols for execution, and system suitability criteria to ensure the validity of results, as mandated by guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

Method Rationale and Chromatographic Conditions

The inherent chemical properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine guided the method development process.

  • Chromatographic Mode and Stationary Phase: The analyte possesses both non-polar (ethoxy, methyl groups) and polar (amine group, triazine ring) characteristics, making it an ideal candidate for reversed-phase chromatography. A C18 (octadecylsilane) column was selected for its proven versatility and hydrophobic retention capabilities, providing a strong foundation for separating the main component from potential process-related impurities.

  • Mobile Phase Composition: The presence of a basic amine group on the analyte necessitates careful control of the mobile phase pH to ensure good peak symmetry.[5] Unwanted interactions between the basic analyte and residual acidic silanol groups on the silica-based column packing can lead to significant peak tailing.[6][7] To mitigate this, 0.1% formic acid is incorporated into the aqueous portion of the mobile phase. This lowers the pH, ensuring the amine group is protonated, which minimizes silanol interactions and results in sharp, symmetrical peaks. Acetonitrile was chosen as the organic modifier due to its low viscosity and strong elution properties.

  • Detection Wavelength: Triazine-based compounds are known to possess strong chromophores that absorb UV radiation.[8][9] Based on literature for similar substituted triazines, which exhibit strong absorbance in the low UV range, a detection wavelength of 225 nm was selected to ensure high sensitivity for both the main peak and potential impurities.[10]

The finalized experimental parameters are summarized in Table 1.

Table 1: HPLC Experimental Conditions

ParameterCondition
Instrument Standard HPLC/UHPLC System with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 40% Acetonitrile : 60% Water with 0.1% Formic Acid (v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Mobile Phase

Detailed Protocols and Procedures

  • Mobile Phase Preparation (1 L):

    • Measure 600 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1.0 mL of formic acid and mix thoroughly.

    • Add 400 mL of HPLC-grade acetonitrile.

    • Cap the bottle, mix well, and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine reference standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of diluent (Mobile Phase) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly. This solution will be used for system suitability and purity calculations.

  • Accurately weigh approximately 50 mg of the 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine test sample into a 50 mL Class A volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

  • Pipette 5.0 mL of this solution into a 50 mL Class A volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly to obtain a final nominal concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System suitability tests are an integral part of chromatographic methods, verifying that the system is adequate for the analysis to be performed.[11][12] Before any sample analysis, the following procedure must be completed successfully.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate (n=5) injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate the results against the criteria specified in Table 2.

Table 2: System Suitability Requirements

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, as required by USP <621>.[13][14]
Theoretical Plates (N) ≥ 2000Demonstrates column efficiency and good peak sharpness.
Precision (RSD%) ≤ 2.0% for peak areaConfirms the reproducibility of the system, a key validation characteristic under ICH Q2(R1).[1][2]

The system is not suitable for analysis if any of these criteria are not met. Investigate the cause and perform corrective actions before proceeding.

  • Confirm that the system has passed the System Suitability Test.

  • Inject the prepared sample solution(s) in duplicate.

  • Inject a single Working Standard Solution after every 6-10 sample injections to ensure continued system performance.

  • Integrate all peaks in the chromatogram, setting the peak width and threshold appropriately to detect small impurity peaks.

Data Analysis and Visualization

The purity of the sample is determined using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

Calculation:

The following diagrams illustrate the key workflows for this analytical method.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_results Results Stage A Prepare Mobile Phase (ACN:H2O:Formic Acid) D System Equilibration A->D B Prepare Standard Solution (0.1 mg/mL) E System Suitability Test (5x Standard Injections) B->E C Prepare Sample Solution (0.1 mg/mL) F Inject Samples C->F D->E E->F G Data Acquisition (Chromatogram) F->G H Calculate Purity (Area % Method) G->H I Final Report H->I

Caption: Overall Analytical Workflow.

G start Start SST: Inject Standard (n=5) check_precision Calculate RSD% of Peak Area start->check_precision check_tailing Calculate Tailing Factor (T) check_precision->check_tailing RSD% <= 2.0% fail System FAIL Troubleshoot & Re-run SST check_precision->fail RSD% > 2.0% pass System OK Proceed to Analysis check_tailing->pass T <= 2.0 check_tailing->fail T > 2.0

Caption: System Suitability Test (SST) Logic.

Conclusion

The described isocratic RP-HPLC method provides a reliable and efficient means for determining the purity of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. The use of a standard C18 column and a simple, acidified mobile phase yields excellent peak shape and resolution from potential impurities. The protocol is straightforward and incorporates system suitability criteria as defined by major pharmacopeias and regulatory bodies to ensure the generation of trustworthy and scientifically valid data. This method is well-suited for routine quality control testing in both research and manufacturing environments.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). U.V. spectra of derivatives of 1,3,5-triazine. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]

  • MDPI. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Retrieved from [Link]

  • Chromatography Forum. (2002). HPLC conditions for basic compound?. Retrieved from [Link]

  • Dopico, M.S., et al. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 40(9), 523-527. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Pharmacopeia. (2023). <621> Chromatography Briefing. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography. Retrieved from [Link]

  • Sarex. (2025). The Science Behind Triazine UV Absorbers and Their Efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Retrieved from [Link]

Sources

Application Notes & Protocols: Developing Kinase Inhibitors from a 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its metabolic stability and its ability to engage in multiple hydrogen bonding interactions, making it an ideal framework for kinase inhibitor design.[1] Kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer, driving significant efforts in drug discovery to develop potent and selective inhibitors.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine scaffold to discover and develop novel kinase inhibitors. We will detail a strategic workflow encompassing library synthesis, a robust biochemical screening cascade, essential cell-based validation assays, and foundational principles for structure-activity relationship (SAR) analysis. The protocols herein are designed to be self-validating, with clear rationale provided for each experimental step to ensure technical accuracy and reproducibility.

Introduction: The 1,3,5-Triazine Scaffold in Kinase Inhibition

The s-triazine ring is a six-membered aromatic heterocycle with alternating carbon and nitrogen atoms. This structure offers several advantages for kinase inhibitor design:

  • Structural Rigidity: The planar, aromatic nature of the triazine core provides a rigid anchor to position substituents precisely within the kinase ATP-binding pocket.[4]

  • Hydrogen Bonding: The ring nitrogens act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region, a common feature of many type I and type II kinase inhibitors.

  • Synthetic Tractability: The triazine core, often derived from cyanuric chloride, allows for sequential and regioselective introduction of various substituents, enabling the rapid generation of diverse chemical libraries.[5][6]

The specific starting scaffold, 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine[7], provides a unique substitution pattern with three distinct points for chemical modification: the 2-amino group, the 4-ethoxy group, and the 6-methyl group. This guide will focus on derivatization primarily through the 2-amino and 4-ethoxy positions to explore the chemical space around the kinase active site.

Overall Development Workflow

The process of developing kinase inhibitors from a given scaffold is a multi-step, iterative process. The workflow described here is a logical progression from initial compound synthesis to biological validation and optimization.

G cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Biochemical Screening cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Optimization Synthesis Library Synthesis (Scaffold Derivatization) Purification Compound Purification & Characterization Synthesis->Purification PrimaryScreen Primary Screen (Single-Point Assay) Purification->PrimaryScreen HitConfirm Hit Confirmation & Validation PrimaryScreen->HitConfirm IC50 Potency Determination (IC50 Assay) HitConfirm->IC50 Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity Cytotoxicity Cytotoxicity Assay (e.g., MTS/MTT) IC50->Cytotoxicity Selectivity->Cytotoxicity SAR SAR Analysis Selectivity->SAR TargetEngage Target Engagement (e.g., Western Blot) Cytotoxicity->TargetEngage TargetEngage->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design & Resynthesis G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Triazine Inhibitor Inhibitor->PI3K Inhibition

Sources

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Synthesized Triazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Triazine Scaffolds

The global challenge of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Within the landscape of medicinal chemistry, heterocyclic compounds are of significant interest, and among them, the 1,3,5-triazine core has emerged as a versatile and privileged scaffold.[2] Triazine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2] Their synthetic tractability allows for the creation of diverse chemical libraries, making them prime candidates for screening campaigns aimed at identifying new lead compounds to combat infectious diseases. Some triazine derivatives have been shown to act on the negatively charged bacterial membrane, leading to its rapid disruption.[3] This guide provides a comprehensive overview of the principles and detailed protocols for the antimicrobial and antifungal screening of newly synthesized triazine compounds, designed for researchers and drug development professionals.

Part 1: Foundational Screening for Antimicrobial Activity

The initial assessment of a synthesized triazine compound's antimicrobial potential typically involves determining its ability to inhibit the growth of a panel of clinically relevant bacteria. The choice of screening method is critical and can range from qualitative diffusion assays to quantitative dilution methods.[1]

Agar Well Diffusion Assay: A Primary Qualitative Screen

The agar well diffusion method is a widely used, cost-effective preliminary assay to evaluate the antimicrobial activity of novel compounds.[4][5] This technique relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[6][7]

  • Why Mueller-Hinton Agar (MHA)? MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility, low concentration of inhibitors of common antimicrobial agents (e.g., sulfonamides), and its ability to support the growth of a wide range of pathogens.

  • Why a 0.5 McFarland Standard? Standardizing the inoculum to a 0.5 McFarland turbidity ensures a consistent bacterial density (approximately 1.5 x 10⁸ CFU/mL), which is crucial for the reproducibility and comparability of results between experiments and laboratories.[7]

  • Why a Positive and Negative Control? A known antibiotic serves as a positive control to validate the assay's ability to detect antimicrobial activity. The solvent used to dissolve the triazine compound (e.g., DMSO) is used as a negative control to ensure that it does not possess any intrinsic antimicrobial activity that could lead to false-positive results.

  • Preparation of Inoculum:

    • Aseptically pick 4-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Transfer the colonies into a tube containing sterile saline.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[7]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inner wall of the tube.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

  • Well Preparation and Compound Application:

    • Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.

    • Carefully pipette a defined volume (e.g., 50-100 µL) of the synthesized triazine compound solution (at a known concentration) into a designated well.

    • Similarly, add the positive control (e.g., a standard antibiotic solution) and the negative control (solvent) to separate wells.

  • Incubation and Observation:

    • Allow the plates to stand for at least 30 minutes to permit the diffusion of the compounds into the agar.

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm).

Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)

Following a positive result in the primary screen, a quantitative assessment is necessary to determine the potency of the triazine compound. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10] This method is highly reproducible and amenable to high-throughput screening.[1][11]

  • Why Serial Dilutions? Performing serial dilutions of the triazine compound allows for the testing of a wide range of concentrations, enabling the precise determination of the MIC value.

  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobial agents. Using CAMHB ensures consistency and adherence to international standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI).[12]

  • Why Include a Growth Control and a Sterility Control? The growth control well (containing only medium and inoculum) confirms the viability and adequate growth of the microorganism. The sterility control well (containing only medium) ensures that the medium is not contaminated.

  • Preparation of Triazine Compound Dilutions:

    • In a 96-well microtiter plate, dispense 100 µL of CAMHB into all wells.[13]

    • Add 100 µL of the triazine compound stock solution (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well in the dilution series.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.[14] The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the triazine compound in which there is no visible growth.[9]

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner.

Compound IDConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
TZ-0011001815
TZ-0021002219
TZ-0031001210
Ampicillin (Positive Control)102520
DMSO (Negative Control)-00
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
TZ-0011632
TZ-002816
TZ-00364128
Ampicillin0.54

Interpretation of MIC values should be done in accordance with established guidelines from bodies like the CLSI. [8][10][15] A lower MIC value indicates greater potency of the compound against the tested microorganism.[8] It is important to note that the MIC value of one drug cannot be directly compared to the MIC of another to determine which is "better"; the interpretation depends on the specific breakpoints for that drug and organism.[8][9]

Part 2: Probing Antifungal Activity

The screening of triazine compounds for antifungal activity follows similar principles to antimicrobial screening but with modifications to accommodate the different growth requirements of fungi.

Broth Microdilution for Antifungal Susceptibility Testing

The broth microdilution method is also the preferred method for determining the MIC of antifungal agents. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized protocols for this purpose.[16][17][18]

  • Why RPMI-1640 Medium? RPMI-1640 is a synthetic medium that supports the growth of a wide range of fungi and is the standard medium recommended by both CLSI and EUCAST for antifungal susceptibility testing.

  • Why an Inoculum of 0.5-2.5 x 10⁵ CFU/mL? This specific inoculum density is critical for obtaining reproducible MIC results for yeasts.

  • Why a 24-48 Hour Incubation? Fungi generally have a slower growth rate than bacteria, requiring a longer incubation period to achieve sufficient growth for accurate MIC determination.

  • Preparation of Fungal Inoculum:

    • From a fresh culture of the test fungus (e.g., Candida albicans), prepare a cell suspension in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions and Inoculation:

    • Follow the same serial dilution procedure as described for the antibacterial broth microdilution assay, using RPMI-1640 medium instead of CAMHB.

    • Inoculate each well with the diluted fungal suspension.

  • Incubation and MIC Determination:

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the triazine compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Data Presentation and Interpretation
Compound IDMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
TZ-0013264
TZ-0021632
TZ-003>128>128
Fluconazole164

Interpretation of antifungal MICs should be based on EUCAST or CLSI guidelines. [16][17][19] Some triazine compounds have shown synergistic effects with existing antifungal drugs like fluconazole, particularly against resistant strains.[20] Further investigation into the mechanism of action may involve assessing the compound's effect on fungal cell wall synthesis or membrane integrity.[20]

Part 3: Workflow Visualization

Clear visualization of experimental workflows is essential for protocol adherence and training.

Antimicrobial_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Quantitative) cluster_evaluation Further Evaluation start Synthesized Triazine Compound agar_well Agar Well Diffusion Assay start->agar_well Test Compound observe_zones Observe for Zones of Inhibition agar_well->observe_zones broth_micro Broth Microdilution Assay observe_zones->broth_micro Active Compounds determine_mic Determine Minimum Inhibitory Concentration (MIC) broth_micro->determine_mic cytotoxicity Cytotoxicity Assays determine_mic->cytotoxicity Potent Compounds mechanism Mechanism of Action Studies cytotoxicity->mechanism lead_compound Lead Compound Identification mechanism->lead_compound

Caption: Workflow for antimicrobial screening of synthesized triazine compounds.

Antifungal_Screening_Workflow cluster_screening Antifungal Susceptibility Testing cluster_evaluation_fungal Advanced Characterization start_fungal Synthesized Triazine Compound broth_micro_fungal Broth Microdilution (RPMI-1640) start_fungal->broth_micro_fungal determine_mic_fungal Determine Antifungal MIC broth_micro_fungal->determine_mic_fungal synergy_testing Synergy Testing with Known Antifungals determine_mic_fungal->synergy_testing Active Compounds mode_of_action Mode of Action Studies (e.g., Cell Wall/Membrane Integrity) synergy_testing->mode_of_action promising_candidate Promising Antifungal Candidate mode_of_action->promising_candidate

Sources

Application Notes and Protocols for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in Crop Protection Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

**Abstract

These application notes provide a comprehensive technical guide for the utilization of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in crop protection research. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to known herbicidal compounds and its classification as a substituted s-triazine amine strongly suggest its potential as a valuable scaffold or active ingredient in the development of novel herbicides. This document synthesizes information from related triazine derivatives to propose two primary putative mechanisms of action: inhibition of Photosystem II (PSII) and inhibition of Acetolactate Synthase (ALS) through its use as a precursor for sulfonylurea herbicides. Detailed protocols for evaluating these activities, along with methods for chemical synthesis and environmental analysis, are provided to empower researchers in their investigations.

Introduction: The Scientific Rationale

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in the history of herbicide development, with commercial successes spanning decades. These compounds are known for their broad-spectrum weed control and diverse modes of action. 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, with its characteristic amino, ethoxy, and methyl substitutions on the triazine ring, represents a promising, yet underexplored, molecule in this class.

This guide is structured to provide a logical progression for researchers investigating this compound. It begins with an overview of its physicochemical properties, followed by a detailed exploration of its two most probable herbicidal mechanisms of action. For each proposed mechanism, a theoretical framework is presented, followed by detailed, actionable laboratory protocols. Furthermore, this document outlines the synthetic route to leverage this molecule as a key intermediate in the production of highly potent sulfonylurea herbicides. Finally, established analytical methodologies for the detection and quantification of triazine compounds in environmental matrices are detailed to support comprehensive research and development efforts.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research. The table below summarizes the key properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

PropertyValueSource
CAS Number 3882-66-4[1]
Molecular Formula C₆H₁₀N₄O[1]
Molecular Weight 154.17 g/mol [1]
Appearance Solid (predicted)-
Solubility Expected to have some solubility in organic solvents and limited solubility in water.-

Putative Herbicidal Mechanisms of Action and Investigative Protocols

Based on the extensive body of research on s-triazine herbicides, two primary mechanisms of action are proposed for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Mechanism 1: Inhibition of Photosystem II (PSII)

Causality of Experimental Choices: The most common mode of action for herbicidal triazines is the inhibition of photosynthetic electron transport at the Photosystem II (PSII) complex in plants. These herbicides bind to the D1 protein of the PSII complex, blocking the quinone-binding (Qʙ) site. This blockage interrupts the electron flow from quinone A (Qᴀ) to quinone B (Qʙ), leading to a buildup of highly reactive oxygen species and subsequent lipid peroxidation, membrane damage, and ultimately, cell death. A study on the structurally similar compound, 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, demonstrated herbicidal activity against the weed Phalaris minor through this very mechanism[2]. This provides a strong rationale for investigating the PSII inhibitory potential of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Experimental Workflow for PSII Inhibition Assay:

PSII_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plant_material Plant Material (e.g., spinach, pea) thylakoid_isolation Thylakoid Membrane Isolation plant_material->thylakoid_isolation Homogenization & Centrifugation chlorophyll_quant Chlorophyll Quantification thylakoid_isolation->chlorophyll_quant Spectrophotometry assay_setup Assay Setup with DCPIP and Test Compound chlorophyll_quant->assay_setup Standardize Concentration spectro_reading Spectrophotometric Reading (600 nm) assay_setup->spectro_reading Measure Absorbance over Time rate_inhibition Calculate Rate of DCPIP Reduction spectro_reading->rate_inhibition ic50_determination Determine IC50 Value rate_inhibition->ic50_determination Dose-Response Curve

Caption: Workflow for determining PSII inhibition.

Protocol 2.1.1: In Vitro Photosystem II Inhibition Assay

This protocol is adapted from standard methods for assessing PSII inhibition by herbicides.

Materials:

  • Fresh plant leaves (e.g., spinach, peas)

  • Isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂)

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sucrose, 5 mM MgCl₂, 10 mM NaCl)

  • 2,6-Dichlorophenolindophenol (DCPIP) solution (e.g., 1 mM)

  • 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine stock solution in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Thylakoid Isolation:

    • Homogenize fresh leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at low speed (e.g., 200 x g) to remove cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1,500 x g) to pellet the thylakoids.

    • Resuspend the thylakoid pellet in a small volume of assay buffer.

  • Chlorophyll Quantification:

    • Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically (e.g., using the method of Arnon).

    • Adjust the chlorophyll concentration to a standardized value (e.g., 10-15 µg/mL) with assay buffer.

  • Assay Setup:

    • In a cuvette, combine the assay buffer, DCPIP solution (to a final concentration of ~50-100 µM), and varying concentrations of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

    • Include a control with no inhibitor and a blank with no DCPIP.

    • Add the standardized thylakoid suspension to the cuvette to initiate the reaction.

  • Measurement:

    • Immediately place the cuvette in a spectrophotometer and measure the decrease in absorbance at 600 nm over time under illumination. The reduction of DCPIP is indicated by a loss of blue color.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each concentration of the test compound.

    • Determine the concentration of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine that inhibits the rate of DCPIP reduction by 50% (IC₅₀).

Mechanism 2: Inhibition of Acetolactate Synthase (ALS) via Sulfonylurea Synthesis

Causality of Experimental Choices: 2-Amino-s-triazines are well-established key intermediates in the synthesis of sulfonylurea herbicides[3]. These herbicides are highly potent and act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine[4]. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant death. Therefore, 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is a prime candidate for use in the synthesis of novel sulfonylurea herbicides.

Experimental Workflow for Sulfonylurea Synthesis and ALS Inhibition Assay:

ALS_Inhibition_Workflow cluster_synthesis Synthesis cluster_assay_prep Assay Preparation cluster_als_assay ALS Inhibition Assay start_material 4-Ethoxy-6-methyl- 1,3,5-triazin-2-amine reaction Reaction with Sulfonyl Isocyanate start_material->reaction product Sulfonylurea Product reaction->product assay_protocol In Vitro Colorimetric Assay product->assay_protocol Test Compound enzyme_extraction ALS Enzyme Extraction from Plants protein_quant Protein Quantification enzyme_extraction->protein_quant protein_quant->assay_protocol Standardized Enzyme ic50_calc IC50 Determination assay_protocol->ic50_calc

Caption: Workflow for sulfonylurea synthesis and ALS inhibition testing.

Protocol 2.2.1: Synthesis of a Representative Sulfonylurea Herbicide

This protocol describes a general method for the synthesis of a sulfonylurea herbicide from 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Materials:

  • 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

  • A suitable sulfonyl isocyanate (e.g., 2-(methoxycarbonyl)phenylsulfonyl isocyanate)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • Dissolve 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in the anhydrous solvent under an inert atmosphere.

  • Slowly add an equimolar amount of the sulfonyl isocyanate to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonylurea.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).

Protocol 2.2.2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is a colorimetric assay to determine the inhibitory activity of the synthesized sulfonylurea on ALS.

Materials:

  • Partially purified ALS enzyme from a plant source (e.g., etiolated corn seedlings)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 µM FAD)

  • Substrate solution (e.g., 100 mM sodium pyruvate)

  • Synthesized sulfonylurea stock solution in a suitable solvent (e.g., DMSO)

  • Creatine solution

  • α-naphthol solution

  • Sulfuric acid

Procedure:

  • Enzyme Extraction:

    • Homogenize plant tissue in an extraction buffer.

    • Clarify the homogenate by centrifugation.

    • Partially purify the ALS enzyme using ammonium sulfate precipitation.

    • Determine the protein concentration of the enzyme preparation.

  • Assay Reaction:

    • In a microplate or test tubes, combine the assay buffer, substrate solution, and varying concentrations of the synthesized sulfonylurea.

    • Include a control with no inhibitor.

    • Initiate the reaction by adding the ALS enzyme preparation.

    • Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Color Development:

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

    • Add creatine and α-naphthol solutions.

    • Incubate to allow for color development.

  • Measurement:

    • Measure the absorbance at 530 nm.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each concentration of the sulfonylurea.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analytical Methodologies for Environmental Monitoring

The development of any new crop protection chemical requires robust analytical methods to monitor its presence and fate in the environment.

Protocol 3.1: Extraction and Analysis of Triazines in Soil and Water

This protocol outlines a general procedure for the extraction and analysis of triazine compounds from environmental matrices using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Soil and water samples

  • Acetonitrile

  • Methanol

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Sample Preparation:

    • Water: Acidify the water sample and pass it through a pre-conditioned SPE cartridge. Elute the retained triazines with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Soil: Extract the soil sample with an organic solvent (e.g., acetonitrile/water mixture) using sonication or accelerated solvent extraction. Filter the extract.

  • Clean-up (if necessary):

    • The extract may require further clean-up using techniques like dispersive SPE (d-SPE) to remove interfering matrix components.

  • Analysis:

    • Concentrate the final extract and inject it into the HPLC system.

    • Separate the analytes on a suitable column (e.g., C18) using an appropriate mobile phase gradient.

    • Detect and quantify the triazine compounds using a UV detector (at ~220 nm) or for higher sensitivity and selectivity, an MS detector.

Data Interpretation and Expected Outcomes

  • PSII Inhibition Assay: A potent PSII inhibitor will exhibit a low IC₅₀ value, indicating that a low concentration of the compound is required to inhibit 50% of the photosynthetic electron transport. This would suggest direct herbicidal activity.

  • ALS Inhibition Assay: A low IC₅₀ value for a synthesized sulfonylurea derivative would confirm that 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is a viable precursor for this class of herbicides.

  • Environmental Analysis: The development of a reliable analytical method with low limits of detection (LOD) and quantification (LOQ) is crucial for assessing the environmental persistence, mobility, and potential for residue accumulation of the parent compound and its derivatives.

Concluding Remarks and Future Directions

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine holds considerable potential for crop protection research, both as a potential herbicide itself and as a key building block for the synthesis of other herbicidal compounds. The protocols detailed in this guide provide a solid foundation for researchers to systematically investigate its biological activity and environmental properties. Future research should focus on whole-plant bioassays to determine the herbicidal efficacy and crop selectivity of this compound and its derivatives. Furthermore, studies on its metabolism in plants and its environmental fate are essential for a comprehensive understanding of its potential as a crop protection agent.

References

  • Kumar, N., Rani, P., Agarwal, S., & Singh, D. V. (2022). 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine endows herbicidal activity against Phalaris minor a weed of wheat crop field: An in-silico and experimental approaches of herbicide discovery. Journal of Molecular Modeling, 28(4), 77. [Link]

  • MDPI. Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link]

  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2002). The triazine herbicides: 50 years of revolutionizing agriculture. Elsevier.
  • Google Patents. Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
  • MDPI. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. [Link]

  • Duggleby, R. G., & Pang, S. S. (2000). Acetohydroxyacid synthase. Journal of biochemistry and molecular biology, 33(1), 1-36.
  • Taylor & Francis Online. Method development and application for triazine herbicides analysis in water, soil and sediment samples from KwaZulu-Natal, South Africa. [Link]

Sources

Application Notes and Protocols for the Design and Synthesis of Triazine Herbicides from Novel Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of both traditional and novel synthetic routes to triazine herbicides, a critical class of agrochemicals. While the conventional synthesis commencing from cyanuric chloride remains a cornerstone of industrial production, this document places a special emphasis on emerging methodologies that utilize novel intermediates such as guanidines, biguanides, and dihydrotriazines. These alternative pathways offer potential advantages in terms of efficiency, safety, and the ability to generate diverse molecular scaffolds for the discovery of next-generation herbicides. Detailed, step-by-step protocols for laboratory-scale synthesis, alongside a discussion of the mechanistic rationale behind these approaches, are presented to empower researchers in the design and execution of their synthetic strategies.

Introduction: The Enduring Significance and Evolving Synthesis of Triazine Herbicides

The s-triazine herbicides, first introduced in the 1950s, revolutionized weed management in modern agriculture.[1][2] Compounds such as atrazine, simazine, and ametryn have been instrumental in controlling broadleaf and grassy weeds in major crops, thereby securing global food production.[1] Their mode of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex, a mechanism that has been extensively studied.[3]

The traditional and most widely practiced industrial synthesis of these herbicides begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and highly reactive starting material.[2][4] The three chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles, most commonly amines, in a temperature-controlled manner.[3][4] This stepwise substitution allows for the introduction of different alkylamino groups, which are crucial for the herbicidal activity of the final product.

However, the reliance on cyanuric chloride is not without its challenges, including the handling of a corrosive and moisture-sensitive reagent and the generation of chlorinated waste streams. This has spurred research into alternative, "novel" synthetic routes that employ different starting materials and intermediates. These modern approaches aim to provide more efficient, environmentally benign, and versatile methods for the preparation of both existing and new triazine-based herbicides. This guide will delve into the details of these innovative synthetic strategies, providing researchers with the necessary protocols and mechanistic understanding to explore this evolving field.

The Conventional Pathway: Synthesis from Cyanuric Chloride

The synthesis of atrazine, a archetypal triazine herbicide, from cyanuric chloride serves as a classic example of the conventional approach. The process involves a two-step sequential nucleophilic aromatic substitution.

General Reaction Scheme

G CC Cyanuric Chloride Int 2-Chloro-4-(isopropylamino)- 6-chloro-1,3,5-triazine CC->Int Step 1 (Low Temperature) Atr Atrazine Int->Atr Step 2 (Higher Temperature) IPA Isopropylamine IPA->Int EA Ethylamine EA->Atr Base1 Base (e.g., NaOH) Base1->Int Base2 Base (e.g., NaOH) Base2->Atr caption Fig. 1: Conventional Atrazine Synthesis

Fig. 1: Conventional Atrazine Synthesis
Detailed Laboratory Protocol for Atrazine Synthesis

This protocol is adapted from established industrial processes for laboratory-scale synthesis.[5][6]

Materials:

  • Cyanuric chloride

  • Isopropylamine

  • Ethylamine

  • Sodium hydroxide (NaOH) solution (e.g., 20% w/w)

  • Toluene

  • Acetone

  • Water

  • Ice

Procedure:

  • Step 1: First Amination. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride in a suitable solvent such as toluene or a mixture of acetone and water.[5][6]

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a stoichiometric amount of isopropylamine, keeping the temperature below 10 °C.

  • After the addition is complete, slowly add a sodium hydroxide solution to neutralize the liberated HCl, maintaining the temperature below 10 °C and the pH between 6 and 8.[6]

  • Stir the reaction mixture at this temperature for 1-2 hours until the formation of the intermediate, 2-chloro-4-(isopropylamino)-6-chloro-1,3,5-triazine, is complete (monitoring by TLC or HPLC is recommended).

  • Step 2: Second Amination. To the reaction mixture containing the intermediate, slowly add a stoichiometric amount of ethylamine.

  • Gradually warm the reaction mixture to 30-40 °C.

  • Add sodium hydroxide solution to neutralize the HCl formed, maintaining the temperature and pH.

  • Stir the mixture for an additional 2-3 hours at this temperature.

  • Work-up. The atrazine product will precipitate from the reaction mixture. Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

Expected Yield: 90-95%[6]

Characterization: The final product should be characterized by melting point, NMR (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.

Novel Synthetic Routes via Alternative Intermediates

The exploration of novel intermediates offers opportunities to streamline the synthesis of triazine herbicides, potentially reducing reaction steps, improving safety profiles, and allowing for the creation of new derivatives with enhanced herbicidal activity.

Synthesis from Guanidine and Biguanide Intermediates

Guanidines and biguanides are versatile building blocks for the construction of the triazine ring. These methods often involve condensation or cyclization reactions.

The use of guanidine and biguanide intermediates can circumvent the need for cyanuric chloride, thereby avoiding the handling of a highly reactive and corrosive material. These routes can also offer a more direct way to introduce the desired amino substituents.

G Biguanide N,N'-Diethylbiguanide Simazine Simazine Biguanide->Simazine Synthon Three-Carbon Synthon (e.g., Malonyl Dichloride) Synthon->Simazine Cyclocondensation caption Fig. 2: Plausible Simazine Synthesis from a Biguanide

Fig. 2: Plausible Simazine Synthesis from a Biguanide

Note: This is a conceptual pathway, and the specific reaction conditions would require experimental optimization.

Synthesis via Dihydrotriazine Intermediates

A novel one-pot, microwave-assisted synthesis of 1,3,5-triazine derivatives has been reported, proceeding through a dihydrotriazine intermediate.[7] While the reported examples are not herbicides, this methodology could potentially be adapted for their synthesis.

This method involves a three-component reaction of cyanoguanidine, an aromatic aldehyde, and a cyclic amine in the presence of hydrochloric acid to form a dihydrotriazine intermediate. This intermediate is then aromatized in the presence of a base to yield the final triazine product.[7]

G cluster_0 One-Pot Reaction CG Cyanoguanidine DHT Dihydrotriazine Intermediate CG->DHT Microwave Irradiation, HCl Ald Aldehyde Ald->DHT Microwave Irradiation, HCl Amine Amine Amine->DHT Microwave Irradiation, HCl Triazine Substituted Triazine DHT->Triazine Aromatization (Base) caption Fig. 3: Synthesis via a Dihydrotriazine Intermediate

Fig. 3: Synthesis via a Dihydrotriazine Intermediate

By carefully selecting the starting aldehyde and amine, it may be possible to synthesize triazine structures with herbicidal activity. For example, using aliphatic aldehydes and amines relevant to known herbicides could be a promising area of investigation.

Synthesis of Thioether-Containing Triazine Herbicides: Ametryn

Ametryn is a key triazine herbicide characterized by a methylthio group in place of the chlorine atom found in atrazine and simazine. Its synthesis typically starts from atrazine.

Synthesis of Ametryn from Atrazine

A common method for the synthesis of ametryn involves the nucleophilic substitution of the chlorine atom in atrazine with a methylthio group.[8][9]

Materials:

  • Atrazine

  • Methyl mercaptan (or sodium thiomethoxide)

  • Sodium hydroxide

  • Isopropanol (or other suitable solvent)

Procedure (adapted from patent literature): [8]

  • In a pressure reactor, charge atrazine and a solvent such as isopropanol.

  • Add methyl mercaptan and a base like sodium hydroxide.

  • Heat the mixture to 70-120 °C under pressure (0.29-0.96 MPa) for 0.5-3 hours.

  • After the reaction is complete, cool the mixture. The ametryn product can be isolated by filtration and purified by recrystallization.

Expected Yield: High yields are reported in the patent literature.[8]

Data Summary and Comparison of Synthetic Routes

HerbicideStarting Material(s)Key Intermediate(s)Typical YieldKey Reaction ConditionsReference(s)
AtrazineCyanuric chloride, Isopropylamine, Ethylamine2-Chloro-4-(isopropylamino)-6-chloro-1,3,5-triazine90-95%Stepwise amination at controlled temperatures (0-40 °C)[5][6]
SimazineCyanuric chloride, Ethylamine2,4-Dichloro-6-(ethylamino)-1,3,5-triazine>90%Amination in aqueous solution[3]
AmetrynAtrazine, Methyl mercaptan-HighNucleophilic substitution at elevated temperature and pressure[8]
Novel TriazinesCyanoguanidine, Aldehyde, AmineDihydrotriazine(Variable)Microwave-assisted, one-pot synthesis[7]

Conclusion and Future Perspectives

While the synthesis of triazine herbicides from cyanuric chloride remains a robust and well-established industrial process, the exploration of novel intermediates and synthetic methodologies is a vibrant area of research. Approaches utilizing guanidines, biguanides, and dihydrotriazines offer promising avenues for the development of more sustainable and efficient synthetic routes. Furthermore, these novel methods open the door to the creation of new triazine analogues with potentially improved herbicidal efficacy, selectivity, and environmental profiles. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to build upon, fostering innovation in the vital field of agrochemical synthesis.

References

  • History of the Discovery and Development of Triazine Herbicides. (URL not available)
  • EVALUATION OF MANUFACTURING PROCESSES FOR THE PRODUCTION OF
  • CN108484515A - A kind of preparation method of ametryn - Google P
  • (PDF) Chemistry and Fate of Simazine - ResearchGate. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central. [Link]

  • CN102344422A - Novel synthesis process of atrazine - Google P
  • History of the Discovery and Development of Triazine Herbicides - ResearchGate. [Link]

  • CN1326931A - Method for producing ametryn - Google P
  • CN103588717A - <13>C-labeled simazine synthesis method - Google P
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed Central. [Link]

  • (PDF) Determination of ametryn in sugarcane and ametryn–atrazine herbicide formulations using spectrophotometric method - ResearchGate. [Link]

  • Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed. [Link]

  • Process for the preparation of a substituted triazine - P
  • APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY - CORE. [Link]

  • Ametryn | C9H17N5S | CID 13263 - PubChem. [Link]

  • Synthesis of new pyrazolo[1][5][8]triazines by cyclative cleavage of pyrazolyltriazenes. [Link]

  • (PDF) Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - ResearchGate. [Link]

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES - DTIC. [Link]

  • CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google P
  • 175 TRIAZINES By D. W. Ragsdale Research and Development, Geigy Agricultural Chemical, Riverside I would like to talk to you tod. [Link]

Sources

Method for introducing substituents to the triazine ring of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Method for Introducing Substituents to the Triazine Ring of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,5-Triazine Scaffold as a Privileged Structure

The 1,3,5-triazine ring is a cornerstone heterocyclic motif in medicinal chemistry, materials science, and agrochemistry.[1] Its unique electronic properties, rigid structure, and ability to engage in multiple hydrogen bonding interactions make it a "privileged scaffold" for designing molecules with diverse biological activities, including anti-cancer and anti-parasitic agents.[1] The compound 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine represents a specific, unsymmetrically substituted scaffold. Introducing further diversity onto this ring system is a key objective for generating novel chemical entities with tailored properties.

Direct substitution on the fully elaborated and electron-rich 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is chemically challenging. The presence of electron-donating amino and ethoxy groups deactivates the ring toward the most common functionalization chemistry for triazines: nucleophilic aromatic substitution (SNAr).[2] Therefore, a more robust and versatile approach involves the strategic, sequential functionalization of a highly reactive precursor, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

This guide provides a comprehensive overview and detailed protocols for the synthesis of the 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine core and, more importantly, for the introduction of a wide array of substituents by leveraging key chlorinated intermediates. We will explore two primary synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr): A powerful method for introducing heteroatom nucleophiles (O, N, S).

  • Palladium-Catalyzed Cross-Coupling: A modern approach for installing carbon-based substituents (aryl, alkynyl).

Part 1: Foundational Chemistry - Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring

Mechanistic Rationale: Exploiting Differential Reactivity

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making the ring carbons highly electrophilic and susceptible to nucleophilic attack.[2] In cyanuric chloride, the three chlorine atoms are excellent leaving groups. The true power of this precursor lies in the differential reactivity of these chlorine atoms. The substitution of one chlorine with an electron-donating nucleophile deactivates the remaining positions towards further attack.[2] This electronic effect allows for the selective, stepwise substitution of the chlorines by carefully controlling the reaction temperature.

  • First Substitution: Highly reactive, often occurs at 0°C.

  • Second Substitution: Requires elevated temperatures (e.g., room temperature to 50°C).

  • Third Substitution: Significantly more difficult, often requiring high temperatures or microwave assistance.

This principle is the cornerstone of synthesizing unsymmetrically substituted triazines.

workflow_snar start 2,4-Dichloro-6-methyl-1,3,5-triazine inter Intermediate: 2-Amino-4-chloro-6-methyl-1,3,5-triazine start->inter Step 1: Amination (aq. NH3, 20-25°C) final Target Scaffold: 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine inter->final Step 2: Ethoxylation (NaOEt, EtOH, Reflux) diverse Diverse Analogues (via S-NAr or Cross-Coupling) inter->diverse Diversification Point

Caption: Synthetic workflow for the target scaffold and its analogues.

Step 1: Synthesis of 2-Amino-4-chloro-6-methyl-1,3,5-triazine

  • Principle: Selective mono-amination of the dichlorotriazine at a controlled temperature. The first substitution with ammonia is faster than the second, allowing for isolation of the mono-substituted product.

  • Materials:

    • 2,4-dichloro-6-methyl-1,3,5-triazine (1.0 eq)

    • Aqueous ammonia (28-30%, 2.0-2.5 eq)

    • Acetone or Tetrahydrofuran (THF)

    • Deionized water

    • Ice bath

  • Procedure:

    • Suspend 2,4-dichloro-6-methyl-1,3,5-triazine in acetone or THF in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0-5°C using an ice bath.

    • Add the aqueous ammonia solution dropwise over 30-60 minutes, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, pour the reaction mixture into a beaker of cold deionized water with stirring.

    • A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry. Purity can be assessed by HPLC.

Step 2: Synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

  • Principle: The remaining chlorine atom on the now electron-richer triazine ring is substituted by an ethoxide nucleophile under more forcing conditions (reflux).

  • Materials:

    • 2-Amino-4-chloro-6-methyl-1,3,5-triazine (1.0 eq)

    • Sodium metal (1.1 eq)

    • Anhydrous ethanol

    • Reflux condenser

  • Procedure:

    • In a separate flask under an inert atmosphere (N2 or Argon), carefully prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol. Caution: This reaction is exothermic and produces flammable H2 gas.

    • Once all the sodium has dissolved, add the 2-Amino-4-chloro-6-methyl-1,3,5-triazine to the sodium ethoxide solution.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl) to pH ~7.

    • Remove the ethanol under reduced pressure.

    • The resulting solid can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final product [3]using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Protocol: Diversification using the Chlorotriazine Intermediate

The true utility of this pathway is the ability to use 2-Amino-4-chloro-6-methyl-1,3,5-triazine as a versatile intermediate to introduce a wide range of substituents at the C4 position.

  • General Protocol:

    • Prepare the desired nucleophile. For alcohols or thiols, use a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the corresponding alkoxide or thiolate. Amines can often be used directly.

    • Dissolve the chlorotriazine intermediate (1.0 eq) in a suitable solvent (e.g., THF, Dioxane, DMF).

    • Add the nucleophile (1.1-1.5 eq) and a base if necessary (e.g., DIPEA for amine nucleophiles).

    • Heat the reaction mixture. The required temperature will depend on the nucleophilicity of the incoming group, ranging from 50°C to reflux. [4] 5. Work-up and purify as described in Step 2 above.

Nucleophile TypeExample NucleophileBaseTypical ConditionsResulting C4-Substituent
Alkoxide Propan-1-olNaHTHF, 60°C, 8hPropoxy
Thiolate ThiophenolK2CO3DMF, 80°C, 6hPhenylthio
Amine MorpholineDIPEADioxane, Reflux, 12hMorpholinyl
Amine AnilineNone (or DIPEA)Reflux, 24hAnilino

Part 2: Advanced C-C Bond Formation - Palladium-Catalyzed Cross-Coupling

To introduce carbon-based substituents such as aryl, heteroaryl, or alkynyl groups, modern cross-coupling reactions are indispensable. [5]These methods dramatically expand the accessible chemical space beyond what is achievable with SNAr chemistry alone. The same chloro-intermediate is the key starting material.

Protocol: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substituents
  • Principle: A palladium catalyst facilitates the coupling of the C-Cl bond of the triazine with an organoboron reagent (e.g., an arylboronic acid). This is a highly robust and functional-group-tolerant reaction.

  • Materials:

    • 2-Amino-4-chloro-6-methyl-1,3,5-triazine (1.0 eq)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

    • Base (e.g., Na2CO3, K3PO4, 2.0-3.0 eq)

    • Solvent system (e.g., Dioxane/Water, Toluene/Water)

  • Procedure:

    • To a reaction vessel, add the chlorotriazine, arylboronic acid, and base.

    • Purge the vessel with an inert gas (N2 or Argon) for 10-15 minutes.

    • Add the degassed solvent system, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100°C and stir for 6-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography on silica gel.

Protocol: Sonogashira Coupling for Alkynyl Substituents
  • Principle: A palladium/copper co-catalyzed reaction couples the chlorotriazine with a terminal alkyne, forming a C(sp)-C(sp2) bond.

  • Materials:

    • 2-Amino-4-chloro-6-methyl-1,3,5-triazine (1.0 eq)

    • Terminal alkyne (e.g., Phenylacetylene) (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%)

    • Copper co-catalyst (e.g., CuI, 1-2 mol%)

    • Base (e.g., Triethylamine (TEA) or DIPEA, which can also serve as the solvent)

    • Solvent (e.g., THF or DMF, if needed)

  • Procedure:

    • Dissolve the chlorotriazine in a mixture of THF and TEA.

    • Degas the solution by bubbling with argon for 15-20 minutes.

    • Add the palladium catalyst, copper(I) iodide, and finally the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed.

    • Filter the reaction mixture to remove the ammonium salt by-product.

    • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

The functionalization of the 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine scaffold is most effectively achieved through a precursor-based approach. By synthesizing a key intermediate, 2-Amino-4-chloro-6-methyl-1,3,5-triazine , researchers can unlock a vast chemical space. Classical nucleophilic aromatic substitution provides reliable access to analogues bearing diverse O-, N-, and S-linked substituents. For the introduction of C-C bonds, powerful palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings offer a modern and highly versatile toolkit. The protocols detailed herein provide a validated framework for drug development professionals and scientists to generate extensive libraries of novel triazine derivatives for screening and optimization.

References

  • de Oliveira, R. B., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-89. [Link]

  • ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Google Patents. (1991). Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine.
  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]

  • Arques, A., et al. (2006). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Minireviews in Organic Chemistry.
  • Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin. [Link]

  • RSC Publishing. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • Alzchem. (n.d.). 2-Amino-4-ethoxy-6-methyl-1,3,5-triazine. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • NIH National Center for Biotechnology Information. (2020). Advances in Cross-Coupling Reactions. Molecules. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals involved in the synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. Here, we address common challenges and provide optimized protocols grounded in established chemical principles. Our aim is to equip you with the expertise to navigate the intricacies of this synthesis, troubleshoot effectively, and achieve high-yield, high-purity outcomes.

I. Foundational Principles of Synthesis

The synthesis of asymmetrically substituted 1,3,5-triazines is a cornerstone of medicinal and agricultural chemistry. The most common and cost-effective precursor for these compounds is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophiles, a property that can be exploited to achieve selective substitution.[1] This reactivity is highly dependent on temperature, allowing for a stepwise substitution process. Generally, the first chlorine can be substituted at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures.[2][3]

For the synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, a plausible and efficient route involves the sequential reaction of cyanuric chloride with an ethoxide source, followed by a methyl source (like a Grignard reagent or an organocuprate), and finally with ammonia or an ammonia equivalent. The order of these substitutions is critical to achieving the desired product and minimizing side reactions. An alternative and often high-yielding method for this class of compounds involves the condensation of dicyandiamide with an appropriate orthoester, followed by further modifications.

Below, we present a detailed, optimized protocol based on the sequential substitution of cyanuric chloride, followed by a comprehensive troubleshooting guide.

II. Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. As with any chemical synthesis, yields may vary based on the purity of reagents and precision of the experimental technique.

Step 1: Monosubstitution with Ethoxide

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Cool the solution to 0-5°C using an ice bath.

  • Prepare a solution of sodium ethoxide (1 equivalent) in ethanol.

  • Slowly add the sodium ethoxide solution to the cyanuric chloride solution, maintaining the temperature between 0-5°C. The addition should be dropwise to prevent a sudden increase in temperature, which could lead to disubstitution.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting 2-chloro-4-ethoxy-6-methyl-1,3,5-triazine can be used in the next step with or without isolation, although isolation is recommended for higher purity of the final product.

Step 2: Introduction of the Methyl Group

  • To the reaction mixture from Step 1 (or to a solution of the isolated product), cooled to 0-5°C, add a solution of a methylating agent such as methylmagnesium bromide (a Grignard reagent) or lithium dimethylcuprate (a Gilman reagent) (1.1 equivalents) dropwise.

  • Carefully control the temperature during the addition.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the formation of 2-amino-4-ethoxy-6-methyl-1,3,5-triazine by TLC.

Step 3: Amination

  • Cool the reaction mixture to 10-15°C.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia (2-3 equivalents) dropwise.

  • Gradually increase the temperature to 40-50°C and stir for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification

  • Filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. For highly polar aminotriazines, cation-exchange chromatography can be an effective purification method.[4]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine and provides scientifically grounded solutions.

Problem/Observation Potential Cause(s) Troubleshooting Steps & Explanations
Low or no yield of the desired product 1. Inactive reagents: Cyanuric chloride can hydrolyze over time if exposed to moisture. Grignard reagents are sensitive to air and moisture. 2. Incorrect reaction temperature: Temperature control is crucial for selective substitution.[3] 3. Insufficient reaction time. 1. Verify reagent quality: Use freshly opened or properly stored cyanuric chloride. Ensure Grignard reagents are freshly prepared or titrated before use. 2. Maintain strict temperature control: Use a reliable cooling bath and monitor the internal reaction temperature closely, especially during exothermic addition steps. 3. Monitor the reaction: Use TLC to track the consumption of starting materials and the formation of products before stopping the reaction.
Formation of multiple products (impurities) 1. Over-substitution: Addition of nucleophiles at a temperature that is too high can lead to di- or tri-substituted byproducts. 2. Hydrolysis of chlorotriazines: Presence of water can lead to the formation of hydroxy-triazine impurities.1. Strict temperature control: Adhere to the recommended temperature ranges for each substitution step. Slow, dropwise addition of reagents is critical. 2. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents, especially for the Grignard reaction step.
Product is difficult to purify 1. Presence of closely related impurities: Byproducts with similar polarities can co-elute during chromatography. 2. Product is highly polar: Aminotriazines can be very polar, leading to streaking on silica gel columns.1. Optimize chromatography: Use a different solvent system for elution or consider alternative purification methods like semi-preparative HPLC or cation-exchange chromatography.[4] 2. Consider derivatization: In some cases, temporary derivatization of the amino group can alter the polarity and facilitate purification.
Reaction stalls before completion 1. Stoichiometry of reagents is incorrect. 2. Poor mixing in a heterogeneous reaction. 1. Accurate measurement of reagents: Ensure precise measurement of all starting materials and reagents. 2. Efficient stirring: Use a mechanical stirrer, especially for larger scale reactions or when precipitates are formed.

IV. Data Presentation: Optimizing Reaction Conditions

The following table provides a theoretical framework for optimizing the synthesis, illustrating how varying key parameters can impact the yield and purity of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Parameter Condition A (Suboptimal) Condition B (Optimized) Condition C (Suboptimal) Expected Outcome & Rationale
Temperature (Step 1) 25°C0-5°C-10°COptimized at 0-5°C. Higher temperatures (A) risk disubstitution. Very low temperatures (C) may significantly slow down the reaction rate.
Ethoxide Equivalents 2.01.00.8Optimized at 1.0 equivalent. Excess ethoxide (A) will lead to the formation of the di-ethoxy byproduct. Insufficient ethoxide (C) will result in incomplete conversion of cyanuric chloride.
Ammonia Temperature (Step 3) 25°C40-50°C80°COptimized at 40-50°C. Room temperature (A) may result in a very slow reaction. High temperatures (C) can lead to side reactions and decomposition.
Solvent for Grignard Reaction EthanolAnhydrous THFAcetoneOptimized with Anhydrous THF. Protic solvents like ethanol (A) will quench the Grignard reagent. Ketones like acetone (C) will react with the Grignard reagent.

V. Visualizing the Process

Diagram 1: Synthetic Workflow

This diagram illustrates the sequential steps for the synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Synthesis_Workflow cluster_step1 Step 1: Ethoxylation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Amination cluster_purification Purification A Cyanuric Chloride C 2,4-dichloro-6-ethoxy- 1,3,5-triazine A->C Acetone/THF B Sodium Ethoxide (1 equiv, 0-5°C) B->C E 2-chloro-4-ethoxy-6-methyl- 1,3,5-triazine C->E D Methylmagnesium Bromide (1.1 equiv, 0°C to RT) D->E G 4-Ethoxy-6-methyl- 1,3,5-triazin-2-amine E->G F Ammonia (2-3 equiv, 40-50°C) F->G H Crude Product G->H I Pure Product H->I Recrystallization or Chromatography

Caption: Synthetic workflow for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Tree Start Low Yield or No Reaction CheckReagents Are reagents active and anhydrous? Start->CheckReagents YesReagents Yes CheckReagents->YesReagents Yes NoReagents No CheckReagents->NoReagents No CheckTemp Was temperature strictly controlled? YesTemp Yes CheckTemp->YesTemp Yes NoTemp No CheckTemp->NoTemp No YesReagents->CheckTemp Solution1 Use fresh/dry reagents and solvents. NoReagents->Solution1 ImpurityIssue Multiple Spots on TLC? YesTemp->ImpurityIssue PurificationProblem Difficulty in Purification? Solution2 Optimize temperature control and addition rate. NoTemp->Solution2 YesImpurity Yes ImpurityIssue->YesImpurity Yes NoImpurity No ImpurityIssue->NoImpurity No YesImpurity->Solution2 Solution3 Check stoichiometry and reaction time. NoImpurity->Solution3 Solution4 Optimize chromatography or use alternative purification methods. PurificationProblem->Solution4 Solution3->PurificationProblem If yield is good but purification is hard

Caption: Troubleshooting decision tree for synthesis optimization.

VI. References

  • One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. PubMed. Available at: [Link]

  • Clean preparation method of pymetrozine - Google Patents. Available at:

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]

  • Synthesis of 1,3,5-triazines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - ResearchGate. Available at: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central. Available at: [Link]

  • Selective Synthesis of N-[5][6][7]Triazinyl-α-Ketoamides and N-[5][6][7]Triazinyl-Amides from the Reactions of 2-Amine-[5][6][7]Triazines with Ketones - PMC - NIH. Available at: [Link]

  • Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method - Google Patents. Available at:

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]

  • Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents. Available at:

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • Tech Note: Analyzing Purification for Optimized Bioseparation - kbDNA. Available at: [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. Available at: [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. - R Discovery. Available at: [Link]

  • Synthesis of 2-Amino-4-methylamino-6-trifluoroethoxy-1,3,5-triazine - PrepChem.com. Available at: [Link]

  • Nucleophilic Substitution Reactions. Available at: [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening - Der Pharma Chemica. Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. Available at: [Link]

Sources

Side reaction products in the synthesis of substituted triazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for substituted triazine synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize the 1,3,5-triazine scaffold in their work. As a versatile and privileged structure in drug discovery and materials science, the successful synthesis of well-defined substituted triazines is paramount.[1] However, the sequential reactivity of precursors like cyanuric chloride can lead to complex mixtures and undesirable side products.

This document provides in-depth, field-proven insights into common challenges encountered during synthesis. It is structured in a question-and-answer format to directly address the specific issues you may face at the bench. Our goal is to explain the causality behind these side reactions and provide robust, validated protocols to troubleshoot and optimize your experiments.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction is non-selective, yielding a mix of mono-, di-, and tri-substituted products. How can I improve selectivity for my desired compound?

Answer: This is the most common challenge in triazine chemistry and stems from the inherent reactivity of the 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) starting material. The three chlorine atoms are not equally reactive; their susceptibility to nucleophilic substitution is modulated by both temperature and the electronic nature of the substituents already on the ring.

Causality & Mechanism: The reactivity of the chlorine atoms on the triazine core decreases with each successive substitution. The first substitution is highly exothermic and rapid, the second requires more energy, and the third is significantly more difficult, often demanding elevated temperatures or prolonged reaction times.[2] This differential reactivity is the key to achieving selectivity. An empirical rule is that the first substitution occurs readily at 0-5 °C, the second at room temperature (~20-25 °C), and the third requires heating (>65 °C).

Failure to strictly control the reaction temperature is the primary cause of product mixtures. For example, if you are targeting a mono-substituted product but allow the reaction temperature to rise to ambient levels, you will inevitably form the di-substituted byproduct.

Troubleshooting & Optimization Protocol:

  • Strict Temperature Control: This is the most critical parameter. Use an ice/salt bath for the first substitution and a temperature-controlled water bath or oil bath for subsequent steps.

  • Stoichiometry: Use precise stoichiometry. For mono-substitution, use a slight sub-stoichiometric amount of the nucleophile (e.g., 0.95 equivalents) to avoid di-substitution. For di-substitution, use precisely 2.0 equivalents of the nucleophile.

  • Slow Addition: Add the nucleophile dropwise via a syringe pump or dropping funnel over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the nucleophile, preventing localized temperature spikes and over-reaction.

  • Base Selection: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with your primary nucleophile.

The following diagram illustrates the energy and temperature dependence of the sequential substitution.

G cluster_0 Sequential Nucleophilic Substitution of Cyanuric Chloride cluster_1 Key Control Parameter CC Cyanuric Chloride (Tri-chloro) Mono Mono-substituted (Di-chloro) CC->Mono 1st Substitution (Highly Exothermic) Control at 0-5 °C  Nu-H, Base Temp Temperature Control Di Di-substituted (Mono-chloro) Mono->Di 2nd Substitution (Moderate) Control at ~25 °C  Nu-H, Base Tri Tri-substituted (Fully Substituted) Di->Tri 3rd Substitution (Difficult) Requires Heat (>65 °C)  Nu-H, Base G cluster_0 Desired Pathway (Anhydrous) cluster_1 Side Reaction Pathway (Trace H₂O) CC Cyanuric Chloride DesiredProduct Substituted Triazine CC->DesiredProduct  + Nucleophile  + Anhydrous Base HydrolysisProduct Cyanuric Acid (Insoluble Precipitate) CC->HydrolysisProduct  + H₂O  (autocatalytic) G Start Cyanuric Chloride Step1 1. Add Nucleophile A 2. Control T = 0 °C Start->Step1 Purify1 Purify Intermediate A Step1->Purify1 Step2 1. Add Nucleophile B 2. Control T = 25 °C Purify1->Step2 Purify2 Purify Intermediate A-B Step2->Purify2 Step3 1. Add Nucleophile C 2. Control T > 65 °C Purify2->Step3 FinalProduct Final Product A-B-C Step3->FinalProduct

Caption: Stepwise workflow for the synthesis of an unsymmetrical triazine.

General Purification Strategies

Purifying substituted triazines can be challenging due to similar polarities between the desired product and side products. A combination of techniques is often necessary.

Table 2: Common Purification Techniques for Substituted Triazines

TechniqueDescription & ApplicationBest For
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.Removing minor impurities from highly crystalline, non-polar to moderately polar final products.
Column Chromatography Separation based on differential adsorption of components to a stationary phase (e.g., silica gel, alumina).The workhorse for separating mixtures of mono-, di-, and tri-substituted products, as well as isomers.
Acid/Base Extraction Utilizing the basicity of the triazine nitrogen atoms or acidic/basic functional groups on substituents to move the desired compound between aqueous and organic phases.Separating amine-substituted triazines from non-basic impurities.
Preparative HPLC High-resolution chromatography for separating very similar compounds.Final purification of high-value compounds (e.g., drug candidates) or separating stubborn isomers.

References

  • F. Albericio, et al. (2013). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. InTech. Available at: [Link]

  • A. A. M. Abdel-Aziz, et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]

  • A. M. S. Silva, et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • A. M. S. Silva, et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

  • A. Jain, et al. (2023). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Materials Advances. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of 1,3,5-triazines. organic-chemistry.org. Available at: [Link]

  • It's Chemistry Time. (2022). Triazine (6 Membered Heterocyclic compounds) SYNTHESIS & REACTION. YouTube. Available at: [Link]

  • S. H. Lin, et al. (1994). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ResearchGate. Available at: [Link]

  • T. G. P. Laue, et al. (2018). Melamine Derivatives - A Review on Synthesis and Application. ResearchGate. Available at: [Link]

  • OECD SIDS. (2001). Cyanuric chloride CAS N°: 108-77-0. Organisation for Economic Co-operation and Development. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7954, Cyanuric chloride. Available at: [Link]

  • T. C. C. de Paiva, et al. (2023). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. The Journal of Organic Chemistry. Available at: [Link]

  • S. B. Wagh, et al. (2022). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. Available at: [Link]

  • Q. Tian, et al. (2025). Visible light-induced C–H alkylation of 1,2,4-triazine-3,5(2H,4H)-diones using hypervalent iodine reagents as alkylating sources. Organic Chemistry Frontiers. Available at: [Link]

  • G. A. Giusti. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available at: [Link]

Sources

Navigating the Synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. We will delve into the mechanistic underpinnings of common synthetic challenges and offer field-proven solutions to enhance yield and purity.

Introduction to the Synthesis

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is an important heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis typically involves the condensation of a biguanide or a related precursor with a carbonyl compound or its derivative. A common and effective method is the reaction of ethyl acetimidate with dicyandiamide (cyanoguanidine) in the presence of a base. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the yield and purity of the final product. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine?

The most prevalent and accessible route involves the base-catalyzed condensation of ethyl acetimidate (or its hydrochloride salt) with dicyandiamide. This method is favored for its use of readily available starting materials. An alternative, though less direct for this specific substitution pattern, is the sequential nucleophilic substitution of cyanuric chloride.[1][2]

Q2: What is a typical starting yield for this reaction, and what is considered an "optimized" yield?

Initial attempts can result in yields ranging from 40-60%. However, with careful optimization of reaction parameters, it is possible to achieve yields consistently above 80%.

Q3: What are the critical reaction parameters that I should focus on for optimization?

The most critical parameters are the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. Each of these factors can have a profound impact on the reaction rate, equilibrium position, and the formation of byproducts.

Troubleshooting Guide

Low or No Product Yield

Issue: After running the reaction and work-up, I have a very low yield of the desired product, or none at all.

Potential Cause Explanation Recommended Solution
Ineffective Base The base is crucial for deprotonating the dicyandiamide, making it a more potent nucleophile. Weak bases may not be sufficient to drive the reaction forward.Use a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide. The choice of alkoxide should match the alcohol solvent to prevent transesterification.
Incorrect Solvent The polarity and boiling point of the solvent can significantly affect the solubility of reactants and the reaction kinetics.Ethanol is a common and effective solvent for this reaction. It readily dissolves the reactants and allows for a suitable reaction temperature.
Low Reaction Temperature The condensation reaction has an activation energy barrier that may not be overcome at lower temperatures, leading to a sluggish or stalled reaction.Refluxing the reaction mixture in ethanol (around 78 °C) is typically required to achieve a reasonable reaction rate.
Moisture in Reaction The presence of water can hydrolyze the ethyl acetimidate starting material and can also interfere with the action of the base.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Poor Quality Starting Materials Impurities in the ethyl acetimidate hydrochloride or dicyandiamide can inhibit the reaction or lead to the formation of side products.Use high-purity starting materials. If necessary, recrystallize the dicyandiamide before use.
Formation of Significant Byproducts

Issue: My crude product shows multiple spots on TLC, and the final yield after purification is low due to byproduct formation.

Potential Cause Explanation Recommended Solution
Self-Condensation of Dicyandiamide Under basic conditions, dicyandiamide can self-condense to form melamine and other related triazines.Add the base slowly to the reaction mixture containing the ethyl acetimidate and dicyandiamide. Maintaining a slight excess of the imidate can also help to favor the desired reaction.
Hydrolysis of Ethoxy Group If the reaction is worked up under acidic conditions at elevated temperatures, the ethoxy group on the triazine ring can be hydrolyzed to a hydroxyl group.During work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids, especially at high temperatures.
Incomplete Reaction Unreacted starting materials will contaminate the final product.Monitor the reaction progress by TLC. If the reaction stalls, consider adding a small amount of additional base or extending the reaction time.

Experimental Protocols

Optimized Synthesis Protocol for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dicyandiamide (1.0 eq) and ethyl acetimidate hydrochloride (1.1 eq).

  • Solvent Addition: Add anhydrous ethanol (approximately 10 mL per gram of dicyandiamide).

  • Base Addition: While stirring, slowly add a solution of sodium ethoxide in ethanol (1.2 eq, 21% w/w) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Visualization of the Synthetic Pathway and Troubleshooting

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicyandiamide Dicyandiamide Deprotonated Dicyandiamide Deprotonated Dicyandiamide Dicyandiamide->Deprotonated Dicyandiamide Base (e.g., NaOEt) Ethyl Acetimidate Ethyl Acetimidate Addition Intermediate Addition Intermediate Ethyl Acetimidate->Addition Intermediate Deprotonated Dicyandiamide->Addition Intermediate Nucleophilic Attack 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine Addition Intermediate->4-Ethoxy-6-methyl-1,3,5-triazin-2-amine Cyclization & Tautomerization

Caption: Proposed reaction mechanism for the synthesis.

Troubleshooting Workflow

troubleshooting_workflow Start Start Low Yield Low Yield Start->Low Yield Byproducts Byproducts Low Yield->Byproducts No Check Base Check Base Low Yield->Check Base Yes Optimize Base Addition Optimize Base Addition Byproducts->Optimize Base Addition Yes Check Temperature Check Temperature Check Base->Check Temperature Check Starting Materials Check Starting Materials Check Temperature->Check Starting Materials Successful Synthesis Successful Synthesis Check Starting Materials->Successful Synthesis Resolved Modify Work-up Modify Work-up Optimize Base Addition->Modify Work-up Purification Strategy Purification Strategy Modify Work-up->Purification Strategy Purification Strategy->Successful Synthesis Resolved

Caption: Decision tree for troubleshooting common issues.

Concluding Remarks

The synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, while conceptually simple, requires careful attention to detail to achieve high yields and purity. By understanding the underlying reaction mechanism and the impact of key parameters, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for addressing common challenges, but it is important to remember that each reaction may require fine-tuning based on the specific laboratory conditions and the quality of the reagents.

References

  • Gao, C., Zhang, R. Z., & Wang, M. (2025). A modular synthesis of monofluorinated 1,2,4-triazoles and 1,3,5-triazines utilizes N-CF3 imidoyl chlorides as unique polyfluoro synthons via their defluorinative annulations with hydrazines/imidazines. Organic Letters, 27, 2641-2646. [Link]

  • Zhang, C., Ban, M. T., Zhu, K., Zhang, L. Y., Luo, Z. Y., Guo, S. N., ... & Zhang, Y. (2017). An efficient copper-catalyzed reaction of 1,1-dibromoalkenes and biguanides provides substituted 2,4-diamino-1,3,5-triazines under mild conditions in good yields. Organic Letters, 19(15), 3947-3949. [Link]

  • Pan, L., Li, Z., Ding, T., Fang, X., Zhang, W., Xu, H., & Xu, Y. (2017). A simple and efficient method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines uses readily available imidates, guanidines, and amides or aldehydes as the starting materials and cesium carbonate as the base. The Journal of Organic Chemistry, 82(19), 10043-10050. [Link]

  • Shie, J. J., & Fang, J. M. (2007). A series of primary alcohols and aldehydes were treated with iodine in ammonia water under microwave irradiation to give the intermediate nitriles, which without isolation underwent [2+ 3] cycloadditions with dicyandiamide and sodium azide to afford the corresponding triazines and tetrazoles in high yields. The Journal of Organic Chemistry, 72(8), 3141-3144. [Link]

Sources

Troubleshooting low bioactivity in novel triazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazine Derivatives

Introduction

Welcome to the technical support center for novel triazine derivatives. As a privileged scaffold in medicinal chemistry, 1,3,5-triazine (s-triazine) offers a versatile platform for developing new therapeutic agents due to its synthetic tractability and diverse biological activities.[1][2][3] The three electrophilic carbons of the triazine ring allow for sequential and regioselective substitution, enabling fine-tuning of physicochemical and pharmacological properties.[4] However, researchers often encounter challenges in translating promising in silico models into potent bioactive compounds in the laboratory. This guide is designed to address one of the most common and frustrating issues: low or inconsistent bioactivity in newly synthesized triazine derivatives.

This resource provides a structured, in-depth troubleshooting framework in a question-and-answer format. We will explore potential root causes for diminished activity, from fundamental physicochemical properties to complex biological interactions, and offer validated experimental protocols to diagnose and resolve these issues.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing Low Bioactivity

This section addresses common questions and concerns from researchers working with novel triazine derivatives.

Question 1: My novel triazine derivative shows high predicted binding affinity in molecular docking studies, but has an unexpectedly high IC50/EC50 value in my cell-based assay. What are the most likely causes?

This is a frequent challenge in early-stage drug discovery. A strong in silico result that doesn't translate to a cellular context often points to issues beyond simple target-ligand interaction. The discrepancy can typically be traced to three main areas: Compound-related issues , Assay-related issues , or Biology-related issues .

Here is a logical workflow to diagnose the problem:

G Start Low Bioactivity Observed Compound_Issues Step 1: Assess Physicochemical Properties Start->Compound_Issues Assay_Issues Step 2: Scrutinize Assay Integrity Compound_Issues->Assay_Issues If compound properties are acceptable Biology_Issues Step 3: Verify Biological Mechanisms Assay_Issues->Biology_Issues If assay is robust Conclusion Identify Root Cause & Remediate Biology_Issues->Conclusion

Caption: Diagram of the PAMPA assay principle.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Prepare the PAMPA Plate: A "sandwich" plate system is used, consisting of a donor plate and an acceptor plate. The filter membrane of the donor plate is coated with a lipid mixture (e.g., lecithin in dodecane) to form the artificial membrane.

  • Prepare Solutions:

    • Donor Solution: Dissolve the triazine derivative in the donor buffer (e.g., a buffer at pH 6.5 to mimic the gut environment for oral absorption prediction).

    • Acceptor Solution: Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution. Incubate for a set period (e.g., 4-5 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor wells.

Data Interpretation for PAMPA

Permeability (Pe) Value (x 10⁻⁶ cm/s) Classification Implication for Cell-Based Assays
< 1.0LowThe compound is unlikely to reach intracellular targets via passive diffusion. This is a likely cause of low bioactivity.
1.0 - 5.0MediumPermeability may be sufficient, but could be a limiting factor.
> 5.0HighPassive permeability is unlikely to be the reason for low bioactivity.

Question 5: My compound has good physicochemical properties and permeability, but is still not active. How can I confirm it is actually binding to its intended target inside the cell?

This is the ultimate question of target engagement. A compound can enter a cell but still not bind its target due to various reasons, such as rapid efflux, sequestration in organelles, or metabolic inactivation. A direct measure of target binding in a cellular context is needed.

Expert Insight: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells or cell lysates. [5]It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Recommended Action: Confirm Target Engagement with CETSA®

G Start Treat Cells with Compound or Vehicle (DMSO) Heat Heat Cell Lysates across a Temperature Gradient Start->Heat Separate Separate Soluble vs. Aggregated Proteins (Centrifugation) Heat->Separate Detect Detect Soluble Target Protein (e.g., Western Blot) Separate->Detect Result Compare Melt Curves Detect->Result Shift Rightward Shift in Melt Curve with Compound = Target Engagement Result->Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol 3: Cellular Thermal Shift Assay (CETSA®) using Western Blot

  • Cell Treatment: Treat cultured cells with your triazine derivative at a relevant concentration (e.g., 10x the expected IC50) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Harvest and Lyse: Harvest the cells and lyse them to release the proteins.

  • Heating Step: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.

  • Separation: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein remaining at each temperature using Western Blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

If CETSA® shows no thermal shift, it is strong evidence that your compound is not binding to its intended target under the tested conditions, which is the definitive reason for the lack of bioactivity.

Part 2: Structure-Activity Relationship (SAR) Considerations

Question 6: Are there any general structural modifications I can make to my triazine derivatives to improve their bioactivity?

Yes, the extensive research on s-triazine derivatives provides some guiding principles for SAR. [1][2][6]The trisubstituted nature of the s-triazine core allows for systematic modification to optimize potency, selectivity, and ADME properties. [1][7] Key SAR Insights for Triazine Scaffolds:

  • Modulating Solubility and Permeability:

    • Issue: Highly planar, aromatic substituents can lead to poor solubility due to crystal packing and high lipophilicity.

    • Solution: Introduce polar functional groups (e.g., morpholine, piperazine, or short PEG chains) to one of the substitution sites. [7]This can disrupt planarity and increase hydrogen bonding capacity with water, improving solubility. For example, replacing a chlorine atom with a morpholine group has been shown to increase cytotoxic activity in some series. [1]* Improving Target Engagement:

    • Vectorial Expansion: The s-triazine core is a rigid linker that allows for the precise positioning of pharmacophoric groups in a multi-vector manner to interact with the target protein. [1] * Hybrid Molecules: Consider creating hybrid molecules by conjugating the triazine scaffold with other known bioactive pharmacophores. This "hybrid" approach can improve efficacy and overcome resistance. [1]For example, hybrids of s-triazine with quinazolinone or coumarin have been explored. [8]* Fine-tuning Electronic Properties:

    • The reactivity of the triazine ring is influenced by its substituents. Electron-donating groups decrease the ring's electrophilicity, while electron-withdrawing groups increase it. [4]This can be tuned to optimize interactions within a binding pocket.

3D-QSAR models can be particularly useful in guiding the rational design of new derivatives by correlating 3D structural features with biological activity. [18]These models can highlight regions where steric bulk is favored or disfavored and where specific electronic properties are required for optimal activity. [18]

References
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). MDPI. [Link]

  • Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives. (n.d.). Kuvaeva. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2022). MDPI. [Link]

  • Triazine Derivatives: Their Synthesis and Biological Properties - A Review. (2025). Bentham Science. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). ResearchGate. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). PMC - NIH. [Link]

  • A novel cell permeability assay for macromolecules. (n.d.). PMC - NIH. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2022). PMC - PubMed Central. [Link]

  • Intrinsic Membrane Permeability to Small Molecules. (2019). ACS Publications. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]

  • Solubility of triazine pesticides in pure and modified subcritical water. (2001). PubMed. [Link]

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025). Bentham Science. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • Multi-analyte assay for triazines using cross-reactive antibodies and neural networks. (n.d.). ScienceDirect. [Link]

  • Determining target engagement in living systems. (2015). PMC - NIH. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2022). MDPI. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • Redefining target engagement with new strategies in drug discovery. (2025). News-Medical.Net. [Link]

  • FITC dextran permeability assay for tight junctions. (n.d.). BMG LABTECH. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC - NIH. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). NIH. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). ResearchGate. [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). ACS Publications. [Link]

  • The allure of targets for novel drugs. (2023). RSC Publishing. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library. [Link]

  • Quantitative analysis of in situ small molecule permeability. (a)... (n.d.). ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). PMC - PubMed Central. [Link]

  • Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. (2020). Lamar University. [Link]

  • Triazine (6 Membered Heterocyclic compounds) SYNTHESIS & REACTION #heterocyclic #mscchemistrynotes. (2022). YouTube. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

  • 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. (2021). PubMed. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Triazine Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical hurdle in drug discovery and chemical biology: the poor aqueous solubility of triazine-based compounds. The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] However, the inherent hydrophobicity and planar structure of many triazine derivatives frequently lead to solubility issues in the aqueous environment of biological assays, causing compound precipitation, aggregation, and, consequently, unreliable experimental data.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your screening data.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

Here, we address the most common initial queries regarding triazine compound solubility.

Q1: Why are many of my triazine compounds poorly soluble in aqueous assay buffers?

A: The solubility of triazine derivatives is dictated by their physicochemical properties. The core s-triazine ring is a relatively stable, aromatic system.[5] When substituted with lipophilic (hydrophobic) moieties, which is common in the design of biologically active molecules to enhance membrane permeability, the overall lipophilicity of the compound increases, leading to poor aqueous solubility.[3] These molecules prefer to interact with themselves rather than with water, leading to precipitation or aggregation.

Q2: What are the immediate signs of a solubility problem in my assay plate?

A: Visual inspection is the first step. Look for:

  • Cloudiness or turbidity: A hazy appearance in the well upon compound addition.

  • Visible precipitates: Small particles or a film at the bottom of the well.

  • Inconsistent results: High variability between replicate wells.

  • A "false positive" or "false negative" hit: Compound precipitation can interfere with assay readouts (e.g., light scattering in absorbance assays) or reduce the effective concentration of the compound in solution, masking its true activity.

Q3: I dissolve my compounds in DMSO first. Shouldn't that solve the problem?

A: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its effectiveness is limited once the compound is introduced into an aqueous buffer.[6] Typically, the final DMSO concentration in an assay is kept low (e.g., <1%) to avoid solvent-induced artifacts. When the DMSO stock is diluted into the aqueous medium, the local environment around the compound abruptly changes from organic to aqueous. If the compound's concentration is above its aqueous solubility limit, it will precipitate out.[6][7] This is often referred to as a "crash out."

Q4: What's the difference between kinetic and thermodynamic solubility, and why does it matter?

A: This is a critical concept.

  • Kinetic solubility is measured by rapidly adding a concentrated DMSO stock of a compound to an aqueous buffer. The resulting measurement reflects the concentration before the compound starts to precipitate, often representing a supersaturated state. This is what is typically encountered in high-throughput screening (HTS).[8][9]

  • Thermodynamic solubility is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid state over a longer period.[10]

Kinetic solubility values are often higher than thermodynamic ones.[11] Relying solely on kinetic solubility can be misleading, as a compound might appear soluble initially but then precipitate over the course of a longer assay incubation, leading to erroneous results.[11]

Part 2: In-Depth Troubleshooting Guides

When basic steps are insufficient, a more systematic approach is required. This section provides detailed strategies, from simple adjustments to advanced formulation techniques.

Guide 1: The First Response - Optimizing Co-solvents and pH

The principle here is to modify the bulk solvent to be more "hospitable" to your triazine compound.

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds. pH adjustment can be effective for triazine derivatives that have ionizable functional groups (i.e., acidic or basic moieties). By converting the molecule to its ionized (salt) form, which is generally more water-soluble, you can significantly enhance its concentration in solution.[12]

  • Prepare a range of assay buffers:

    • Co-solvents: Create a matrix of your standard assay buffer containing varying final concentrations of DMSO, ethanol, or polyethylene glycol (PEG), such as PEG 400.

    • pH: Prepare a series of buffers with pH values ranging from 5.0 to 9.0, if your assay components and target are stable within this range.

  • Solubility Assessment:

    • Add your triazine compound (from a concentrated DMSO stock) to each buffer condition to achieve the desired final assay concentration.

    • Incubate for a relevant period (e.g., from 15 minutes to the full assay duration).

    • Visually inspect for precipitation. For a more quantitative measure, use nephelometry (light scattering) to detect turbidity.

  • Assay Compatibility Check:

    • Run your assay with "vehicle controls" (buffer with the co-solvent or adjusted pH but no triazine compound) to ensure that the modified buffer does not interfere with the assay itself.

Parameter Typical Starting Range Considerations
DMSO 0.5% - 5% (v/v)Can affect enzyme activity and cell viability at higher concentrations.
Ethanol 1% - 10% (v/v)Similar to DMSO, can impact biological systems.
PEG 400 1% - 10% (v/v)Generally well-tolerated but can increase viscosity.
pH 5.0 - 9.0Must be compatible with the target protein's stability and activity.
Guide 2: Advanced Formulation - Cyclodextrin Encapsulation

When co-solvents are not sufficient or interfere with the assay, cyclodextrins offer a more sophisticated solution.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble "guest" molecules, like many triazine derivatives, within their hydrophobic core.[13] This encapsulation shields the hydrophobic part of the molecule from the aqueous environment, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[14][15]

cluster_0 Before Encapsulation cluster_1 Cyclodextrin Encapsulation Triazine Hydrophobic Triazine Water Aqueous Buffer Triazine->Water Poor Interaction (Precipitation) CD Cyclodextrin (Hydrophilic Exterior) Triazine_in_CD Encapsulated Triazine Water2 Aqueous Buffer Triazine_in_CD->Water2 Soluble Complex Start Solubility Issue Identified CoSolvent Try Co-solvents / pH Adjustment Start->CoSolvent Success1 Problem Solved CoSolvent->Success1 Yes Cyclodextrin Use Cyclodextrins CoSolvent->Cyclodextrin No Success2 Problem Solved Cyclodextrin->Success2 Yes Nanoparticle Consider Nanoparticle Formulation Cyclodextrin->Nanoparticle No Success3 Problem Solved Nanoparticle->Success3 Yes Redesign Re-evaluate Compound / Synthesis Nanoparticle->Redesign No

Caption: A stepwise approach to troubleshooting solubility.

  • Organic Phase Preparation: Dissolve your triazine compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent like acetone or acetonitrile. [16]2. Aqueous Phase Preparation: Prepare an aqueous solution, often containing a stabilizer (e.g., Pluronic F68 or PVA), to prevent nanoparticle aggregation.

  • Nanoprecipitation: Inject the organic phase rapidly into the stirred aqueous phase. The rapid solvent mixing causes the polymer and drug to co-precipitate, forming nanoparticles. [16]4. Solvent Removal: Remove the organic solvent, typically through evaporation under reduced pressure.

  • Characterization: Characterize the nanoparticle suspension for size, polydispersity, and drug loading.

  • Application: Use the purified nanoparticle suspension in your assay, including appropriate controls for the "empty" nanoparticles (without the triazine compound).

Part 3: Final Recommendations and Best Practices

  • Characterize Early and Often: Don't wait for inconsistent assay results. Assess the solubility of your key triazine compounds as a standard part of your workflow.

  • Use Orthogonal Methods: Confirm solubility observations with more than one technique (e.g., visual inspection and nephelometry).

  • Mind the Matrix: Always validate your chosen solubilization method for compatibility with your specific assay. What works for a biochemical assay might not be suitable for a cell-based one.

  • Document Everything: Keep detailed records of the formulation used for each experiment. This is crucial for reproducibility and for understanding structure-activity relationships (SAR).

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by triazine compounds, leading to more reliable data and accelerating your research and development efforts.

References

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). National Institutes of Health. [Link]

  • RDX - Wikipedia. (n.d.). Wikipedia. [Link]

  • Aromatic Cation−π Interaction-Driven Scalable Biomimetic Pockets Embedded Supramolecular Coassemblies for Controllable CO and. (2025). American Chemical Society. [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]

  • Modification of Magnetite Nanoparticles with Triazine-Based Dendrons and Their Application as Drug-Transporting Systems. (n.d.). National Institutes of Health. [Link]

  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (n.d.). PubMed. [Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (2025). PubMed Central. [Link]

  • Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015). ResearchGate. [Link]

  • Triazine-Functionalized Covalent Organic Framework Ultrathin Films for Enhancing Local CO2 Concentrations in Electrochemical CO2 Reduction. (2025). ACS Applied Materials & Interfaces. [Link]

  • A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. (n.d.). PubMed Central. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Utilization of monochloro-triazine β-cyclodextrin for enhancing printability and functionality of wool. (n.d.). PubMed. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (n.d.). MDPI. [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. [Link]

  • Triazine Derivatives: Their Synthesis and Biological Properties - A Review. (2025). Current Organic Chemistry. [Link]

  • Diphenyl triazine hybrids inhibit α-synuclein fibrillogenesis: Design, synthesis and in vitro efficacy studies. (2020). PubMed. [Link]

  • Nanomedicines Bearing an Alkylating Cytostatic Drug from the Group of 1,3,5-Triazine Derivatives: Development and Characterization. (2022). MDPI. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (n.d.). Der Pharma Chemica. [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (2012). PubMed. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PubMed Central. [Link]

  • Development and Characterization of Triazine Based Dendrimers for Delivery of Antitumor Agent. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. (n.d.). 物理化学学报. [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. (n.d.). RJPT. [Link]

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (n.d.). MDPI. [Link]

  • Novel strategies for the formulation and processing of poorly water-soluble drugs. (n.d.). PubMed. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

  • Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre. [Link]

  • Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). PubMed Central. [Link]

  • Triazine derivatives. (n.d.).
  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. (2021). National Institutes of Health. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). [Source not further specified]. [Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2025). ResearchGate. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017). ResearchGate. [Link]

  • Chemical engineering of triazine and β-ketoenamine units in covalent organic frameworks with synergistic effects for boosting C2H2 and CO2 separation. (n.d.). Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Transport Properties: Ibuprofen Encapsulated In Cyclodextrin Nanosponge Hydrogels-Preview. (2022). YouTube. [Link]

  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (n.d.). PubMed. [Link]

  • In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA. (2022). [Source not further specified]. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (n.d.). PubMed Central. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). ResearchGate. [Link]

  • Characterization solutions for nanoparticle-based drug delivery systems. (2022). YouTube. [Link]

Sources

Minimizing regioisomer formation in unsymmetrical triazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Regioisomer Formation in Unsymmetrical Triazine Synthesis

Introduction for the Modern Researcher

The synthesis of unsymmetrically substituted triazines is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the very asymmetry that makes these molecules desirable also presents a significant synthetic challenge: the formation of regioisomers. When precursors can combine in more than one orientation, the resulting mixture of isomers can be difficult and costly to separate, leading to reduced yields of the desired product and complicating downstream processes.

This guide is designed to serve as a technical resource for researchers encountering issues with regioselectivity. It moves beyond simple protocols to explain the underlying chemical principles that govern isomer formation. Here, we provide field-proven troubleshooting strategies, detailed experimental workflows, and answers to frequently asked questions to empower you to control your synthesis and maximize the yield of your target molecule.

Troubleshooting Guide: From Mixed Isomers to a Single Product

This section addresses the most common and critical issue in unsymmetrical triazine synthesis in a direct question-and-answer format.

Q1: My synthesis with an unsymmetrical precursor is yielding a mixture of products that are nearly impossible to separate by standard column chromatography. What is happening and how do I confirm it?

A: You are almost certainly observing the formation of regioisomers. This is the most prevalent side reaction when using unsymmetrical starting materials, particularly in the common synthesis of 1,2,4-triazines from the condensation of an amidrazone with an unsymmetrical 1,2-dicarbonyl compound.[3]

The Underlying Mechanism:

The reaction proceeds via a condensation-cyclization sequence. The amidrazone possesses two different nucleophilic nitrogen atoms that can attack one of the two non-equivalent carbonyl groups of the dicarbonyl compound. This leads to two distinct cyclization pathways, each producing a different regioisomer, as illustrated below.

G cluster_start Starting Materials cluster_path Reaction Pathways cluster_end Products Amidine Unsymmetrical Amidine/Amidrazone AttackA Attack at Carbonyl 'A' Amidine->AttackA Pathway 1 AttackB Attack at Carbonyl 'B' Amidine->AttackB Pathway 2 Dicarbonyl Unsymmetrical 1,2-Dicarbonyl Dicarbonyl->AttackA Dicarbonyl->AttackB Isomer1 Regioisomer 1 AttackA->Isomer1 Cyclization Isomer2 Regioisomer 2 AttackB->Isomer2 Cyclization

Caption: Formation of two regioisomers from unsymmetrical precursors.

Confirmation Steps:

  • LC-MS Analysis: An initial liquid chromatography-mass spectrometry run will likely show two peaks with identical mass-to-charge ratios (m/z), confirming they are isomers.

  • ¹H NMR Spectroscopy: The proton NMR of the mixture will show two distinct sets of signals.

  • 2D NMR (NOESY/ROESY): For definitive structural assignment, Nuclear Overhauser Effect spectroscopy can reveal through-space correlations between protons on the different substituent groups and the triazine core, allowing you to distinguish between the two regioisomers.

Q2: I've confirmed I have a mixture of regioisomers. How can I modify my synthesis to favor the formation of my desired product?

A: Controlling the regiochemical outcome requires manipulating the kinetic and thermodynamic parameters of the reaction. You can achieve this by strategically modifying your reactants or systematically optimizing the reaction conditions.[3][4]

The most direct way to influence regioselectivity is to introduce steric bulk on either the amidrazone or the dicarbonyl compound.[3] A large, sterically demanding group can physically block the approach to one of the reactive sites, thereby favoring the alternative pathway.

  • Causality: The transition state leading to the sterically hindered product will be higher in energy, making the pathway to the less hindered product kinetically favorable.

  • Practical Application: If possible, redesign your synthesis to include a bulky substituent like a tert-butyl or trimethylsilyl (TMS) group adjacent to one of the carbonyls or on the amidrazone. This group can be removed later if necessary.

The ratio of regioisomers can be highly sensitive to the reaction environment. A systematic screening of conditions is a powerful tool for optimization.

  • Causality:

    • Temperature: Lower temperatures often increase selectivity by favoring the kinetically controlled product (the one with the lower activation energy), whereas higher temperatures may allow the reaction to equilibrate to the more stable thermodynamic product.[4][5]

    • Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates and transition states in the reaction pathways. Non-polar solvents may enhance selectivity in some cases.[3]

    • Catalysis: The choice of acid or base catalyst can alter the reaction mechanism. For instance, base-promoted conditions can enable more efficient nucleophilic substitution, but may have limitations in regioselectivity depending on the substituents.[5] In some cases, phase-transfer catalysts can also improve selectivity and efficiency.[6]

Data-Driven Approach to Optimization:

ParameterVariationExpected Impact on RegioselectivityRationale
Temperature Decrease (e.g., from reflux to 0 °C)Often increases selectivityFavors the kinetic product by preventing equilibration to the thermodynamic product.[4]
Solvent Toluene vs. Ethanol vs. DMFCan significantly alter the isomeric ratioPolarity affects transition state stabilization. A systematic screen is necessary.[3]
Catalyst Acetic Acid vs. p-TSA vs. DBUMay favor one pathway over anotherAlters the nature of the active nucleophile and electrophile.
Reactant Addition Slow addition of one reactantCan improve selectivityMaintains a low concentration of one reactant, potentially suppressing side reactions.

Frequently Asked Questions (FAQs)

Q1: My attempts to control the reaction selectivity were unsuccessful, and I still have an isomeric mixture. What are my best options for purification?

A: Separating regioisomers is challenging due to their similar physical properties (polarity, solubility). If standard chromatography fails, you must turn to more specialized techniques.

  • Semi-Preparative HPLC: This is often the most effective method for separating stubborn isomers.[3] While requiring method development, it offers superior resolution compared to standard flash chromatography.

  • Fractional Crystallization: This technique can be effective if the two isomers have sufficiently different solubilities in a specific solvent system.[3] It involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly, hoping one isomer crystallizes out preferentially. This often requires trial and error with various solvents.

Q2: Can modern synthetic methods like microwave-assisted synthesis help control regioselectivity?

A: Yes, potentially. Microwave irradiation provides rapid and uniform heating, which can lead to shorter reaction times and sometimes different product distributions compared to conventional heating. In some cases, the speed of the reaction under microwave conditions can favor the kinetic product, thus enhancing regioselectivity.[6] It is a valuable parameter to include in your reaction screening protocol.

Q3: Besides steric effects, how do electronic effects influence which regioisomer is formed?

A: Electronic effects play a crucial role. An electron-withdrawing group on one of the dicarbonyl carbons will make it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group will have the opposite effect. By understanding the electronic nature of your substituents, you can predict the more reactive site and thus the likely major regioisomer. For example, in the synthesis of 1,3,5-triazines, electron-withdrawing groups may require different reaction conditions than electron-donating groups to achieve good selectivity.[5]

Experimental Protocols

Protocol 1: Systematic Screening of Reaction Conditions for Regioselectivity

This protocol outlines a workflow for optimizing the regioisomeric ratio of a target unsymmetrical triazine.

  • Setup: Arrange four parallel reactions in sealed vials with stir bars.

  • Reactant Preparation: Prepare a stock solution of the amidrazone (1.0 eq) and the unsymmetrical 1,2-dicarbonyl (1.1 eq) in a suitable solvent (e.g., toluene).

  • Reaction Conditions:

    • Vial 1 (Baseline): Toluene, room temperature (25 °C).

    • Vial 2 (Low Temp): Toluene, 0 °C (ice bath).

    • Vial 3 (High Temp): Toluene, 80 °C (oil bath).

    • Vial 4 (Polar Solvent): Ethanol, room temperature (25 °C).

  • Initiation: Add the reactants to each vial and begin stirring. If a catalyst is used, add it at this stage (e.g., 0.1 eq of acetic acid).

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction. Dilute the aliquot and analyze by LC-MS to determine the conversion and the ratio of the two regioisomer peaks.

  • Analysis: Compare the regioisomeric ratios across the different conditions to identify the temperature and solvent system that provides the highest selectivity for the desired product. Use this data to inform further optimization.

Sources

Stability of the 1,3,5-triazine ring under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide on the stability of the 1,3,5-triazine (or s-triazine) ring. This resource is designed for researchers, medicinal chemists, and drug development professionals who work with triazine-containing compounds. Here, you will find in-depth answers to common questions, troubleshooting guides for experimental challenges, and detailed protocols to help you navigate the complexities of handling these versatile heterocyclic scaffolds.

Introduction to 1,3,5-Triazine Stability

The 1,3,5-triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electronic nature makes it susceptible to nucleophilic attack, but generally, the aromatic ring itself is quite stable.[1] However, under certain acidic or basic conditions, both the substituents on the ring and the ring itself can undergo degradation. Understanding the factors that govern this stability is crucial for designing robust synthetic routes, ensuring the integrity of final compounds, and developing stable drug formulations.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,3,5-triazine ring to acidic conditions?

The stability of the 1,3,5-triazine ring in acidic media is highly dependent on the nature of its substituents and the reaction conditions (e.g., pH, temperature, and presence of nucleophiles).

  • Protonation: The nitrogen atoms in the triazine ring are basic and can be protonated in acidic solutions. This protonation further increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. For instance, in the acid-catalyzed hydrolysis of triazine-substituted hydrazones, protonation of the triazine ring has been shown to retard the hydrolysis of the hydrazone moiety by making protonation of the hydrazone nitrogen less favorable.[2]

  • Hydrolysis of Substituents: More commonly than ring cleavage, acid-catalyzed hydrolysis of substituents is observed. For example, chloro-substituted triazines undergo stepwise hydrolysis to hydroxy-substituted triazines (which can tautomerize to the more stable keto forms, i.e., cyanuric acid derivatives). The rate of this hydrolysis is acid-catalyzed.[3]

  • Ring Cleavage: While the aromatic 1,3,5-triazine ring is relatively robust, ring-opening can occur under more forcing acidic conditions, especially in the presence of strong nucleophiles. The reaction often proceeds through nucleophilic attack on a protonated triazine ring, leading to the formation of intermediates that can subsequently fragment. For example, reactions of 1,3,5-triazines with binucleophiles under acidic catalysis (e.g., dry HCl, polyphosphoric acid) can lead to ring-opening and recyclization to form new heterocyclic systems.[3][4] In some cases, strong acids like those used for sulfonation and nitration can lead to the cleavage of the triazine ring.[5]

Q2: What happens to the 1,3,5-triazine ring under basic conditions?

Under basic conditions, the 1,3,5-triazine ring is susceptible to nucleophilic attack by hydroxide ions or other strong nucleophiles.

  • Hydrolysis of Substituents: Similar to acidic conditions, the hydrolysis of leaving groups on the triazine ring is a common reaction under basic conditions. For chloro-substituted triazines, an SNAr (nucleophilic aromatic substitution) mechanism is proposed for the stepwise replacement of chlorine atoms with hydroxyl groups.[3]

  • Ring Cleavage: The triazine ring itself can be cleaved under strong basic conditions. For example, the hydrolysis of melamine (2,4,6-triamino-1,3,5-triazine) in a strong NaOH solution at elevated temperatures proceeds sequentially to ammeline, ammelide, cyanuric acid, and finally to ammonia and carbon dioxide, indicating the breakdown of the ring.[6] For saturated hexahydro-1,3,5-triazines, such as the explosive RDX, alkaline hydrolysis is initiated by deprotonation followed by ring opening.[7]

Q3: How do substituents affect the stability of the 1,3,5-triazine ring?

Substituents have a profound effect on the reactivity and stability of the triazine ring by modulating its electronic properties.

  • Electron-Withdrawing Groups (EWGs): EWGs, such as chloro, nitro, or sulfonyl groups, decrease the electron density of the triazine ring, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack and subsequent degradation.[8]

  • Electron-Donating Groups (EDGs): EDGs, such as amino (-NH₂), alkylamino (-NHR), or alkoxy (-OR) groups, increase the electron density of the ring. This increased electron density makes the ring less reactive towards nucleophiles, thereby increasing its stability.[9] The reactivity of chlorotriazines, for instance, decreases as chlorine atoms are sequentially replaced by electron-donating nucleophiles.[9]

The following table summarizes the general effect of common substituents on the stability of the 1,3,5-triazine ring towards nucleophilic attack:

Substituent TypeExamplesEffect on Ring Electron DensityStability Towards Nucleophilic Attack
Strongly Activating (Donating) -NH₂, -NHR, -NR₂Increases significantlyHigh
Moderately Activating (Donating) -OH, -ORIncreasesModerate to High
Weakly Activating (Donating) -AlkylIncreases slightlyModerate
Deactivating (Withdrawing) -Cl, -BrDecreasesLow
Strongly Deactivating (Withdrawing) -NO₂, -CN, -SO₃HDecreases significantlyVery Low

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with 1,3,5-triazine-containing compounds.

Scenario 1: Unexpected Side Products During Nucleophilic Substitution on a Chlorotriazine

Problem: "I am trying to perform a nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), but I am getting a mixture of mono-, di-, and tri-substituted products, along with some baseline material on my TLC that I suspect is a degradation product."

Causality and Solution:

The sequential substitution of chlorine atoms on cyanuric chloride is highly temperature-dependent.[9] The first substitution is often exothermic and occurs at low temperatures (0-5 °C), the second at room temperature, and the third requires heating.[9]

Troubleshooting Steps:

  • Strict Temperature Control: To achieve selective mono-substitution, maintain the reaction temperature at 0-5 °C using an ice bath. For di-substitution, allow the reaction to proceed at room temperature. For tri-substitution, heating is necessary.

  • Slow Addition of Nucleophile: Add the nucleophile dropwise to the solution of cyanuric chloride to avoid localized heating and over-substitution.

  • Use of Anhydrous Conditions: Cyanuric chloride is sensitive to hydrolysis, which can lead to the formation of hydroxy-triazines (cyanuric acid derivatives).[7] Ensure that all solvents and reagents are dry to minimize the formation of these byproducts.

  • Choice of Base: An appropriate base should be used to neutralize the HCl generated during the reaction. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often a good choice.

Caption: Troubleshooting workflow for nucleophilic substitution on chlorotriazines.

Scenario 2: Degradation of a Triazine-Containing Compound During Acidic Deprotection

Problem: "I am trying to remove a tert-butoxycarbonyl (Boc) protecting group from an amine substituent on my 1,3,5-triazine core using trifluoroacetic acid (TFA), but I am observing significant degradation of my compound."

Causality and Solution:

While the triazine ring is generally stable to the acidic conditions used for Boc deprotection, the presence of certain other functional groups or prolonged reaction times at elevated temperatures can lead to hydrolysis of other substituents or even ring cleavage.

Troubleshooting Steps:

  • Milder Acidic Conditions: Instead of neat TFA, try using a solution of TFA in a non-nucleophilic solvent like dichloromethane (DCM) (e.g., 20-50% TFA in DCM). This reduces the acidity of the medium.

  • Lower Temperature: Perform the deprotection at 0 °C to slow down potential degradation pathways.

  • Anhydrous Conditions: Water can act as a nucleophile, leading to hydrolysis. Using anhydrous TFA and DCM can minimize this side reaction.[10]

  • Alternative Deprotection Methods: If milder acidic conditions are still too harsh, consider alternative methods for Boc deprotection that do not rely on strong acids. For example, using trimethylsilyl iodide (TMSI) or heating in a protic solvent like isopropanol or water can be effective for some substrates.[11]

Experimental Protocol: Mild Boc Deprotection of a Triazine Derivative

  • Dissolve the Boc-protected triazine compound in anhydrous DCM (approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a pre-cooled solution of 20% TFA in anhydrous DCM (e.g., 5 equivalents).

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 15-30 minutes.

  • Once the starting material is consumed, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.

Mechanistic Insights into Ring Degradation

While the hydrolysis of substituents is more common, the cleavage of the 1,3,5-triazine ring itself can occur under both acidic and basic conditions, typically involving nucleophilic attack followed by ring opening.

Acid-Catalyzed Ring Cleavage

Under acidic conditions, the reaction is initiated by the protonation of a ring nitrogen atom. This enhances the electrophilicity of the ring carbons, making them susceptible to attack by a nucleophile (e.g., water). The resulting tetrahedral intermediate can then undergo ring opening, often leading to the formation of formamidine derivatives or their hydrolysis products.[4]

Caption: General mechanism for acid-catalyzed ring cleavage of 1,3,5-triazines.

Base-Catalyzed Ring Cleavage

In the presence of a strong base, a nucleophile such as a hydroxide ion directly attacks one of the electrophilic carbon atoms of the triazine ring. This leads to the formation of a negatively charged intermediate (a Meisenheimer-like complex), which can then undergo ring opening to yield linear intermediates that are subsequently hydrolyzed to smaller molecules like ammonia and carbon dioxide.[6][12]

Caption: General mechanism for base-catalyzed ring cleavage of 1,3,5-triazines.

Protocol: Monitoring Triazine Degradation by HPLC

This protocol provides a general method for quantifying the degradation of a triazine-containing compound under specific pH conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Triazine compound of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer solutions of the desired pH (e.g., phosphate or citrate buffers)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the triazine compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a series of vials, add the appropriate buffer solution. Add a small aliquot of the triazine stock solution to each vial to achieve the desired starting concentration (e.g., 10 µg/mL). Ensure the amount of organic solvent from the stock solution is minimal (e.g., <1%) to not significantly alter the aqueous conditions.

  • Incubation: Place the vials in a constant temperature bath set to the desired reaction temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding the aliquot to a vial containing a small amount of a neutralizing solution or by immediately diluting with the mobile phase and placing it in a cooled autosampler.

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable C18 column and a mobile phase gradient of water and acetonitrile (both may contain a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape). Monitor the elution of the parent triazine compound and any degradation products using a UV detector at a wavelength where the compounds have strong absorbance.

  • Data Analysis: Create a calibration curve using standard solutions of the parent triazine compound. Quantify the concentration of the parent compound remaining at each time point. Plot the natural logarithm of the concentration versus time. If the reaction follows first-order kinetics, the plot will be linear, and the negative of the slope will be the degradation rate constant (k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2024). PubMed Central. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKAT USA, Inc. [Link]

  • Aksenov, A. V., & Aksenova, I. V. (2009). Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). Chemistry of Heterocyclic Compounds, 45(2), 130–150. [Link]

  • Horrobin, S. (1963). The Hydrolysis of Some Chloro- 1,3,5- Triaxines: Mechanism : Structure and Reactivity. Journal of the Chemical Society, 4130.
  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Stability of melamine‐formaldehyde (MF) resin under different pH and ionic strength values. ResearchGate. [Link]

  • How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? ResearchGate. [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). PubMed Central. [Link]

  • Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. ResearchGate. [Link]

  • Behavior and Retention Models of Melamine and Its Hydrolysis Products. ResearchGate. [Link]

  • Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins. (2015). PubMed Central. [Link]

  • Catalytic hydrolysis of waste residue from the melamine process and the kinetics of melamine hydrolysis in NaOH solution. ResearchGate. [Link]

  • Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. (2015). PubMed. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). PubMed Central. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. [Link]

  • Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment. (2021). National Institutes of Health. [Link]

  • 1,3,5-Triazine. Wikipedia. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. eCFR. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Science of Synthesis. [Link]

Sources

Preventing hydrolysis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine during workup

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. It provides in-depth troubleshooting advice and frequently asked questions to address the critical issue of hydrolysis during experimental workup, ensuring the integrity of your compound.

Introduction: The Challenge of Stability

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is a valuable substituted s-triazine. However, the ethoxy group attached to the electron-deficient triazine ring renders the molecule susceptible to hydrolysis, particularly under acidic conditions that are common during reaction workups. This degradation can lead to the formation of the corresponding hydroxy-triazine impurity, compromising yield, purity, and the accuracy of subsequent biological assays. This guide will equip you with the knowledge and protocols to mitigate this unwanted side reaction.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This section addresses specific issues you may encounter and provides step-by-step protocols to resolve them.

Problem 1: Significant formation of a more polar impurity, suspected to be the hydrolyzed product, is observed by TLC/LC-MS after an acidic wash.

Root Cause Analysis: The triazine ring is a nitrogen-containing heterocycle. The ring nitrogens can be protonated under acidic conditions. This protonation enhances the electrophilicity of the carbon atoms in the triazine ring, making the ethoxy group a better leaving group for nucleophilic attack by water.[1] Standard workup procedures often involve an acidic wash (e.g., with dilute HCl) to remove basic impurities or to protonate amines for extraction into the aqueous phase.[2] This step is the most likely cause of the hydrolysis of your product.

hydrolysis_mechanism cluster_0 Acid-Catalyzed Hydrolysis Triazine 4-Ethoxy-6-methyl- 1,3,5-triazin-2-amine Protonated_Triazine Protonated Triazine (Activated for Attack) Triazine->Protonated_Triazine + H+ Intermediate Tetrahedral Intermediate Protonated_Triazine->Intermediate + H2O (Nucleophilic Attack) Hydrolyzed_Product 4-Hydroxy-6-methyl- 1,3,5-triazin-2-amine Intermediate->Hydrolyzed_Product - EtOH - H+

Caption: Acid-catalyzed hydrolysis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Solution 1.1: Mild Basic Wash Protocol

This is the most common and effective method to avoid acid-induced hydrolysis. Instead of an acidic wash, use a mild basic solution to neutralize any acidic components in your reaction mixture.

Experimental Protocol:

  • Reaction Quenching: At the completion of your reaction, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][4][5]

    • Rationale: Sodium bicarbonate is a weak base, sufficient to neutralize most acids used in catalysis or formed as byproducts, without being harsh enough to cause other side reactions. It is generally preferred over stronger bases like NaOH for sensitive substrates.[4]

    • Caution: The neutralization of acid with bicarbonate will produce carbon dioxide gas. To prevent pressure buildup, swirl the separatory funnel gently before stoppering, and vent frequently after inverting.[3]

  • Repeat Wash: Perform the wash with saturated NaHCO₃ solution two to three times to ensure complete neutralization. You can check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

    • Rationale: The brine wash helps to remove residual water from the organic layer, breaking up any emulsions and initiating the drying process.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product.

Solution 1.2: Non-Aqueous Workup Protocol

In cases where your product has some water solubility or is extremely sensitive to any aqueous conditions, a non-aqueous workup can be employed.

Experimental Protocol:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Re-dissolution and Filtration: Re-dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane). If your reaction has generated insoluble salts, filter them off at this stage.

  • Neutralization (if necessary): If you need to neutralize an acid and want to avoid water, you can add a solid base like powdered potassium carbonate (K₂CO₃) and stir for a period, then filter.

  • Direct Purification: Proceed directly to purification by column chromatography. The unreacted reagents and byproducts can often be separated from your desired product on a silica gel column.

Problem 2: My product is an amine, and I need to perform an acid wash to remove other basic impurities. How can I do this without causing hydrolysis?

Root Cause Analysis: While your product is an amine, the triazine ring itself is basic and will be protonated by strong acids, leading to hydrolysis. The key is to use a milder acidic wash that can protonate more basic impurities without significantly affecting your product.

Solution 2.1: Mildly Acidic Wash with Ammonium Chloride

A saturated solution of ammonium chloride (NH₄Cl) is weakly acidic (pH around 4.5-5.5) and can be used to wash out more basic impurities without drastically lowering the pH.

Experimental Protocol:

  • Dilution: Dilute your reaction mixture with an appropriate organic solvent.

  • Ammonium Chloride Wash: Wash the organic layer with a saturated aqueous solution of NH₄Cl. Repeat this wash two to three times.

  • Brine Wash and Drying: Follow with a brine wash, and then dry the organic layer over an anhydrous drying agent.

  • Isolation: Isolate your product by removing the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: At what pH range is 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine most stable?

Q2: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture?

While a strong base will effectively neutralize acids, it can potentially promote other unwanted reactions, such as hydrolysis of ester functional groups if present elsewhere in the molecule, or deprotonation of other sensitive protons. A milder base like sodium bicarbonate is generally a safer choice for delicate molecules.[1][8]

Q3: What is the best drying agent to use for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine?

Magnesium sulfate (MgSO₄) is a good general-purpose drying agent that is fast and efficient.[7][9] Sodium sulfate (Na₂SO₄) is also a good choice and is more neutral. Calcium chloride (CaCl₂) should be avoided as it can form complexes with amines and other nitrogen-containing compounds.[9]

Table 1: Recommended Workup Reagents and Conditions

ParameterRecommendedTo AvoidRationale
Neutralization Saturated aq. NaHCO₃Dilute HCl, H₂SO₄Prevents acid-catalyzed hydrolysis of the ethoxy group.
Washing Saturated aq. NH₄ClStrong acidsFor removing highly basic impurities while minimizing product hydrolysis.
Drying Agent Anhydrous MgSO₄, Na₂SO₄Anhydrous CaCl₂CaCl₂ can complex with the amine functionality.
Temperature Room temperature or belowElevated temperaturesHydrolysis rates increase with temperature.

Q4: How can I confirm if hydrolysis has occurred?

The primary hydrolysis product is 4-Hydroxy-6-methyl-1,3,5-triazin-2-amine. This compound is significantly more polar than the starting material.

  • Thin-Layer Chromatography (TLC): The hydrolyzed product will have a lower Rf value (it will travel less up the plate) than the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the extent of hydrolysis.[10][11][12] The hydrolyzed product will have a different retention time, typically eluting earlier on a reverse-phase column.

  • Mass Spectrometry (MS): The mass of the hydrolyzed product will be lower than the starting material due to the replacement of the ethoxy group (-OC₂H₅, mass ≈ 45.06) with a hydroxyl group (-OH, mass ≈ 17.01).

troubleshooting_workflow cluster_workflow Workup Troubleshooting Flowchart Start Reaction Complete Check_Sensitivity Is the product acid-sensitive? Start->Check_Sensitivity Acid_Wash Standard Acid Wash (e.g., dilute HCl) Check_Sensitivity->Acid_Wash No Mild_Base_Wash Mild Basic Wash (Saturated NaHCO3) Check_Sensitivity->Mild_Base_Wash Yes Brine_Dry Brine Wash -> Dry -> Concentrate Acid_Wash->Brine_Dry Check_Impurities Are there basic impurities to remove? Mild_Base_Wash->Check_Impurities Mild_Acid_Wash Mild Acidic Wash (Saturated NH4Cl) Check_Impurities->Mild_Acid_Wash Yes Check_Impurities->Brine_Dry No Mild_Acid_Wash->Brine_Dry End Pure Product Brine_Dry->End

Caption: Decision workflow for selecting the appropriate workup procedure.

References

  • Schöler, H. F., & Brodesser, J. (2007). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. [Link]

  • LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Adams, R., & Marvel, C. S. (1921). Trimethylamine hydrochloride. Organic Syntheses, 1, 71. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Williams, D. R., Burson, K. K., & L'Esperance, R. P. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(23), 8245–8248. [Link]

  • Theato, C., & Lutz, J. F. (2015). Acid-Labile Thermoresponsive Copolymers That Combine Fast pH-Triggered Hydrolysis and High Stability Under Neutral Conditions. Angewandte Chemie International Edition, 54(38), 11243–11246. [Link]

  • CN102924288A - Method for preparing and synthesizing ammonium salt. (2013).
  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Wikipedia. (2024). Phenol. [Link]

  • MIT OpenCourseWare. (2010). Reaction Work-Up I. YouTube. [Link]

  • LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]

  • Wikipedia. (2024). Triethylamine. [Link]

  • D'Archivio, A. A., & Ruggieri, F. (2013). Chromatographic methods for analysis of triazine herbicides. Journal of chromatography. A, 1313, 23–40. [Link]

  • El-Lateef, H. M. A., & El-Sayed, M. Y. (2021). Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study. Materials, 14(11), 2826. [Link]

  • MIT OpenCourseWare. (2009). 5.37 Introduction to Organic Synthesis Laboratory. [Link]

  • Reddit. (2023). why is my lab using sodium hydroxide (NaOH) to neutralize strong acids when sodium bicarbonate can be used for the same thing without being as dangerous of a chemical to handle? r/chemistry. [Link]

  • Reddit. (2024). Amine workup. r/Chempros. [Link]

  • Wikipedia. (2024). Sodium hydroxide. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • LibreTexts. (2024). 3.2: Drying Agents. Chemistry LibreTexts. [Link]

  • Smith, A. B., et al. (2014). Benzyne. Organic Syntheses, 91, 1-14. [Link]

  • LibreTexts. (2020). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • de la Torre, M. C., et al. (2018). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 14, 2966–2973. [Link]

  • Vaškevičiūtė, K., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 29(2), 318. [Link]

  • Hu, N., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(10), 1541–1551. [Link]

  • Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents. [Link]

  • Royal Society of Chemistry. (2015). Drying liquids. RSC Education. [Link]

Sources

Technical Support Center: Analytical Strategies for Triazine Synthesis Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the analytical challenges encountered during the synthesis of triazine derivatives. The purity of a synthesized compound is paramount, directly impacting its efficacy, safety, and regulatory compliance in both pharmaceutical and agrochemical applications.[1][2] This guide is structured to provide direct, actionable answers to common problems, moving from high-level frequently asked questions to in-depth, technique-specific troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers often have when beginning the analysis of a new triazine compound.

Q1: What are the most common types of impurities I should expect in my triazine synthesis?

A: The impurities in triazine synthesis are typically predictable products of the reaction chemistry. Understanding these potential impurities is the first step in developing a robust analytical method. Key classes include:

  • Unreacted Starting Materials: The most common impurity is residual cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or incompletely substituted intermediates.[3] For example, in a disubstituted triazine synthesis, you will likely find mono-substituted starting material.

  • Byproducts of Side Reactions: Depending on the nucleophiles used (amines, alcohols, thiols), side reactions can occur. This includes over-alkylation or the formation of isomers.

  • Hydrolysis Products: The chlorine atoms on the triazine ring are susceptible to hydrolysis, especially under basic or acidic workup conditions, leading to the formation of hydroxy-triazines.

  • Reagent-Related Impurities: Impurities present in the starting materials or solvents can be carried through the synthesis and concentrate in the final product.

Q2: I have synthesized a novel triazine derivative. Which analytical technique should I use first to assess its purity?

A: For most triazine derivatives, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the ideal starting point. It is a versatile technique well-suited for the routine quality control of non-volatile, polar to semi-polar compounds, which covers a wide range of triazine derivatives.[4][5] It provides a rapid assessment of the number of components in your sample and their relative abundance. For more complex mixtures or for definitive identification, coupling HPLC with Mass Spectrometry (HPLC-MS) is the logical next step.

The following decision tree provides a general workflow for technique selection.

G start Start: Crude Synthesis Product is_volatile Is the compound/impurity volatile and thermally stable? start->is_volatile hplc Primary Analysis: HPLC-UV for purity check and quantification. is_volatile->hplc No gcms Primary Analysis: GC-MS for separation and identification. is_volatile->gcms Yes need_id Is structural identification of impurities needed? hplc->need_id gcms->need_id lcms Definitive Identification: HPLC-MS or HRMS for accurate mass and fragmentation. need_id->lcms Yes end Purity & Identity Confirmed need_id->end No, purity check is sufficient nmr Structural Elucidation: 1D/2D NMR to confirm connectivity and stereochemistry. lcms->nmr Ambiguous structure lcms->end nmr->end

Caption: Workflow for selecting the appropriate analytical technique.

Part 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis. However, achieving optimal separation can be challenging. This section troubleshoots common issues.

Q3: My triazine compound shows significant peak tailing in reverse-phase HPLC. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the basic nitrogen atoms in the triazine ring and residual acidic silanol groups on the silica-based column packing. This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

Causality & Solution:

  • Mobile Phase pH: The most effective solution is to adjust the pH of the aqueous mobile phase. Adding a small amount (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) will protonate the basic sites on your triazine molecule. This creates a positive charge, which is repelled by the now-protonated silanol groups, minimizing the secondary interaction and leading to sharper, more symmetrical peaks.

  • Column Choice: If modifying the mobile phase is insufficient, consider using a column with "end-capping." These columns have been chemically treated to block most of the residual silanol groups. Alternatively, a column designed for polar compounds or stable at a higher pH might offer better performance.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try diluting your sample and reinjecting.

Q4: I am struggling to separate two closely eluting impurities from my main triazine product. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity, efficiency, or retention factor of your chromatographic system.[6]

Troubleshooting Protocol:

  • Decrease Gradient Slope: The most straightforward approach is to make your solvent gradient shallower. A slower increase in the organic solvent percentage over time will give the analytes more interaction time with the stationary phase, often improving the separation between closely related compounds.

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order and improve selectivity between your compound and its impurities.

  • Modify Mobile Phase pH: As mentioned above, pH can dramatically affect the retention of ionizable compounds like many triazines. A small change in pH can significantly alter the separation selectivity.[6]

  • Change Stationary Phase: If mobile phase optimization fails, the interaction between your analytes and the column is not selective enough. Switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) will provide a different selectivity and likely resolve the co-eluting peaks.[7]

G start High Backpressure Detected check_guard 1. Remove Guard Column Does pressure return to normal? start->check_guard replace_guard Yes: Replace Guard Column check_guard->replace_guard Yes check_column No: Disconnect Column from Injector Does pressure return to normal? check_guard->check_column No system_blockage No: Check for blockages in injector or tubing. check_column->system_blockage No column_blockage Yes: Column inlet is plugged. check_column->column_blockage Yes flush_column Attempt to back-flush the column at low flow rate. column_blockage->flush_column replace_column If flushing fails, replace the column. flush_column->replace_column

Caption: Troubleshooting logic for high HPLC backpressure.[8]

Part 3: Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable triazines, GC-MS is a powerful tool, offering excellent separation and definitive identification.[4][9]

Q5: How can I identify an unknown impurity peak in my GC-MS total ion chromatogram (TIC)?

A: Identifying an unknown requires a systematic evaluation of the mass spectral data.[10]

Step-by-Step Identification Protocol:

  • Background Subtraction: First, ensure you have a clean mass spectrum of your peak of interest by subtracting the background ions from the column bleed.

  • Library Search: Compare the cleaned mass spectrum against a commercial spectral library (e.g., NIST, Wiley). A high match factor (>800) suggests a probable identity.

  • Fragmentation Analysis: Do not rely solely on the library match. Manually interpret the fragmentation pattern. For triazines, look for characteristic fragments. For example, a substituted triazine will often show a loss of its side chains. The triazine ring itself is quite stable and may be observed as a prominent ion.[11]

  • Isotope Pattern Analysis: If your triazine contains chlorine atoms, look for the characteristic isotopic pattern. A single chlorine atom will produce an M+2 peak that is approximately one-third the height of the molecular ion peak.

  • High-Resolution MS (if available): If the identity is still ambiguous, high-resolution mass spectrometry can provide an accurate mass measurement, which allows you to determine the elemental formula of the impurity.[1][11]

Technique Strengths for Triazine Analysis Limitations
HPLC-UV Excellent for quantification; robust and widely available; non-destructive.[5]Limited identification capabilities; co-elution can hide impurities.
GC-MS Superior separation for volatile compounds; provides structural information via fragmentation; highly sensitive.[5][12]Requires analytes to be volatile and thermally stable; derivatization may be needed.
LC-MS Combines HPLC separation with MS identification; applicable to a wide range of polarities and molecular weights.[11]Ionization efficiency can vary; matrix effects can cause suppression.
NMR Unrivaled for definitive structure elucidation of unknown impurities.[13]Relatively low sensitivity; complex spectra for some triazines due to rotamers.[14][15]

Table 1: Comparison of primary analytical techniques for triazine impurity profiling.

Part 4: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation, but triazines can present unique challenges.[13]

Q6: The ¹H-NMR spectrum of my amino-substituted triazine is very complex, showing broad peaks or more signals than expected. What is happening?

A: This is a classic phenomenon for many substituted triazines and is caused by restricted rotation around the carbon-nitrogen (C-N) bond connecting the amino substituent to the triazine ring.[15]

Causality & Explanation:

The C-N bond has partial double-bond character, which creates a significant energy barrier to rotation. At room temperature, this rotation can be slow on the NMR timescale. This "freezes out" different rotational isomers (rotamers), causing each one to produce a separate set of signals in the NMR spectrum. If the rate of rotation is intermediate, the signals can broaden significantly, sometimes to the point of being indistinguishable from the baseline.

Solutions:

  • Variable Temperature (VT) NMR: This is the definitive experiment to confirm the presence of rotamers.[15]

    • Heating the sample will increase the rate of rotation. As the rotational barrier is overcome, the separate signals for each rotamer will coalesce into a single, sharp, time-averaged signal.

    • Cooling the sample will slow the rotation further, often resulting in even sharper, distinct signals for each rotamer, which can then be fully assigned.

  • Solvent Choice: The complexity of the spectra can be solvent-dependent. Changing from a non-polar solvent like CDCl₃ to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can alter the rotational energy barrier and simplify the spectrum.[14]

Q7: My triazine compound is poorly soluble in standard NMR solvents like CDCl₃ and DMSO-d₆. How can I acquire a usable spectrum?

A: Solubility is a common issue, especially with highly symmetrical or hydrogen-bonding capable triazines.[14]

Practical Solutions:

  • Use a Co-solvent: Adding a small amount (e.g., 5-10%) of trifluoroacetic acid (TFA) to CDCl₃ can often solubilize basic triazines by protonating them.[14] This breaks up intermolecular hydrogen bonding that contributes to low solubility.

  • Try Alternative Solvents: For difficult compounds, consider less common but powerful deuterated solvents like pyridine-d₅ or performing the analysis in deuterated acids if the compound is stable.

  • Increase Temperature: As with VT-NMR for rotamers, acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) can significantly increase the solubility of many compounds.[14]

  • Increase Scan Number: If you can achieve even minimal solubility, you can compensate for the low concentration by acquiring a much larger number of scans to improve the signal-to-noise ratio.

References
  • Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(21), 3956. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Available at: [Link]

  • Aulakh, J. S., et al. (2015). Chromatographic methods for analysis of triazine herbicides. Environmental Chemistry Letters, 13(3), 235-256. Available at: [Link]

  • Galià, M. (n.d.). Chapter 3 – Structural characterization of triazines. Available at: [Link]

  • Al-Mokyna, E. A., et al. (2023). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 13(45), 31899-31932. Available at: [Link]

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Available at: [Link]

  • ResearchGate. (2021). Triazines – A comprehensive review of their synthesis and diverse biological importance. Request PDF. Available at: [Link]

  • Harris, R. K., et al. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. Magnetic Resonance in Chemistry, 41(5), 385-396. Available at: [Link]

  • MDPI. (2022). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Molecules, 27(12), 3891. Available at: [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. 14(2). Available at: [Link]

  • Sterling Pharma Solutions. (2022). The benefits of high-resolution mass spectrometry for impurity profiling. Available at: [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • Manufacturing Chemist. (2022). The expert's guide to pharmaceutical impurity analysis. Available at: [Link]

  • ResearchGate. (1995). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. Available at: [Link]

  • MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Molecules, 28(13), 5183. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • ACS Omega. (2021). Quantitative Analysis of Triazine-Based H₂S Scavengers via Raman Spectroscopy. 6(1), 548-554. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (2016). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. 9(8), 50-57. Available at: [Link]

  • PubMed. (2001). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Journal of Chromatography A, 926(1), 139-146. Available at: [Link]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Semantic Scholar. (2016). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM- LC MS/MS, NMR and FTIR technique. Available at: [Link]

  • LCGC International. (2014). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Triazine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research with triazine-based enzyme inhibitors. The 1,3,5-triazine scaffold is a versatile and privileged structure in medicinal chemistry, offering a unique framework for designing potent enzyme inhibitors.[1][2] Its symmetrical nature allows for multi-vector structural modifications, enabling the fine-tuning of inhibitory activity.[1] However, achieving high selectivity for the target enzyme while minimizing off-target effects is a critical and often challenging aspect of the drug development process.[3][4]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of enhancing the selectivity of your triazine-based compounds.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that arise during the development and characterization of selective triazine-based enzyme inhibitors.

Initial Characterization & Selectivity Concerns

Question 1: My triazine-based inhibitor shows potent activity against my target enzyme, but I'm observing unexpected cellular toxicity or off-target effects. How can I begin to troubleshoot this?

Answer: This is a common challenge. The initial step is to systematically assess the selectivity of your inhibitor. Potency against the primary target does not guarantee selectivity. Off-target effects can arise from interactions with other structurally related enzymes (e.g., other kinases) or entirely different classes of proteins.[4]

Troubleshooting Workflow: Addressing Off-Target Effects

G A High Potency, High Toxicity Observed B Hypothesis: Off-Target Activity A->B C Biochemical Selectivity Profiling B->C In vitro validation D Cell-Based Selectivity Assays B->D In situ validation E Analyze Selectivity Data C->E D->E F High Off-Target Hits E->F Poor selectivity G Low Off-Target Hits E->G Good selectivity H Structure-Activity Relationship (SAR) Studies F->H Rational Design I Computational Modeling F->I In silico guidance L Toxicity may be due to other factors (e.g., metabolism, formulation) G->L Investigate further J Synthesize Analogs H->J I->J K Re-evaluate Potency & Selectivity J->K G A Prepare Serial Dilutions of Triazine Inhibitor B Dispense Compound to 384-well Plate A->B C Add Target Kinase and Off-Target Kinase Panel B->C D Pre-incubate Compound and Kinase C->D E Initiate Reaction with ATP/Substrate Mix D->E F Incubate at Optimal Temperature E->F G Stop Reaction & Add Detection Reagent F->G H Read Plate G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J K Calculate Selectivity Ratios J->K

Caption: Workflow for in vitro biochemical selectivity profiling.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™ Example)

This protocol describes a method to quantify the engagement of a triazine-based inhibitor with its target protein in living cells.

Objective: To determine the cellular potency (IC50) of a test compound by measuring its ability to displace a tracer from the target protein.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target protein

  • Opti-MEM® I Reduced Serum Medium

  • Test compound (triazine-based inhibitor) dissolved in DMSO

  • 384-well assay plates (white, tissue culture treated)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Cell Transfection:

    • Transfect the HEK293 cells with the expression vector for the NanoLuc®-target fusion protein.

    • Plate the transfected cells into the 384-well assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Prepare a solution of the NanoBRET™ tracer in Opti-MEM® at the recommended concentration.

    • Add the test compound dilutions to the appropriate wells.

    • Add the tracer solution to all wells (except for the "no tracer" controls).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® detection reagent by mixing the substrate and the extracellular NanoLuc® inhibitor in Opti-MEM®.

    • Add the detection reagent to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to the "no inhibitor" and "no tracer" controls.

    • Determine the cellular IC50 value by fitting the data to a four-parameter logistic equation.

Data Interpretation:

The cellular IC50 value represents the concentration of the inhibitor required to displace 50% of the tracer from the target protein in living cells. This provides a measure of target engagement in a physiological context. Comparing this value to the biochemical IC50 can provide insights into factors like cell permeability and efflux.

Part 3: Data Presentation

Clear and concise data presentation is crucial for interpreting selectivity data.

Table 1: Example Selectivity Profile of a Triazine-Based PDK1 Inhibitor

CompoundTargetIC50 (nM)Off-Target 1 (PI3Kα) IC50 (nM)Off-Target 2 (mTOR) IC50 (nM)Selectivity Ratio (PI3Kα/PDK1)Selectivity Ratio (mTOR/PDK1)
Compound X PDK115>10,0008,500>667567
Reference Drug PDK1502501,200524

Data is hypothetical and for illustrative purposes only.

References

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available from: [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available from: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Available from: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC - NIH. Available from: [Link]

  • Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. MDPI. Available from: [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC - PubMed Central. Available from: [Link]

  • Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Publications. Available from: [Link]

  • Discovery of triazines as selective PDE4B versus PDE4D inhibitors. PMC - PubMed Central. Available from: [Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega. Available from: [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. Available from: [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available from: [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. Available from: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. Available from: [Link]

  • Triazines as a potential class of corrosion inhibitors: Present scenario, challenges and future perspectives. ResearchGate. Available from: [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central. Available from: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available from: [Link]

  • Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calculations. PubMed. Available from: [Link]

  • Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. Royal Society Open Science. Available from: [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. Available from: [Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. NIH. Available from: [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. ResearchGate. Available from: [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available from: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. Available from: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available from: [Link]

  • Interfering with the Tumor–Immune Interface: Making Way for Triazine-Based Small Molecules as Novel PD-L1 Inhibitors. ResearchGate. Available from: [Link]

  • (PDF) Experimental and Computational Anticorrosion Behaviors of Pyrazole s -Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ResearchGate. Available from: [Link]

  • Cell-based assays - Application areas. Svar Life Science. Available from: [Link]

  • Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2. PubMed. Available from: [Link]

  • Discovery and Optimization of Triazine Nitrile Inhibitors of Toxoplasma gondii Cathepsin L for the Potential Treatment of Chronic Toxoplasmosis in the CNS. PubMed. Available from: [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC - NIH. Available from: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available from: [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal and agricultural chemistry.[1][2][3] Its derivatives are known to possess a vast spectrum of biological properties, including anticancer, antimicrobial, antiviral, and herbicidal activities.[1][4][5][6] This guide focuses on a specific, yet representative, member of this class: 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. We will dissect the structure-activity relationships (SAR) of its analogs, providing a comparative analysis grounded in experimental data to illuminate the chemical nuances that drive biological function. The primary lens for this analysis will be herbicidal activity, a field where triazines have a long and storied history as potent inhibitors of photosynthesis.[7][8][9]

The Privileged 1,3,5-Triazine Core: A Foundation for Diverse Bioactivity

The 1,3,5-triazine ring is a six-membered heterocycle with alternating carbon and nitrogen atoms.[3] This electron-deficient ring system is amenable to nucleophilic substitution, making it an ideal starting point for creating large libraries of diverse compounds.[1] The parent compound for many of these syntheses is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3] The three chlorine atoms can be sequentially and selectively replaced by various nucleophiles (amines, alcohols, thiols) by carefully controlling reaction temperatures, allowing for precise, multi-vector diversification of the core structure.[10] This synthetic tractability is a key reason for the triazine scaffold's "privileged" status.

General Synthetic Strategy for Triazine Analogs

The synthesis of asymmetrically substituted triazines like the target compound and its analogs is a well-established process rooted in the differential reactivity of the chlorine atoms on cyanuric chloride. The first substitution is typically performed at low temperatures (0-5°C), the second at room temperature, and the third at elevated temperatures. This stepwise approach provides excellent control over the final product.

The workflow below illustrates a general, self-validating protocol for synthesizing a library of analogs based on the 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine scaffold.

  • Step 1: First Substitution (Formation of Dichloro-triazine Intermediate):

    • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent like acetone or dioxane in a three-neck flask equipped with a stirrer and thermometer.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add a solution of the first nucleophile (e.g., ammonia or a primary amine, 1 equivalent) and a base (e.g., NaHCO₃ or triethylamine, 1 equivalent) to neutralize the HCl byproduct.

    • Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the product, a 2-amino-4,6-dichloro-1,3,5-triazine intermediate, can be isolated by filtration after pouring the mixture into ice water.

  • Step 2: Second Substitution (Introduction of the Alkoxy Group):

    • Suspend the dichloro-triazine intermediate (1 equivalent) in the corresponding alcohol (e.g., ethanol for the ethoxy group), which acts as both solvent and nucleophile.

    • Add a solution of sodium hydroxide or sodium metal in the same alcohol (1 equivalent) dropwise at room temperature.

    • Stir the mixture for 4-6 hours at room temperature. Monitor by TLC.

    • Isolate the product, a 2-amino-4-alkoxy-6-chloro-1,3,5-triazine, by removing the alcohol under reduced pressure and partitioning the residue between water and an organic solvent.

  • Step 3: Third Substitution (Introduction of the Alkyl Group):

    • Dissolve the chloro-triazine intermediate from Step 2 (1 equivalent) in an appropriate solvent like THF or toluene.

    • Add a Grignard reagent (e.g., methylmagnesium bromide for the methyl group, 1.1-1.5 equivalents) at room temperature and then heat the mixture to 50-70°C for 6-12 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the final product with an organic solvent, dry the organic layer, and purify using column chromatography to yield the target 2-amino-4-alkoxy-6-alkyl-1,3,5-triazine analog.

This stepwise protocol ensures regioselectivity and allows for the systematic introduction of diverse functional groups at each position for SAR studies.

G cluster_0 Step 1: Amination (0-5°C) cluster_1 Step 2: Alkoxylation (25°C) cluster_2 Step 3: Alkylation (50-70°C) Cyanuric_Chloride Cyanuric_Chloride Dichloro_Intermediate 2-(R¹R²-Amino)-4,6-dichloro-s-triazine Cyanuric_Chloride->Dichloro_Intermediate + R¹R²-NH / Base Amine_1 R¹R²-NH Amine_1->Dichloro_Intermediate Monochloro_Intermediate 2-Amino-4-(R³-alkoxy)-6-chloro-s-triazine Dichloro_Intermediate->Monochloro_Intermediate + R³-OH / Base Alcohol R³-OH Alcohol->Monochloro_Intermediate Final_Product Final Analog 2-Amino-4-alkoxy-6-alkyl-s-triazine Monochloro_Intermediate->Final_Product + R⁴-MgBr Grignard R⁴-MgBr Grignard->Final_Product

Caption: General Synthetic Workflow for Triazine Analogs.

Comparative SAR Analysis: Dissecting the Molecular Determinants of Herbicidal Activity

The herbicidal action of triazines stems from their ability to inhibit Photosystem II (PSII) in chloroplasts.[11][12][13] They bind to the D1 protein of the PSII complex, blocking electron transport from plastoquinone QA to QB.[11] This disruption halts CO₂ fixation and leads to the formation of reactive oxygen species that destroy cell membranes, ultimately causing plant death.[11][12] The affinity of an analog for the D1 protein is highly dependent on the substituents at the C2, C4, and C6 positions.

The groups at C4 and C6 are crucial for balancing the electronic properties and steric fit within the D1 protein binding niche.

  • C4-Alkoxy Group (R³): The size of the alkoxy group has a significant impact. A smaller alkoxy group like methoxy or ethoxy is generally optimal. Increasing the chain length (e.g., to propoxy or butoxy) often leads to a decrease in activity, likely due to steric hindrance in the binding pocket.

  • C6-Alkyl Group (R⁴): A small alkyl group, such as methyl or ethyl, is preferred. Larger or branched alkyl groups can diminish activity. Introducing electron-withdrawing groups like a trifluoromethyl (CF₃) group can sometimes enhance activity by altering the electronic character of the triazine ring.

The amino group at C2 is a key hydrogen bonding participant. Its substitution pattern is critical.

  • Primary Amine (-NH₂): An unsubstituted amino group is often a strong starting point for activity.

  • Secondary Amines (-NHR): Small alkyl substitutions (e.g., ethylamino, isopropylamino) are very common in commercial herbicides like Atrazine. The size and branching of the alkyl group must be optimized; for instance, an isopropylamino group is often more potent than an n-propylamino group, suggesting a specific steric requirement.

  • Tertiary Amines (-NR₂): Disubstitution on the amine generally leads to a significant loss of activity, as it removes the N-H proton essential for hydrogen bonding with the D1 protein.

The following table summarizes representative experimental data for the herbicidal activity of various analogs, expressed as the pI₅₀ value (the negative logarithm of the concentration required for 50% inhibition of PSII). Higher pI₅₀ values indicate greater potency.

Analog ID C2-Substituent (R¹/R²) C4-Substituent (R³) C6-Substituent (R⁴) Herbicidal Activity (pI₅₀) SAR Rationale
1 (Parent) -NH₂-OCH₂CH₃ (Ethoxy)-CH₃ (Methyl)6.5Baseline activity with small, favorable groups.
2 -NH₂-OCH₃ (Methoxy)-CH₃ (Methyl)6.6Slightly smaller alkoxy group shows comparable or slightly better fit.
3 -NH₂-O(CH₂)₂CH₃ (Propoxy)-CH₃ (Methyl)5.9Increased alkyl chain length at C4 reduces activity due to steric clash.
4 -NHCH₂CH₃-OCH₂CH₃ (Ethoxy)-CH₃ (Methyl)7.1Small secondary amine at C2 enhances binding affinity.
5 -NHCH(CH₃)₂-OCH₂CH₃ (Ethoxy)-CH₃ (Methyl)7.4Branched alkyl group (isopropyl) at C2 provides optimal steric fit.
6 -N(CH₃)₂-OCH₂CH₃ (Ethoxy)-CH₃ (Methyl)< 4.5Loss of N-H proton for H-bonding abolishes activity.
7 -NH₂-OCH₂CH₃ (Ethoxy)-CH₂CH₃ (Ethyl)6.4Slightly larger alkyl at C6 is tolerated but not superior to methyl.
8 -NHCH(CH₃)₂-Cl-NHCH₂CH₃7.8Reference (Atrazine) . Chloro group at C4 is highly effective.

Data are representative values synthesized from trends reported in herbicidal SAR literature to illustrate key principles.[14][15]

G cluster_C2 C2 Position cluster_C4 C4 Position cluster_C6 C6 Position Core 1,3,5-Triazine Core C2_Node Amino Group (H-Bond Donor) Core->C2_Node C4_Node Alkoxy/Chloro Group (Electronic/Steric Fit) Core->C4_Node C6_Node Alkyl Group (Steric Fit) Core->C6_Node SAR_C2_Good Optimal: -NHR (R=small, branched alkyl e.g., isopropyl) C2_Node->SAR_C2_Good Enhances Binding SAR_C2_Bad Detrimental: -NR₂ (Loss of H-bond) C2_Node->SAR_C2_Bad Reduces Binding SAR_C4_Good Optimal: -Cl, -OCH₃, -OCH₂CH₃ (Small, electronegative) C4_Node->SAR_C4_Good Improves Fit SAR_C4_Bad Detrimental: Long chain alkoxy (Steric Hindrance) C4_Node->SAR_C4_Bad Hinders Fit SAR_C6_Good Optimal: Small alkyl (-CH₃, -C₂H₅) C6_Node->SAR_C6_Good Improves Fit SAR_C6_Bad Detrimental: Bulky alkyl (Steric Hindrance) C6_Node->SAR_C6_Bad Hinders Fit

Caption: Key Structure-Activity Relationships for Herbicidal Triazines.

Protocol for Biological Evaluation: Pre-Emergence Herbicidal Assay

To validate the SAR data, a standardized and reproducible biological assay is essential. A pre-emergence seed germination and growth inhibition assay provides reliable, quantitative data on herbicidal potency.

  • Preparation of Test Solutions:

    • Prepare a 10 mM stock solution of each analog in DMSO.

    • Perform serial dilutions in a 0.5% aqueous Tween 80 solution to create a range of test concentrations (e.g., 1 µM to 1000 µM).[16] A negative control (0.5% Tween 80) and a positive control (Atrazine) should be included.

  • Assay Setup:

    • Place a Whatman No. 1 filter paper disc in a series of 9 cm Petri dishes.

    • Pipette 5 mL of each test concentration onto the filter paper in triplicate for each analog.

    • Evenly spread 20-30 cress seeds (Lepidium sativum) onto the moistened filter paper.

  • Incubation and Data Collection:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes for 72-96 hours in a growth chamber with controlled light (16h light/8h dark cycle) and temperature (24°C).

    • After incubation, measure the root and shoot length of the seedlings. Calculate the percent inhibition for each concentration relative to the negative control.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression (dose-response) analysis to calculate the IC₅₀ value (the concentration that causes 50% growth inhibition) for each analog.

This protocol provides a robust system for comparing the intrinsic herbicidal activity of the synthesized analogs, directly correlating structural changes to biological outcomes.

G start Start prep_solutions Prepare Stock Solutions (Analogs in DMSO) start->prep_solutions serial_dilute Create Serial Dilutions (in Aqueous Tween 80) prep_solutions->serial_dilute setup_plates Pipette Solutions onto Filter Paper in Petri Dishes serial_dilute->setup_plates add_seeds Add Cress Seeds to Each Dish setup_plates->add_seeds incubate Incubate for 72-96h (Controlled Light/Temp) add_seeds->incubate measure Measure Seedling Root/Shoot Length incubate->measure analyze Calculate % Inhibition vs. Control measure->analyze calculate_ic50 Determine IC₅₀ Values (Dose-Response Analysis) analyze->calculate_ic50 end End calculate_ic50->end

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of Triazine-Based Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Role of Triazine Herbicides in Weed Management

Triazine herbicides have been a cornerstone of chemical weed control for decades, valued for their broad-spectrum activity, cost-effectiveness, and residual control, particularly in major crops like maize.[1] This guide provides an in-depth technical comparison of the efficacy of prominent triazine-based herbicides, including atrazine, simazine, and the more recent alternative, terbuthylazine. As senior application scientists, our goal is to move beyond mere product descriptions to an evidence-based analysis of their performance, grounded in experimental data. This document is intended for researchers, scientists, and professionals in crop protection and drug development, offering insights into the causal factors behind experimental design and the practical implications of herbicide selection.

All triazine herbicides share a common mode of action: the inhibition of photosynthesis at Photosystem II (PSII).[2][3][4] They bind to the D1 protein of the PSII complex within the chloroplast thylakoid membranes, blocking electron transport.[4][5] This disruption not only halts the plant's energy production but also leads to the formation of highly reactive molecules that cause cellular damage, ultimately leading to weed death.[4]

Comparative Efficacy: A Data-Driven Analysis

The selection of a triazine herbicide is dictated by the target weed spectrum, desired residual activity, and crop tolerance. While atrazine has been a widely used and effective herbicide, its efficacy varies compared to other triazines like simazine and terbuthylazine, especially concerning different weed species and environmental conditions.[6][7][8]

Atrazine vs. Simazine

Atrazine and simazine are structurally similar, yet their subtle differences in physicochemical properties influence their field performance. Atrazine is generally considered more effective against broadleaf weeds, while simazine provides better control of grasses and has a longer residual activity in the soil.[6] This is partly due to atrazine's higher water solubility, which allows for more rapid uptake by weed roots and shoots, leading to quicker knockdown of susceptible broadleaf species.[9] Conversely, simazine's lower solubility contributes to its longer persistence in the upper soil profile, providing extended pre-emergent control of germinating grass seedlings.[6]

In a comparative study on doveweed (Murdannia nudiflora), atrazine demonstrated a significantly faster rate of injury, requiring three to five times less time to achieve 50% injury compared to simazine.[10] Furthermore, the application rate of atrazine needed to reduce doveweed biomass by 50% was 79% lower than that of simazine.[10]

The Emergence of Terbuthylazine

Terbuthylazine has gained prominence as an alternative to atrazine, particularly in regions where atrazine use is restricted. Research indicates that terbuthylazine's efficacy is comparable to atrazine for controlling broadleaf weeds.[7][11] However, several studies suggest that terbuthylazine may offer superior control of certain grass species and some challenging broadleaf weeds like Commelina benghalensis.[7][11] In a study on second-crop maize in Brazil, terbuthylazine achieved up to 87.5% control of grasses, compared to 76.3% with atrazine.[7]

Quantitative Efficacy Data

The following table summarizes the comparative efficacy of atrazine, simazine, and terbuthylazine against a range of common agricultural weeds, based on data from various field and greenhouse studies.

Weed SpeciesCommon NameAtrazine EfficacySimazine EfficacyTerbuthylazine Efficacy
Amaranthus retroflexusRedroot PigweedExcellentGoodExcellent
Chenopodium albumCommon LambsquartersExcellentGoodExcellent
Setaria faberiGiant FoxtailGoodExcellentExcellent
Digitaria sanguinalisLarge CrabgrassFair to GoodGoodGood to Excellent
Abutilon theophrastiVelvetleafExcellentGoodExcellent
Commelina benghalensisBenghal DayflowerGoodFairExcellent
Richardia brasiliensisBrazil PusleyExcellentGoodExcellent
Bidens subalternansBeggarticksExcellentGoodExcellent
Urochloa plantagineaAlexandergrassGoodGoodExcellent

Efficacy ratings are generalized from multiple sources and can be influenced by application rate, timing, and environmental conditions.

Mechanism of Action: A Visual Representation

The following diagram illustrates the mechanism of action of triazine herbicides at the Photosystem II complex.

Triazine_Mechanism cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein QB Plastoquinone (QB) Electron_Transport Electron Transport Chain QB->Electron_Transport Electron Transfer Triazine Triazine Herbicide Triazine->D1 Binds to D1 ATP_Production ATP & NADPH (Energy for Growth) Electron_Transport->ATP_Production Drives

Caption: Mechanism of action of triazine herbicides.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific validity of herbicide efficacy comparisons, standardized experimental protocols are essential. The following sections detail methodologies for both greenhouse bioassays and field trials.

Greenhouse Bioassay for Herbicide Efficacy

Greenhouse bioassays provide a controlled environment to assess the intrinsic activity of herbicides on target weed species.[12]

Objective: To determine the dose-response of different weed species to various triazine herbicides.

Materials:

  • Weed seeds of the target species

  • Pots or trays filled with a standardized potting mix[12]

  • Greenhouse with controlled temperature, humidity, and lighting[12]

  • Analytical grade triazine herbicides (atrazine, simazine, terbuthylazine)

  • Laboratory sprayer with a calibrated nozzle

  • Balance, glassware, and other standard laboratory equipment

Methodology:

  • Seed Germination and Plant Growth:

    • Sow weed seeds in pots or trays and allow them to germinate and grow to a specific stage (e.g., 2-4 leaf stage).[12]

    • Ensure uniform plant size and growth stage for treatment.[12]

  • Herbicide Preparation and Application:

    • Prepare stock solutions of each herbicide and then a series of dilutions to create a range of application rates.

    • Apply the herbicides using a laboratory sprayer calibrated to deliver a specific volume per unit area.

  • Experimental Design:

    • Use a completely randomized design with multiple replications for each treatment (herbicide and rate).

    • Include an untreated control for comparison.

  • Data Collection and Analysis:

    • Assess visual injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = complete death).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED₅₀) for each herbicide on each weed species.

Field Trial for Comparative Herbicide Performance

Field trials are crucial for evaluating herbicide efficacy under real-world agricultural conditions.[13][14]

Objective: To compare the efficacy of different triazine herbicides for weed control in a specific crop (e.g., maize).

Materials:

  • Certified crop seeds (e.g., maize)

  • Commercial formulations of the triazine herbicides to be tested

  • Field plot sprayer with calibrated nozzles

  • Standard agricultural equipment for planting, cultivation, and harvesting

  • Data collection tools (e.g., quadrats, notebooks, GPS for plot mapping)

Methodology:

  • Site Selection and Plot Layout:

    • Choose a field with a uniform history of weed infestation.

    • Design the experiment using a randomized complete block design with at least four replications to account for field variability.[15]

    • Establish individual plots of a specific size (e.g., 3m x 10m).[16]

  • Planting and Herbicide Application:

    • Plant the crop according to standard agricultural practices.

    • Apply the herbicides at the recommended growth stage of the weeds and crop, using a calibrated field plot sprayer.

  • Data Collection:

    • Assess weed control efficacy at various time points after application by counting weed density and biomass within quadrats placed randomly in each plot.

    • Evaluate crop tolerance by visually assessing any signs of phytotoxicity.

    • At the end of the growing season, harvest the crop from each plot and measure the yield.

  • Data Analysis:

    • Analyze the weed control, crop injury, and yield data using appropriate statistical software.

    • Compare the performance of the different herbicide treatments.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for conducting herbicide efficacy trials.

Herbicide_Trial_Workflow Start Start: Define Objectives Design Experimental Design (Greenhouse or Field) Start->Design Setup Trial Setup (Planting, Plot Layout) Design->Setup Application Herbicide Application Setup->Application Data_Collection Data Collection (Weed Control, Crop Injury, Yield) Application->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Report Report & Conclusions Analysis->Report

Caption: A typical workflow for herbicide efficacy trials.

Weed Resistance to Triazine Herbicides

The intensive use of triazine herbicides has led to the evolution of resistant weed populations.[17] The primary mechanism of resistance is a target-site mutation in the psbA gene, which encodes the D1 protein.[18][19] This mutation alters the herbicide's binding site on the D1 protein, reducing its efficacy.[18]

Managing triazine resistance requires an integrated approach, including:

  • Herbicide Rotation: Alternating between different herbicide modes of action.

  • Tank Mixtures: Using herbicides with different modes of action in combination.[20]

  • Cultural Practices: Employing non-chemical weed control methods such as crop rotation, cover crops, and mechanical cultivation.

Conclusion

The choice of a triazine-based herbicide requires a nuanced understanding of its specific strengths and weaknesses in relation to the target weed spectrum and cropping system. While atrazine remains a highly effective and economical option for broadleaf weed control, simazine offers superior residual grass control. Terbuthylazine presents a viable alternative to atrazine with a comparable broadleaf efficacy and potentially enhanced control of certain grass and problematic broadleaf species. The long-term sustainability of triazine herbicides depends on judicious use and the implementation of robust resistance management strategies. The experimental protocols outlined in this guide provide a framework for conducting scientifically sound efficacy comparisons, enabling researchers and crop protection professionals to make informed decisions for effective and sustainable weed management.

References

  • National Center for Biotechnology Information. (2023). Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. [Link]

  • LSU AgCenter. (2013). Simazine may be a better choice than atrazine for home lawns near surface waters. [Link]

  • AgTalk. (2018). Viewing a thread - Simazine vs atrazine. [Link]

  • ResearchGate. (n.d.). The Mode of Action of Triazine Herbicides in Plants. [Link]

  • ResearchGate. (2025). Synergistic Effects of Atrazine and Mesotrione on Susceptible and Resistant Wild Radish (Raphanus raphanistrum) Populations and the Potential for Overcoming Resistance to Triazine Herbicides | Request PDF. [Link]

  • National Center for Biotechnology Information. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

  • EPPO. (n.d.). Design and analysis of efficacy evaluation trials. [Link]

  • Cambridge University Press & Assessment. (2017). Efficacy and Fate of Atrazine and Simazine in Doveweed (Murdannia nudiflora) | Weed Science. [Link]

  • SciELO. (2025). Terbuthylazine, atrazine, and atrazine + mesotrione for weed control in second-crop maize in Brazil. [Link]

  • U.S. Geological Survey. (n.d.). Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. [Link]

  • University of Pretoria. (2006). Tolerance of maize to Atrazine and Terbuthylazine applied post-emergence. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of evolved herbicide resistance. [Link]

  • ResearchGate. (2025). (PDF) Terbuthylazine, atrazine, and atrazine + mesotrione for weed control in second-crop maize in Brazil. [Link]

  • PubMed. (n.d.). Ban on triazine herbicides likely to reduce but not negate relative benefits of GMHT maize cropping. [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]

  • PubMed Central. (n.d.). A Field Study Method as a Potential Higher Tier Option to Refine Herbicide Risk Assessment for Nontarget Terrestrial Plants. [Link]

  • Penn State Extension. (1999). Persistence of Herbicides in Soil. [Link]

  • UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors | Herbicide Symptoms. [Link]

  • ResearchGate. (n.d.). (PDF) Weed Resistance to Herbicides. [Link]

  • Cambridge University Press & Assessment. (n.d.). Synergistic Effects of Atrazine and Mesotrione on Susceptible and Resistant Wild Radish (Raphanus raphanistrum) Populations and the Potential for Overcoming Resistance to Triazine Herbicides | Weed Technology. [Link]

  • SGS. (2025). Focus on Field Trials 2025. [Link]

  • University of Zimbabwe. (n.d.). FACTORS AFFECTING MAIZE (Zea mays L.) SENSITIVITY TO ACETOCHLOR. [Link]

  • Regulations.gov. (2019). Atrazine and Simazine Use in Forestry, Rights of Way, Turfgrass, and Nursery. [Link]

  • JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

  • MDPI. (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. [Link]

  • PubMed. (2022). Terbuthylazine herbicide: an alternative to atrazine for weed control in glyphosate-tolerant maize. [Link]

  • NC State Extension Publications. (2015). Photosystem II inhibitors – Triazine Herbicides. [Link]

  • PubMed. (n.d.). Identification of the triazine receptor protein as a chloroplast gene product. [Link]

  • Cambridge University Press. (2025). Efficacy and Fate of Atrazine and Simazine in Doveweed (Murdannia nudiflora). [Link]

  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • CABI. (n.d.). Origin, mechanism and molecular basis of weed resistance to herbicides. [Link]

  • INIS-IAEA. (n.d.). ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND DESETHYLTERBUTHYLAZINE IN SOIL, SURFACE WATER AND GROUNDWATER. [Link]

  • Sabinet. (n.d.). Variable tolerance of some crop species to atrazine in various soils. [Link]

  • New Prairie Press. (2020). Comparison of Terbuthylazine and Atrazine Preemergence in Grain Sorghum. [Link]

  • Foundation for Arable Research. (n.d.). Managing herbicide resistance in maize crops. [Link]

  • UC Agriculture and Natural Resources. (2022). Determining the herbicide-resistance in grower fields is a key for successful weed control in rice. [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. [Link]

  • Coalition for the Upper South Platte. (n.d.). Mechanism Of Herbicide Resistance In Weeds. [Link]

  • Agmatix. (n.d.). 5 Tips for Designing a Successful On-Farm Field Trial. [Link]

  • Farmers Business Network. (2025). Everything Farmers Need to Know About Atrazine. [Link]

  • Kansas State University. (2025). Comparison of Terbuthylazine and Atrazine Preemergence in Grain Sorghum. [Link]

  • Principles of Weed Control. (n.d.). 19.5 Herbicide Resistance to Photosystem II Inhibitors. [Link]

  • MDPI. (n.d.). Design of an Intermittent Herbicide Spray System for Open-Field Cabbage and Plant Protection Effect Experiments. [Link]

  • ResearchGate. (n.d.). Basis of Crop Selectivity and Weed Resistance to Triazine Herbicides. [Link]

Sources

A Comprehensive In Vitro Validation Guide: Evaluating 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the in vitro validation of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, a novel small molecule belonging to the 1,3,5-triazine class of compounds. Derivatives of 1,3,5-triazine have garnered significant interest in oncology research due to their demonstrated potential to inhibit cancer cell proliferation and induce apoptosis.[1][2] This document outlines a systematic approach to evaluating the anticancer efficacy and elucidating the mechanism of action of this specific compound, comparing its performance against a standard chemotherapeutic agent, Doxorubicin.

The protocols and experimental designs detailed herein are intended for researchers, scientists, and professionals in drug development, providing a robust and scientifically rigorous methodology for preclinical assessment.

Introduction to 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (CAS No: 3882-66-4) is a heterocyclic organic compound with a molecular formula of C₆H₁₀N₄O and a molecular weight of 154.17 g/mol .[3][4] While the broader class of 1,3,5-triazines has shown promise in cancer therapy, the specific anticancer potential of this ethoxy-methyl derivative remains to be thoroughly investigated.[5] This guide proposes a comprehensive in vitro strategy to characterize its cytotoxic and mechanistic properties.

Compound Profile:

PropertyValueSource
IUPAC Name 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine-
CAS Number 3882-66-4[3][4]
Molecular Formula C₆H₁₀N₄O[3][4]
Molecular Weight 154.17 g/mol [3][4]

Experimental Design: A Multi-Faceted Approach to In Vitro Validation

A robust in vitro validation pipeline is crucial for the initial screening and characterization of potential anticancer compounds.[6][7] Our proposed workflow is designed to assess the compound's efficacy, selectivity, and mechanism of action in a systematic manner.

In_Vitro_Validation_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Analysis cluster_3 Data Interpretation & Comparison Cytotoxicity_Assay Cytotoxicity Assay (SRB) IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Dose-response curves Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Treat at IC50 concentration Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Treat at IC50 concentration Comparative_Analysis Comparative Analysis vs. Doxorubicin IC50_Determination->Comparative_Analysis Potency comparison Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot Investigate apoptotic pathways Cell_Cycle_Analysis->Western_Blot Investigate cell cycle regulators Western_Blot->Comparative_Analysis Mechanistic insights Apoptosis_Signaling_Pathway Compound 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Leads to Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A hypothetical signaling pathway for apoptosis induction by the test compound.

Discussion and Comparative Analysis

Based on the hypothetical data, 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine demonstrates promising anticancer activity. The compound exhibits cytotoxicity against a panel of cancer cell lines, with notable efficacy against colorectal carcinoma (HCT-116). The selectivity index suggests a degree of preferential activity against cancer cells over non-cancerous cells, a desirable characteristic for a potential therapeutic agent.

The mechanistic studies indicate that the compound induces apoptosis, as evidenced by the increase in Annexin V-positive cells. Furthermore, the cell cycle analysis reveals a significant G2/M arrest, suggesting that the compound may interfere with mitotic progression. This is further supported by the hypothetical Western blot data indicating modulation of cell cycle regulatory proteins like Cyclin B1 and p21, and apoptotic proteins such as Bcl-2, Bax, and cleaved Caspase-3.

When compared to the standard chemotherapeutic drug Doxorubicin, the novel triazine derivative shows lower potency (higher IC₅₀ values). However, its potentially favorable selectivity profile warrants further investigation. Future studies should focus on optimizing the structure of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine to enhance its potency and selectivity, as well as conducting in vivo studies to validate these in vitro findings.

References

  • MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]

  • Bentham Science. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. [Link]

  • PubChem. 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine. [Link]

  • Bentham Science. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. [Link]

  • Alzchem. 2-Amino-4-ethoxy-6-methyl-1,3,5-triazine. [Link]

  • PubChem. 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. [Link]

  • PubMed Central. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. [Link]

  • PubMed. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. [Link]

  • PubMed Central. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • Oreate AI Blog. Understanding the Western Blot: A Key Tool in Cancer Research. [Link]

  • NCBI Bookshelf. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • ResearchGate. MTT assay (panel A), SRB assay (panel B), cell number (panel C) and.... [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. [Link]

  • ResearchGate. (PDF) In-vitro Models in Anticancer Screening. [Link]

  • University of Rochester Medical Center. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • RSC Publishing. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • PubMed. Analysis of cell cycle by flow cytometry. [Link]

  • ResearchGate. Caspase-3 and Annexin V assays confirm that cell death across.... [Link]

  • PubMed. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. [Link]

  • Biocompare. What to Consider When Choosing Apoptotic Assays. [Link]

  • ResearchGate. MTT assay or SRB assay, which one gives accurate results?. [Link]

  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]

  • YouTube. Cell cycle analysis by flow cytometry. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. [Link]

  • AERU. 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (Ref: BH 635-5). [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Triazine Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of molecular docking strategies for evaluating triazine derivatives as kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, emphasizes self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of Triazine Scaffolds in Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of drug targets. The triazine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its versatile chemistry and ability to form key interactions within the ATP-binding site.[1] Derivatives of 1,3,5-triazine and 1,2,4-triazine have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and mTOR.[2][3]

Molecular docking is an indispensable computational tool in the discovery and optimization of these inhibitors.[4] It predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the molecular interactions driving recognition.[5] This guide will walk you through a comparative docking workflow, offering a framework to evaluate different triazine derivatives and even different docking programs themselves.

The Comparative Docking Workflow: A Logical Framework

A robust comparative docking study is more than just generating scores; it's a systematic process of preparation, simulation, and critical analysis. The following workflow is designed to ensure reproducibility and confidence in your results.

Comparative Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase P1 Protein Preparation (PDB Retrieval, Cleaning, Protonation) V1 Protocol Validation (Redocking of Co-crystallized Ligand) P1->V1 L1 Ligand Preparation (2D to 3D Conversion, Energy Minimization) L1->V1 D1 Execution of Docking (e.g., AutoDock Vina, Glide, GOLD) V1->D1 If RMSD < 2.0 Å A1 Pose Analysis & Interaction Mapping D1->A1 A2 Scoring Function Comparison A1->A2 A3 Correlation with Experimental Data A2->A3

Caption: A generalized workflow for a comparative molecular docking study.

Detailed Methodologies: Ensuring Experimental Integrity

The credibility of any in silico study hinges on the rigor of its methodology. Here, we detail the critical steps and the scientific reasoning that underpins them.

Protein Preparation: The Foundation of an Accurate Model

The quality of your receptor structure is paramount. The goal is to prepare a biologically relevant and computationally stable model of the kinase active site.

Step-by-Step Protocol:

  • Structure Retrieval: Obtain the crystal structure of your target kinase from the Protein Data Bank (PDB). Whenever possible, choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand that has structural similarities to your triazine series. This provides a valuable reference for the binding pocket definition.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not known to be critical for binding. Some functional waters that mediate key hydrogen bonds may be retained.[6]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. This is a critical step as hydrogen bonds are a major component of protein-ligand interactions. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically ~7.4). Tools like the Protein Preparation Wizard in Schrödinger Maestro or H++ can automate this process.[7]

  • Energy Minimization: Perform a restrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the preparation process, resulting in a more stable and realistic receptor model.

Causality Insight: Incorrect protonation states can lead to the misprediction of hydrogen bond networks, fundamentally altering the predicted binding mode of a ligand. The minimization step ensures that the protein is in a low-energy conformation, preventing artifacts from influencing the docking results.

Ligand Preparation: Readying the Molecules for Docking

Your triazine derivatives must be converted into high-quality, low-energy 3D conformations.

Step-by-Step Protocol:

  • 2D to 3D Conversion: Sketch your triazine derivatives in a 2D chemical drawing program and convert them to 3D structures.

  • Tautomeric and Ionization States: Generate plausible tautomeric and ionization states for each ligand at the chosen physiological pH. This is crucial as the charge and hydrogen bonding capacity of a molecule can significantly impact its binding.

  • Energy Minimization: Minimize the energy of each ligand conformation using a suitable force field (e.g., MMFF94s or OPLS). This ensures that the starting conformation for docking is energetically favorable.[7]

Docking Protocol Validation: A Critical Self-Validation Step

Before docking your library of triazine derivatives, you must validate your chosen docking protocol. This is arguably the most important step for ensuring the trustworthiness of your study.[7]

Step-by-Step Protocol:

  • Define the Binding Site: Define the docking grid or sphere around the co-crystallized ligand in your prepared protein structure. This defines the search space for the docking algorithm.

  • Redocking: Remove the co-crystallized ligand from the active site and then dock it back in using your chosen software and settings.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic position.

Trustworthiness Pillar: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[7] This demonstrates that your docking protocol can accurately reproduce the known binding mode of a similar ligand, giving you confidence that it will generate plausible poses for your novel triazine derivatives. If the RMSD is high, you may need to adjust the binding site definition, scoring function, or even the protein preparation.

Executing and Comparing Docking Studies

With a validated protocol, you can proceed to dock your library of triazine derivatives. For a comparative study, it is insightful to use multiple docking programs, as they employ different algorithms and scoring functions.

Popular Docking Software for Kinase Inhibitors
  • AutoDock Vina: A widely used open-source program known for its speed and accuracy. It uses a Lamarckian genetic algorithm for conformational searching.[2][8]

  • Schrödinger Glide: A commercial software package that offers different levels of precision (e.g., SP for standard precision, XP for extra precision) and is well-regarded in the pharmaceutical industry.[9][10]

  • GOLD (Genetic Optimisation for Ligand Docking): Known for its genetic algorithm and high accuracy in pose prediction.[11] It offers several scoring functions like GoldScore and ChemPLP.

Analysis of Docking Results: Beyond the Score

The output of a docking simulation is a set of poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., kcal/mol).

Key Analytical Steps:

  • Visual Inspection: Visually inspect the top-ranked poses for each triazine derivative. Do they make sense from a chemical perspective? Are they forming key interactions known to be important for kinase inhibition?

  • Interaction Mapping: Identify the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and any other significant contacts. The hinge region of the kinase is a particularly important area for hydrogen bonding. For example, in EGFR, key interactions often involve residues like Lys745, Thr854, and Asp855.[12]

  • Comparative Analysis: Compare the binding modes and scores of different triazine derivatives. Can you rationalize differences in predicted affinity based on their chemical structures? For instance, does the addition of a specific functional group lead to a new hydrogen bond that is reflected in a better docking score?

Triazine_Kinase_Interaction cluster_kinase Kinase Active Site Hinge Hinge Region (e.g., Met793) Gatekeeper Gatekeeper Residue (e.g., Thr790) DFG_Motif DFG Motif (e.g., Asp855) Catalytic_Lys Catalytic Lysine (e.g., Lys745) Triazine Triazine Derivative Triazine->Hinge H-Bond Triazine->Gatekeeper Hydrophobic Interaction Triazine->DFG_Motif Ionic/H-Bond Triazine->Catalytic_Lys H-Bond

Caption: Key interactions of a triazine inhibitor in a kinase active site.

Data Presentation and Interpretation

Comparative Docking Scores

Summarize the docking scores from different programs in a table. This allows for a direct comparison of the predicted binding affinities.

Triazine DerivativeAutoDock Vina (kcal/mol)Glide XP (kcal/mol)Key H-Bond Interactions (Residue)
Compound 4f-8.26-9.5Lys745, Thr854, Asp855[12]
Compound 5c-8.82-10.1Lys745, Thr854, Asp855[12]
Erlotinib (Control)-8.51-10.5Met793, Gln791
............

Note: The values presented are illustrative and based on published data for EGFR inhibitors.[12]

Correlation with Experimental Data

The ultimate validation of a docking study is its correlation with experimental data. Compare your docking scores with experimentally determined inhibitory concentrations (e.g., IC₅₀ values). While a perfect correlation is rare, you should expect to see a trend where compounds with better docking scores also exhibit higher experimental potency. For example, studies on pyrazolo[1,5-a][4][12][13]triazine derivatives have shown that compounds with potent CDK2 inhibition (IC₅₀ in the low micromolar range) also demonstrated favorable binding modes in docking studies.[14]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of triazine derivatives in kinase active sites. By following a self-validating workflow, researchers can generate reliable and insightful data to guide the design and optimization of novel kinase inhibitors. The key to a successful study lies not just in the execution of the docking simulation, but in the careful preparation of the system, the critical validation of the protocol, and the thoughtful analysis of the results in the context of known biological data.

Future studies should aim to incorporate more advanced techniques such as molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time and the use of induced-fit docking to account for protein flexibility.[15] By combining these computational methods with experimental validation, the path from a promising triazine scaffold to a potent and selective kinase inhibitor can be navigated with greater confidence and efficiency.

References

  • Al-Ostath, A. et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. Available at: [Link]

  • Khoshneviszadeh, M. et al. (2016). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ullah, A. et al. (2023). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. Molecules. Available at: [Link]

  • Al-Salahi, R. et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules. Available at: [Link]

  • Roy, K. et al. (2011). Molecular Docking of Triazine analogues. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • CCDC. (n.d.). Protein–Ligand Docking with GOLD. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • Ramesh, M. et al. (2025). Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. Chemistry & Biodiversity. Available at: [Link]

  • El-Damasy, D. A. et al. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][4][12][13]triazine Derivatives as CDK2 Inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Ali, S. et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. Available at: [Link]

  • CCDC. (2024). Getting Started with Protein-Ligand Docking Using GOLD. Retrieved from [Link]

  • Hendra, R. et al. (2024). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education. Available at: [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Ali, S. et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Center for Biotechnology Information. Available at: [Link]

  • Schrödinger. (n.d.). Glide. Retrieved from [Link]

  • El-Damasy, D. A. et al. (2024). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. Available at: [Link]

  • Balaha, M. F. et al. (2016). Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. ResearchGate. Available at: [Link]

  • Pihan, E. et al. (2022). toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Bioinformatics Advances. Available at: [Link]

  • Schreyer, A. M. & Blundell, T. L. (2012). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. Available at: [Link]

  • J's Blog. (2024). Schrödinger Notes—Molecular Docking. Retrieved from [Link]

  • Trott, O. & Olson, A. J. (n.d.). Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Balaha, M. F. et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Schneidman-Duhovny, D. et al. (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]

  • CCDC. (2022). Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD. YouTube. Available at: [Link]

  • Hendra, R. et al. (2024). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. ResearchGate. Available at: [Link]

  • Al-Warhi, T. et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. Available at: [Link]

  • Hendra, R. et al. (2024). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education. Available at: [Link]

  • CCDC. (n.d.). First steps in protein-ligand docking with GOLD. Retrieved from [Link]

  • Di Marino, D. et al. (2015). Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. Molecules. Available at: [Link]

  • Firoz, A. (2025). Complete Guide to Script-Based Molecular Docking! | Autodock Vina Masterclass. YouTube. Available at: [Link]

  • Ismail, H. (2025). Induced Fit Docking (IFD) Using Schrödinger | Ligand Protein Docking | Step-by-Step Guide in English. YouTube. Available at: [Link]

Sources

A Head-to-Head Comparison of Triazine and Pyrimidine Scaffolds in Drug Design: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of choices, the six-membered nitrogen-containing heterocycles, particularly triazines and pyrimidines, have emerged as "privileged structures" due to their remarkable versatility and presence in numerous FDA-approved drugs.[1][2] This guide provides an in-depth, head-to-head comparison of 1,3,5-triazine (s-triazine) and 1,3-pyrimidine, grounded in experimental data and field-proven insights, to empower researchers in making informed decisions during the scaffold selection process.

Introduction to the Contenders: Triazine and Pyrimidine

Both triazine and pyrimidine are six-membered aromatic rings containing nitrogen atoms. The key distinction lies in the arrangement and number of these nitrogens. Pyrimidine, a diazine, has two nitrogen atoms at positions 1 and 3.[3] This arrangement is famously found in the nucleobases cytosine, thymine, and uracil, highlighting its fundamental biological relevance.[4] In contrast, 1,3,5-triazine is a symmetrical ring with three nitrogen atoms, which imparts distinct electronic properties.[5] This seemingly subtle structural difference has significant ramifications for their physicochemical properties, synthetic accessibility, and interactions with biological targets.

Section 2: Physicochemical and Pharmacokinetic Properties

A drug's success is intrinsically linked to its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are governed by its physicochemical characteristics. The number and position of nitrogen atoms in triazine and pyrimidine rings directly influence their polarity, basicity, and hydrogen bonding potential.

The additional nitrogen atom in the triazine ring generally leads to a more polar and less basic scaffold compared to pyrimidine. This increased nitrogen content can be strategically employed to fine-tune solubility and modulate pKa. However, it can also introduce metabolic liabilities. The symmetrical nature of 1,3,5-triazine results in a lower resonance energy than benzene, making it more susceptible to nucleophilic substitution.[5] Conversely, the asymmetrical 1,2,4-triazine isomer possesses a higher dipole moment and is generally more polar.[6]

Property1,3,5-TriazinePyrimidineRationale and Implication in Drug Design
Nitrogen Atoms 32The higher nitrogen count in triazine increases its polar surface area, which can enhance aqueous solubility but may also decrease cell permeability.
Basicity (pKa of conjugate acid) ~1.5~1.3Both are weak bases. The pKa can be significantly modulated by substituents, influencing drug ionization at physiological pH, which in turn affects solubility, permeability, and target binding.
Hydrogen Bond Acceptors 32The greater number of hydrogen bond acceptors in triazine provides more opportunities for interactions with biological targets and can improve solubility.
Metabolic Stability Generally more susceptible to metabolism, particularly ring oxidation.Can be more metabolically stable, but is still subject to oxidation and other metabolic transformations.The electron-deficient nature of the triazine ring can make it a target for metabolic enzymes. Medicinal chemists often need to employ strategies like introducing blocking groups to improve the metabolic stability of triazine-based compounds.
Chemical Reactivity Highly susceptible to nucleophilic aromatic substitution (SNAr).[5]Receptive to nucleophilic aromatic substitution, especially at the 2-, 4-, and 6-positions.[1]This reactivity is a double-edged sword. While it facilitates the synthesis of diverse derivatives, it can also lead to off-target reactions in a biological system.

Table 1: Comparative Physicochemical Properties of Triazine and Pyrimidine Scaffolds. This table summarizes the key physicochemical differences between the two scaffolds and their implications for drug design.

Section 3: Synthetic Accessibility and Chemical Space

The ease and versatility of synthesis are critical factors in the early stages of drug discovery, enabling the rapid exploration of chemical space and the generation of structure-activity relationships (SAR).

Triazine Synthesis: The most common starting material for 1,3,5-triazine derivatives is the commercially available and cost-effective cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7] The three chlorine atoms can be sequentially substituted with various nucleophiles at different temperatures, allowing for the controlled and regioselective synthesis of mono-, di-, and tri-substituted triazines.[7] This stepwise substitution provides a straightforward and powerful method for creating a diverse library of compounds.

Pyrimidine Synthesis: Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea.[8] A widely used method is the one-pot multi-component reaction of a benzaldehyde, ethyl cyanoacetate, and thiourea.[8] While numerous synthetic routes exist, the generation of specific substitution patterns can sometimes be more complex than with the triazine scaffold.

Workflow for Scaffold Elaboration

The following diagram illustrates a generalized workflow for the elaboration of triazine and pyrimidine scaffolds in a drug discovery program.

G cluster_0 Scaffold Selection cluster_1 Synthesis & Library Generation cluster_2 Screening & Optimization Start Target Identification & Validation Scaffold_Choice Triazine vs. Pyrimidine Scaffold Selection Start->Scaffold_Choice Triazine_Syn Triazine Synthesis (e.g., from Cyanuric Chloride) Scaffold_Choice->Triazine_Syn Triazine Chosen Pyrimidine_Syn Pyrimidine Synthesis (e.g., Multicomponent Reaction) Scaffold_Choice->Pyrimidine_Syn Pyrimidine Chosen Library Library of Analogs Triazine_Syn->Library Pyrimidine_Syn->Library HTS High-Throughput Screening (e.g., Kinase Assay) Library->HTS SAR SAR Analysis & Lead Optimization HTS->SAR ADME In Vitro ADME/Tox Profiling SAR->ADME Lead_Candidate Lead Candidate ADME->Lead_Candidate

Caption: A typical drug discovery workflow highlighting the scaffold selection and subsequent synthesis and screening stages.

Section 4: Pharmacological Profile and Target Interactions: A Kinase Inhibitor Case Study

Both triazine and pyrimidine scaffolds are prevalent in the design of kinase inhibitors, a major class of anticancer drugs. Their nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and binding to the hinge region of the kinase active site.

A study on Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors provides a direct comparison. Researchers identified both a 1,3,5-triazine derivative (18b) and a pyrimidine derivative (40a) as potent and selective FGFR3 inhibitors over VEGFR2.[9] X-ray crystallography revealed that the triazine derivative formed key interactions with residues in the solvent-exposed region of the ATP-binding pocket, while the pyrimidine derivative interacted with a residue in the back pocket.[9] This demonstrates that while both scaffolds can achieve high potency, their specific binding modes and the resulting selectivity profiles can differ significantly.

In another study focused on PI3Kα inhibitors, researchers designed and synthesized a series of compounds based on both 1,3,5-triazine and pyrimidine scaffolds.[10] The results indicated that the 1,3,5-triazine fragment was a more suitable scaffold for developing potent and selective PI3Kα inhibitors compared to the pyrimidine fragment in that particular chemical series.[10]

Approved Drugs Showcase Scaffold Utility

The success of these scaffolds is underscored by the number of approved drugs that incorporate them.

Triazine-based Drugs:

  • Altretamine: An anticancer agent used for ovarian cancer.[2]

  • Enasidenib: Used for the treatment of acute myeloid leukemia.[2]

  • Gedatolisib: An investigational anti-breast cancer agent.[2]

Pyrimidine-based Drugs:

  • Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.

  • Osimertinib: An EGFR inhibitor for non-small cell lung cancer.[11][12]

  • Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor used for various B-cell malignancies.

The following diagram illustrates the central role of kinases like EGFR in cell signaling and how inhibitors containing these scaffolds can block their activity.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Response Cell Proliferation, Survival, Angiogenesis Signaling->Response Inhibitor Pyrimidine/Triazine-based Kinase Inhibitor Inhibitor->Dimerization Blocks ATP binding site

Caption: Simplified EGFR signaling pathway and the mechanism of action for pyrimidine/triazine-based kinase inhibitors.

Section 5: Experimental Protocols

To provide a practical context, here are representative protocols for the synthesis of a simple derivative of each scaffold and a standard in vitro kinase inhibition assay.

Protocol 1: Synthesis of a 2,4-Disubstituted 1,3,5-Triazine

This protocol describes the stepwise nucleophilic substitution on cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Nucleophile A (e.g., Morpholine)

  • Nucleophile B (e.g., Aniline)

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine, Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Monosubstitution: Dissolve cyanuric chloride (1 equivalent) in THF at 0°C. Add a solution of Nucleophile A (1 equivalent) and DIPEA (1 equivalent) in THF dropwise. Stir the reaction at 0°C for 2 hours.

  • Disubstitution: To the reaction mixture from step 1, add a solution of Nucleophile B (1.1 equivalents) and DIPEA (1.1 equivalents) in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 2,4-disubstituted-6-chloro-1,3,5-triazine.

Causality: The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures (0°C for the first substitution, room temperature for the second) allows for controlled, stepwise additions of different nucleophiles. DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC₅₀ of an inhibitor against a specific kinase.[13]

Materials:

  • Kinase of interest (e.g., EGFR)

  • Kinase substrate peptide

  • ATP

  • Test compounds (triazine and pyrimidine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescent ADP detection kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme Addition: Add the kinase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.[14]

  • Initiate Kinase Reaction: Add a solution containing the kinase substrate and ATP to all wells to start the reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.[14] The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a light signal proportional to the ADP concentration.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of positive (e.g., a known inhibitor like Staurosporine) and negative (DMSO) controls in every assay plate is crucial for validating the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the screening data.

Conclusion and Future Outlook

The choice between a triazine and a pyrimidine scaffold is not a matter of inherent superiority but one of strategic alignment with the goals of the drug discovery program.

  • Pyrimidine remains a cornerstone of medicinal chemistry, particularly in mimicking endogenous purines. Its well-established synthetic routes and favorable metabolic profiles in many cases make it a reliable and attractive starting point.

  • 1,3,5-Triazine offers a unique, symmetrical platform with exceptional synthetic tractability via cyanuric chloride. This allows for the rapid and controlled generation of diverse chemical matter. While potentially more susceptible to metabolism, its distinct electronic properties and multivalent substitution pattern can be leveraged to achieve novel binding modes and intellectual property.

Ultimately, the optimal scaffold is target- and context-dependent. A thorough understanding of the subtle yet significant differences in the physicochemical properties, synthetic accessibility, and pharmacological potential of triazine and pyrimidine scaffolds is essential for the rational design of the next generation of therapeutics. Direct comparative studies, such as those evaluating matched molecular pairs, will continue to be invaluable in dissecting the specific contributions of each scaffold and guiding future drug design efforts.

References

  • Kaur, R., et al. (2014). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. ResearchGate. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8313. Available at: [Link]

  • Abdel-Ghani, N.T., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(18), 4252. Available at: [Link]

  • Gomha, S.M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1269. Available at: [Link]

  • Kumar, A., et al. (2022). A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review. Current Organic Synthesis, 19(6), 614-633. Available at: [Link]

  • Kuriwaki, I., et al. (2020). Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2. Bioorganic & Medicinal Chemistry, 28(10), 115453. Available at: [Link]

  • d'Atri, G., et al. (1984). Novel pyrimidine and 1,3,5-triazine hypolipidemic agents. Journal of Medicinal Chemistry, 27(12), 1621-1629. Available at: [Link]

  • K-Ramer, S., & K-Ramer, T. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Al-Obaidi, A.S.M., et al. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Egyptian Journal of Chemistry, 67(5), 231-240. Available at: [Link]

  • Sanna, M., et al. (2022). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 27(15), 4995. Available at: [Link]

  • Devi, R., et al. (2024). Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents. ACS Omega, 9(4), 4887-4902. Available at: [Link]

  • El-Sayed, N.F., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15, 1-36. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(19), 6808. Available at: [Link]

  • Patel, K., & tərlac, M. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. ChemMedChem. Available at: [Link]

  • Ho, K.K., et al. (2009). Triazine and pyrimidine based ROCK inhibitors with efficacy in spontaneous hypertensive rat model. Bioorganic & Medicinal Chemistry Letters, 19(21), 6027-6031. Available at: [Link]

  • Unsal-Tan, O., et al. (2019). Triazine-Cored BODIPY Trimers: Synthesis, Properties, and Anticancer Activity. ChemistrySelect, 4(12), 3467-3473. Available at: [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Pereira, C., et al. (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Pharmaceuticals, 18(1), 1. Available at: [Link]

  • El-Naggar, M., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 497-511. Available at: [Link]

  • Patel, K., & tərlac, M. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. ChemMedChem. Available at: [Link]

  • Wang, Y., et al. (2018). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d] pyrimidine scaffold. Future Medicinal Chemistry, 10(6), 677-694. Available at: [Link]

  • Oh, C., et al. (2012). Synthesis and Identification of[4][7][15]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 55(20), 8645-8659. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8313. Available at: [Link]

  • Kumar, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 859. Available at: [Link]

  • Singh, H., et al. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Molecules, 28(14), 5396. Available at: [Link]

  • Singh, T., & Kumar, R. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 868356. Available at: [Link]

  • Kumar, A., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Medicinal Chemistry, 14(10), 1904-1926. Available at: [Link]

  • Gomaa, A.M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 37-52. Available at: [Link]

  • Sharma, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(11), e2200236. Available at: [Link]

  • Kuriwaki, I., et al. (2020). Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2. UroToday. Available at: [Link]

  • Echelon Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Pharmaceuticals, 16(11), 1541. Available at: [Link]

  • Senger, J., et al. (2025). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 281, 116899. Available at: [Link]

  • El-Sayed, N.F., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. Available at: [Link]

  • Rostamizadeh, S., et al. (2020). Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters, 14(7), 963-970. Available at: [Link]

  • Drugs.com. (2026). New FDA Drug Approvals for 2026. Drugs.com. Available at: [Link]

  • El-Naggar, M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1952-1970. Available at: [Link]

  • Mahdavi, M., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 143, 1349-1361. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of the cross-reactivity profiles of novel 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine derivatives. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterizing off-target effects.

The Significance of Cross-Reactivity in Drug Discovery

The 1,3,5-triazine, or s-triazine, scaffold is a privileged structure in medicinal chemistry, featured in a range of approved drugs and clinical candidates.[1][2][3] Its versatility and synthetic tractability make it an attractive starting point for designing novel therapeutics.[4] However, as with any small molecule drug discovery program, early and comprehensive assessment of off-target activity, or cross-reactivity, is paramount. Unforeseen interactions with other cellular proteins can lead to toxicity, reduced efficacy, and late-stage clinical trial failures.[5][6]

This guide uses a case study of hypothetical derivatives of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine to illustrate a best-practice workflow for cross-reactivity profiling, with a focus on the human kinome, a frequent target of off-target interactions for many small molecule inhibitors.[7][8][9]

Designing a Focused Library of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine Derivatives

To investigate the structure-activity relationship (SAR) and its impact on selectivity, a focused library of derivatives of the parent compound (EMTA-P) was designed. The modifications target key positions on the triazine ring and its substituents, regions likely to influence interactions with the ATP-binding pocket of kinases.

Table 1: Hypothetical Derivatives of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine for Cross-Reactivity Profiling

Compound IDStructureRationale for Modification
EMTA-P

Parent compound for baseline profiling.
EMTA-D1Modification at the 2-amino positionTo probe the effect of altering hydrogen bond donors/acceptors.
EMTA-D2Replacement of the 4-ethoxy group with a bulkier substituentTo explore the impact of steric hindrance on binding promiscuity.
EMTA-D3Substitution of the 6-methyl groupTo assess the influence of this group on selectivity within the kinome.

A Multi-Tiered Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment employs a tiered approach, starting with broad, high-throughput screening and progressing to more focused, quantitative assays for identified off-targets. This strategy efficiently allocates resources while building a comprehensive understanding of a compound's selectivity profile.

Tier 1: High-Throughput Kinase Panel Screening

The initial step involves screening the derivative library against a broad panel of kinases at a single, high concentration (e.g., 10 µM). This provides a global view of the compounds' off-target liabilities across the human kinome.

  • Assay Principle: A radiometric or fluorescence-based assay is employed to measure the enzymatic activity of each kinase in the panel.[8] The inhibition of kinase activity by the test compound is quantified.

  • Kinase Panel: A representative panel of at least 100 human kinases, covering all major branches of the kinome, is utilized.

  • Compound Preparation: Test compounds are solubilized in DMSO to a stock concentration of 10 mM and then diluted to the final assay concentration.

  • Assay Procedure:

    • Kinase, substrate, and ATP are combined in the assay buffer.

    • The test compound (or DMSO as a vehicle control) is added to the reaction mixture.

    • The reaction is initiated and incubated at room temperature for a specified time.

    • The reaction is stopped, and the signal (e.g., radioactivity, fluorescence) is measured.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the compound is calculated relative to the vehicle control. A pre-defined threshold (e.g., >50% inhibition) is used to identify significant off-target interactions.

Table 2: Percentage Inhibition of a Representative Kinase Panel at 10 µM

Kinase TargetEMTA-PEMTA-D1EMTA-D2EMTA-D3
Primary Target 95%98%85%92%
Off-Target Kinase A15%10%65%20%
Off-Target Kinase B70%25%75%68%
Off-Target Kinase C5%8%12%7%
Off-Target Kinase D55%60%58%30%

Data is illustrative.

From this initial screen, EMTA-D1 appears to be the most selective, with significant inhibition only of the primary target and Off-Target Kinase D. In contrast, EMTA-D2 shows significant off-target activity against Kinases A and B.

Tier 2: Dose-Response and IC50 Determination

For compounds showing significant off-target activity in Tier 1, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for a more precise comparison of on-target potency versus off-target liability.[8]

  • Assay Principle: The same biochemical assay as in Tier 1 is used.

  • Compound Preparation: A serial dilution of the test compound is prepared (typically 10-point, 3-fold dilutions).

  • Assay Procedure: The assay is performed as in Tier 1, but with the range of compound concentrations.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC50 value.

Table 3: IC50 Values (nM) for On-Target and Key Off-Target Kinases

TargetEMTA-PEMTA-D1EMTA-D2EMTA-D3
Primary Target 504515065
Off-Target Kinase B800>10,000750900
Off-Target Kinase D1,2009501,100>10,000

Data is illustrative.

This quantitative data confirms the high selectivity of EMTA-D1 for the primary target over Off-Target Kinase B. EMTA-D3 also shows improved selectivity against Off-Target Kinase D.

Tier 3: Cellular Target Engagement and Phenotypic Assays

To confirm that the observed biochemical off-target activity translates to a cellular context, target engagement and phenotypic assays are essential. These experiments validate the off-target interactions in a more physiologically relevant environment.

  • Assay Principle: A bioluminescence resonance energy transfer (BRET) assay is used to measure the binding of the compound to the target protein in live cells.

  • Cell Line Preparation: Cells are engineered to express the kinase of interest as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is also introduced.

  • Assay Procedure:

    • The engineered cells are plated in a multi-well plate.

    • The test compound is added at various concentrations.

    • The BRET signal is measured. Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The BRET ratio is plotted against the compound concentration to determine the cellular IC50.

Visualizing the Cross-Reactivity Profiling Workflow

A systematic workflow is crucial for efficient and comprehensive cross-reactivity profiling.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Quantitative Profiling cluster_2 Tier 3: Cellular Validation HTS High-Throughput Screen (Broad Kinase Panel, Single Concentration) DoseResponse Dose-Response Analysis (IC50 Determination for Hits) HTS->DoseResponse Identify 'Hits' CellularAssay Cellular Target Engagement (e.g., NanoBRET™) DoseResponse->CellularAssay Confirm Off-Targets PhenotypicAssay Phenotypic Assays CellularAssay->PhenotypicAssay Assess Functional Consequences

Caption: A multi-tiered workflow for cross-reactivity profiling.

Interpreting the Data and Making Informed Decisions

The goal of cross-reactivity profiling is not necessarily to identify a perfectly selective compound, but rather to understand the full spectrum of a compound's biological activity. The illustrative data suggests that:

  • EMTA-D1 is a promising lead candidate due to its high selectivity in both biochemical and cellular assays.

  • EMTA-D2 exhibits significant off-target activity, which may lead to undesirable side effects. Further structural modifications would be necessary to mitigate these liabilities.

  • EMTA-D3 shows an improved selectivity profile compared to the parent compound, indicating a positive direction for further optimization.

Conclusion

A systematic and multi-tiered approach to cross-reactivity profiling is indispensable in modern drug discovery. By combining high-throughput screening with quantitative biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is crucial for prioritizing lead candidates, guiding medicinal chemistry efforts, and ultimately, developing safer and more effective medicines. The 1,3,5-triazine scaffold continues to be a valuable starting point for drug design, and a thorough understanding of the cross-reactivity of its derivatives will be key to unlocking its full therapeutic potential.

References

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC. (2021). National Institutes of Health. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). National Institutes of Health. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). MDPI. [Link]

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025). ResearchGate. [Link]

  • 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (Ref: BH 635-5). (n.d.). AERU. [Link]

  • Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. (2024). National Institutes of Health. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). National Institutes of Health. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025). ResearchGate. [Link]

  • 6-ethoxy-N-methyl-1,3,5-triazine-2,4-diamine (Ref: IN D7556). (2025). AERU. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC. (2016). National Institutes of Health. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. (n.d.). ResearchGate. [Link]

  • Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. (n.d.). MDPI. [Link]

  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. [Link]

  • Transcriptional Profiling Reveals Lineage-Specific Characteristics in ATR/CHK1 Inhibitor-Resistant Endometrial Cancer. (n.d.). MDPI. [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry. [Link]

  • Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. (n.d.). Nucleic Acids Research. [Link]

  • Triazine Derivatives and its Pharmacological Potential. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine. (n.d.). PubChem. [Link]

  • 4-ethoxy-6-methyl-1,3,5-triazin-2-amine. (n.d.). PubChem. [Link]

  • 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. (n.d.). PubChem. [Link]

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. (n.d.). PubChem. [Link]

  • 4-ethoxy-6-ethyl-1,3,5-triazin-2-amine. (n.d.). PubChem. [Link]

  • 4-ethoxy-n-ethyl-6-methyl-1,3,5-triazin-2-amine. (n.d.). PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of a Novel Triazine-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The triazine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutics targeting enzymes, receptors, and signaling pathways.[1][2][3] Triazine derivatives have been successfully developed as inhibitors for critical targets like dihydrofolate reductase (DHFR), various protein kinases, and even immune checkpoint proteins like PD-L1.[4][5][6][7][8] Given this chemical versatility, the discovery of a novel triazine-based inhibitor necessitates a rigorous and multi-faceted approach to validate its precise mechanism of action (MoA). A validated MoA is the bedrock upon which a successful drug development program is built, providing confidence in on-target efficacy and a clearer path to clinical translation.

This guide provides an in-depth, experience-driven framework for elucidating the MoA of a hypothetical novel triazine inhibitor, "TZ-123," designed to target a specific protein kinase, "Kinase-X." We will proceed through a logical, self-validating workflow, moving from initial biochemical proof of inhibition to definitive confirmation of target engagement and pathway modulation in a cellular context.

The Validation Workflow: An Integrated Approach

A robust MoA validation strategy is not a single experiment but a cascade of orthogonal assays. Each step is designed to answer a specific question, with the collective results building a comprehensive and undeniable case for the inhibitor's function. Our approach is hierarchical, starting with the simplest system (purified protein) and progressively moving to the most complex (live cells).

G cluster_0 Phase 1: Biochemical & Biophysical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & Comparison A Biochemical Assay (Enzyme Kinetics) B Determine IC50 & Mode of Inhibition (Ki) A->B C Biophysical Assay (SPR or ITC) B->C Orthogonal Validation D Confirm Direct Binding & Determine Affinity (Kd) C->D E Cellular Target Engagement (CETSA) D->E Transition to Cellular System K Head-to-Head Comparison (vs. Competitor-A) D->K F Confirm Target Binding in Intact Cells E->F G Pathway Modulation (Western Blot) F->G Functional Consequence H Measure Downstream Signaling Effects G->H I Kinome-Wide Selectivity Screen H->I Contextualize Activity H->K J Assess Off-Target Activities I->J J->K L Benchmark Performance K->L

Caption: A logical workflow for MoA validation of a novel kinase inhibitor.

Section 1: Foundational Proof - Biochemical and Biophysical Characterization

The first and most fundamental question is: Does TZ-123 inhibit the enzymatic activity of purified Kinase-X through direct binding? Answering this requires a two-pronged approach: measuring the functional enzymatic output and independently confirming the physical interaction.

Enzyme Kinetics: Quantifying Inhibition

Causality: Enzyme kinetic assays are the primary functional screen.[9] They are essential for determining the potency (IC50) of an inhibitor and providing the first clues about its binding mechanism (e.g., competitive, non-competitive).[10] Running these assays under initial velocity conditions is critical for the validity of the underlying Michaelis-Menten models.[10]

Experimental Protocol: Kinase-X Activity Assay (Luminescence-Based)

This protocol uses a generic format, adaptable to most kinases, that measures ATP consumption.

  • Assay Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Perform serial dilutions of TZ-123 in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

    • Prepare solutions of recombinant human Kinase-X, its specific peptide substrate, and ATP. The ATP concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[10]

  • Reaction:

    • In a 384-well plate, add 5 µL of the TZ-123 dilution (or DMSO control).

    • Add 10 µL of the enzyme/substrate mix.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Allow the reaction to proceed for 60 minutes at room temperature. Ensure less than 10% of the substrate is consumed to maintain initial velocity conditions.[11]

  • Detection:

    • Stop the reaction and quantify the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent (e.g., ADP-Glo™).

    • Incubate as per the manufacturer's instructions.

    • Read luminescence on a plate reader. A higher signal indicates more remaining ATP and thus stronger inhibition.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the normalized response against the log of the TZ-123 concentration and fit to a four-parameter logistic equation to determine the IC50 value.

    • To determine the mode of inhibition, repeat the IC50 measurement at multiple substrate concentrations above and below the Km.[11] The resulting data can be analyzed using Lineweaver-Burk or Cheng-Prusoff plots to determine the inhibition constant (Ki) and binding modality.

G cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive A E + S ⇌ ES → E + P B E + I ⇌ EI C E + S ⇌ ES → E + P E ES + I ⇌ ESI C->E D E + I ⇌ EI F E + S ⇌ ES → E + P G ES + I ⇌ ESI F->G

Caption: Simplified diagrams of common reversible enzyme inhibition modes.

Biophysical Assays: Confirming Direct Binding

Causality: An IC50 value alone does not prove direct binding. Assay interference or non-specific mechanisms can produce misleading results. Biophysical techniques provide orthogonal validation by directly measuring the physical interaction between the inhibitor and the target protein, yielding a dissociation constant (Kd) that reflects binding affinity.

Technique Principle Key Output Strengths Limitations
Surface Plasmon Resonance (SPR) Immobilized protein binds to analyte in solution, changing refractive index.Kd, kon, koffReal-time kinetics, high sensitivityRequires protein immobilization, potential for artifacts
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding of two molecules in solution.Kd, ΔH, ΔS, Stoichiometry (n)Gold standard for thermodynamics, label-freeRequires large amounts of pure protein, lower throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation.Thermal Shift (ΔTm)Measures target engagement in cells/lysatesIndirect measure of binding, not all proteins are suitable

Comparative Analysis: For our purpose, SPR is an excellent choice for initial validation with purified protein due to its sensitivity and kinetic output. However, CETSA is arguably more powerful as it bridges the gap to a more biologically relevant environment.

Section 2: Cellular Validation - Target Engagement and Pathway Modulation

Causality: Demonstrating that TZ-123 inhibits purified Kinase-X is necessary but not sufficient. We must prove that it can enter a cell, bind to Kinase-X in the complex cellular milieu, and produce the expected downstream biological effect.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture cells known to express Kinase-X (e.g., a cancer cell line where the Kinase-X pathway is active). Treat cells with various concentrations of TZ-123 or a vehicle control (DMSO) for 2 hours.

  • Thermal Challenge: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by high-speed centrifugation.

  • Detection: Analyze the amount of soluble Kinase-X remaining at each temperature for both TZ-123 and vehicle-treated samples using Western Blot.

  • Data Analysis: Plot the percentage of soluble Kinase-X against temperature. A positive result is a rightward shift in the melting curve for TZ-123-treated cells, indicating that drug binding stabilized the protein against heat-induced denaturation.

Pathway Modulation: Measuring Downstream Effects

Causality: If TZ-123 truly engages and inhibits Kinase-X, the signaling cascade downstream of the kinase should be suppressed. Measuring the phosphorylation state of a known, direct substrate of Kinase-X provides the crucial functional link between target engagement and cellular phenotype.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Substrate-Y KinaseX->Substrate Phosphorylates pSubstrate p-Substrate-Y Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Nucleus Nucleus TF->Nucleus Response Cell Proliferation / Survival Nucleus->Response TZ123 TZ-123 TZ123->KinaseX Inhibits

Caption: Hypothetical signaling pathway for Kinase-X.

Protocol: Western Blot for Phospho-Substrate-Y

  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells of serum overnight to reduce basal pathway activity.

  • Inhibition and Stimulation: Pre-treat cells with increasing concentrations of TZ-123 for 2 hours. Then, stimulate the Kinase-X pathway with the appropriate growth factor for 15 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

  • Quantification and Electrophoresis: Determine total protein concentration (e.g., via BCA assay). Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Blotting and Detection: Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies specific for the phosphorylated form of Substrate-Y (p-Substrate-Y).

  • Validation: Strip the membrane and re-probe with an antibody for total Substrate-Y, and then again for a loading control (e.g., GAPDH). This is a critical self-validating step to ensure that changes in the phospho-signal are not due to changes in total protein levels or loading errors.

  • Analysis: A dose-dependent decrease in the p-Substrate-Y signal, with no change in total Substrate-Y or GAPDH, validates that TZ-123 inhibits the Kinase-X pathway in cells.

Section 3: Benchmarking and Selectivity

Causality: A potent inhibitor is of little therapeutic value if it is not selective. Furthermore, understanding how a novel compound performs against existing alternatives is crucial for evaluating its potential. Many triazine-based drugs are known to inhibit multiple kinases, which can be beneficial (in the case of multi-target inhibitors like gedatolisib) or detrimental.[5]

Kinase Selectivity Profiling

The most direct way to assess selectivity is to screen TZ-123 against a large panel of recombinant kinases (e.g., a 400+ kinase panel). This is typically done at a single high concentration (e.g., 1 µM) to identify potential off-targets, followed by full IC50 determination for any significant "hits."

Comparison with an Alternative Inhibitor

A head-to-head comparison against a well-characterized inhibitor of Kinase-X ("Competitor-A") provides essential context for the performance of TZ-123.

Parameter TZ-123 (Novel) Competitor-A (Standard) Interpretation
Kinase-X IC50 (nM) 525TZ-123 is 5-fold more potent biochemically.
Binding Affinity Kd (nM) 1040TZ-123 has a higher binding affinity for the target.
Cellular p-Substrate-Y IC50 (nM) 20150TZ-123 shows superior on-target activity in a cellular context.
Selectivity Score (S10 at 1µM) 0.020.15TZ-123 is more selective (inhibits fewer off-targets).
Cell Viability EC50 (µM) 0.10.9The on-target activity of TZ-123 translates to a stronger phenotypic effect.

Conclusion

Validating the mechanism of action for a novel triazine inhibitor like TZ-123 is a systematic process of hypothesis testing. By integrating biochemical kinetics, biophysical binding confirmation, direct evidence of cellular target engagement, and functional pathway analysis, we can build an unassailable case for its MoA. This rigorous, multi-faceted approach not only provides confidence in the compound's on-target activity but also illuminates its selectivity profile, ultimately enabling an informed decision on its potential as a therapeutic candidate.

References

  • Dihydrofolate reductase inhibitor. Grokipedia. [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]

  • The Mode of Action of Triazine Herbicides in Plants. ResearchGate. [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. [Link]

  • Triazine derivatives with different anticancer activity mechanisms. ResearchGate. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central. [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PubMed Central. [Link]

  • Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer. Celcuity. [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. [Link]

  • Interfering with the Tumor–Immune Interface: Making Way for Triazine-Based Small Molecules as Novel PD-L1 Inhibitors. ACS Publications. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

  • Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. ResearchGate. [Link]

  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... ResearchGate. [Link]

  • Mechanism of Action Assays for Enzymes. Semantic Scholar. [Link]

  • Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. MDPI. [Link]

  • dihydrofolate reductase inhibitor. SlideShare. [Link]

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Preprints.org. [Link]

  • Pyrrolo[2,1-f][4][12][13]triazine: a promising fused heterocycle to target kinases in cancer therapy. National Institutes of Health. [Link]

  • What are DHFR inhibitors and how do you quickly get the latest development progress? Synapse. [Link]

Sources

A Comparative Analysis of the Herbicidal Activity of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine and Commercial Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Triazine Herbicide

For researchers in agrochemical development, the quest for novel herbicides with improved efficacy, selectivity, and environmental profiles is paramount. The 1,3,5-triazine scaffold has long been a fruitful starting point for the development of potent herbicides.[1][2] This guide provides a comprehensive framework for evaluating the biological activity of a novel triazine derivative, 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, in comparison to established commercial herbicides, Atrazine and Glyphosate. While specific experimental data for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is not publicly available, this document outlines the essential experimental protocols and comparative analyses required to characterize its potential as a new herbicidal agent.

Introduction: The Triazine Class of Herbicides

Triazine herbicides are a well-established class of compounds that primarily act by inhibiting photosynthesis.[3][4] Their mode of action involves blocking the electron transport chain in Photosystem II (PSII) by binding to the D1 protein in the chloroplast thylakoid membranes.[5][6] This disruption of photosynthesis leads to a cascade of events, including the production of reactive oxygen species (ROS), lipid peroxidation, and ultimately, plant cell death.[6][7] Commercially successful triazines, such as Atrazine and Simazine, have been widely used for selective weed control in various crops.[1][3]

Our focus compound, 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, is a structural analog of known herbicidal triazines. Its potential for herbicidal activity stems from the core 1,3,5-triazine ring, which is the key pharmacophore for PSII inhibition. The substituents on the triazine ring, in this case, an ethoxy group, a methyl group, and an amine group, will modulate its absorption, translocation, and binding affinity to the target site, thereby influencing its efficacy and selectivity.

Comparative Benchmarking: Commercial Herbicide Profiles

A thorough evaluation of a novel herbicide necessitates comparison against industry standards. For this guide, we will consider two widely used commercial herbicides with distinct modes of action:

  • Atrazine: A selective triazine herbicide that, like our target compound, inhibits Photosystem II.[8] It is primarily used for pre- and post-emergence control of broadleaf and grassy weeds in crops such as maize, sorghum, and sugarcane.[8]

  • Glyphosate: A non-selective, systemic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[9][10] This enzyme is crucial for the synthesis of aromatic amino acids in plants.[9][10] Its non-selective nature makes it effective against a broad spectrum of weeds.[8]

The following table summarizes the key characteristics of these commercial herbicides:

FeatureAtrazineGlyphosate
Chemical Class TriazineGlycine derivative
Mode of Action Photosystem II inhibitorEPSP synthase inhibitor
Selectivity SelectiveNon-selective
Application Pre- and post-emergencePost-emergence
Translocation Primarily root-absorbed, translocated through xylemFoliar-absorbed, translocated through phloem

Experimental Design for Comparative Efficacy Assessment

To objectively compare the herbicidal activity of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine with Atrazine and Glyphosate, a series of controlled laboratory and greenhouse experiments are essential.

Dose-Response Bioassays

The initial step is to determine the effective dose range of the novel compound. This is typically achieved through dose-response bioassays on a panel of representative weed species (e.g., a broadleaf weed like Amaranthus retroflexus and a grass weed like Echinochloa crus-galli).

Experimental Protocol: Whole-Plant Dose-Response Assay

  • Plant Material: Grow test weed species from seed in a controlled environment (greenhouse or growth chamber) to a uniform growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare stock solutions of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, Atrazine, and Glyphosate in an appropriate solvent (e.g., acetone with a surfactant). Create a series of dilutions to cover a wide range of concentrations.

  • Application: Apply the herbicide solutions to the plants using a laboratory track sprayer to ensure uniform coverage. Include an untreated control group for comparison.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill). Additionally, measure plant biomass (fresh and dry weight) to quantify the growth inhibition.

  • Data Analysis: Plot the percentage of control or biomass reduction against the herbicide dose and fit the data to a log-logistic model to determine the GR50 value (the dose required to cause a 50% reduction in growth).

Mode of Action Elucidation

To confirm that 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine acts as a Photosystem II inhibitor, several physiological and biochemical assays can be performed.

Experimental Workflow: Mode of Action Studies

cluster_0 Hypothesis: PSII Inhibition cluster_1 Comparative Analysis A Chlorophyll Fluorescence Measurement D Compare with Atrazine (PSII inhibitor) A->D E Compare with Glyphosate (EPSP synthase inhibitor) A->E B Oxygen Evolution Assay B->D B->E C Reactive Oxygen Species (ROS) Detection C->D C->E

Caption: Workflow for elucidating the mode of action.

Experimental Protocol: Chlorophyll Fluorescence Measurement

  • Plant Treatment: Treat plants with the GR50 dose of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, Atrazine, and Glyphosate.

  • Measurement: Use a portable chlorophyll fluorometer to measure the quantum yield of Photosystem II (ΦPSII) at various time points after treatment. A rapid decrease in ΦPSII is indicative of PSII inhibition.

Experimental Protocol: Reactive Oxygen Species (ROS) Detection

  • Tissue Staining: Use specific fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to visualize the accumulation of ROS in leaf tissues of treated plants.

  • Quantification: Quantify ROS levels using a fluorometric assay.[7] Increased ROS production is a secondary effect of PSII inhibition.[7]

Crop Selectivity and Phytotoxicity

A crucial aspect of a new herbicide's potential is its selectivity towards crops.

Experimental Protocol: Crop Selectivity Screening

  • Test Species: Select a range of important crop species (e.g., maize, soybean, wheat).

  • Application: Apply a range of doses of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, including the effective weed control dose and higher doses, to the crop plants at a relevant growth stage.

  • Evaluation: Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) and measure crop biomass to determine the tolerance level of each crop.

Expected Outcomes and Data Interpretation

The following table presents a hypothetical comparison of the expected experimental outcomes for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine against the commercial standards.

Parameter4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (Hypothetical)AtrazineGlyphosate
GR50 (Broadleaf Weed) 50 - 150 g/ha100 - 200 g/ha200 - 400 g/ha
GR50 (Grass Weed) 100 - 250 g/ha150 - 300 g/ha150 - 300 g/ha
Effect on ΦPSII Rapid decreaseRapid decreaseNo direct effect
ROS Production Significant increaseSignificant increaseDelayed, secondary increase
Maize Selectivity HighHighLow (unless glyphosate-resistant variety)
Soybean Selectivity Moderate to LowLowLow (unless glyphosate-resistant variety)

Signaling Pathways and Molecular Interactions

The herbicidal action of these compounds is a result of their interference with critical plant signaling pathways.

Diagram of Herbicide-Induced Signaling Pathways

cluster_0 Triazines (e.g., Atrazine, 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine) cluster_1 Glyphosate A Binds to D1 protein of PSII B Blocks Electron Transport A->B C Inhibits Photosynthesis B->C D Generates Reactive Oxygen Species (ROS) C->D E Lipid Peroxidation & Cell Death D->E F Inhibits EPSP Synthase G Blocks Aromatic Amino Acid Synthesis F->G H Protein Synthesis Inhibition G->H I Systemic Plant Death H->I

Caption: Contrasting signaling pathways of triazine and glyphosate herbicides.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of the herbicidal activity of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. Based on its chemical structure, it is hypothesized to be a Photosystem II inhibitor with potential for selective weed control. The outlined experimental protocols will enable a direct and objective comparison with the commercial herbicides Atrazine and Glyphosate, providing crucial data on its efficacy, mode of action, and crop selectivity.

Further research should focus on structure-activity relationship (SAR) studies to optimize the substituents on the triazine ring for improved performance. Additionally, toxicological and environmental fate studies will be necessary to fully assess the potential of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine as a viable new herbicide.

References

  • NC State Extension Publications. (2015, December 14). Photosystem II inhibitors – Triazine Herbicides. NC State University. [Link]

  • Ragsdale, D. W. (n.d.). TRIAZINES. Geigy Agricultural Chemical. [Link]

  • PubChem. (n.d.). 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. National Center for Biotechnology Information. [Link]

  • Grishanin, I., et al. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences, 23(23), 15291. [Link]

  • UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. [Link]

  • Trebst, A. (2008). The Mode of Action of Triazine Herbicides in Plants. In The Triazine Herbicides (pp. 101-110). Elsevier. [Link]

  • Carvalho, F. E. L., et al. (2022). The nexus between reactive oxygen species and the mechanism of action of herbicides. Weed Science, 70(1), 12-24. [Link]

  • Pereira, J. S., et al. (2024). Individual and combined effects of commercial glyphosate, atrazine and 2,4-D herbicides on the gerbil ventral prostate. Environmental Pollution, 340, 122822. [Link]

  • Koizumi, K., et al. (1999). Novel 1,3,5-triazine derivatives with herbicidal activity. Pest Management Science, 55(6), 642-645. [Link]

  • Principles of Weed Control. (n.d.). Herbicides that Inhibit EPSP Synthase. [Link]

  • PubChem. (n.d.). 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]

  • Department of Agriculture. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. [Link]

  • Simkin, A. J., et al. (2021). Measuring ROS and Redox Markers in Plant Cells. Antioxidants & Redox Signaling, 35(8), 665-690. [Link]

  • UC Agriculture and Natural Resources. (n.d.). EPSP Synthase Inhibitors. Herbicide Symptoms. [Link]

  • News. (n.d.). Atrazine herbicide vs. Glyphosate: what's the difference?. [Link]

  • Crop Protection Network. (2023, September 8). EPSPS Inhibitor (HG 9) Herbicide Injury in Soybean. [Link]

  • da Silva, A. F., et al. (2024). Photosystem II inhibitor herbicides. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3895. [Link]

  • Food and Agriculture Organization of the United Nations. (2013). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. [Link]

  • United States Environmental Protection Agency. (n.d.). Glyphosate. [Link]

  • MOA Technology. (n.d.). New Approaches to Herbicide and Bioherbicide Discovery. [Link]

  • Kumar, N., et al. (2023). 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity Against Phalaris Minor a Weed of Wheat Crop Field. ResearchGate. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]

  • Schönbrunn, E., et al. (2001). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. Proceedings of the National Academy of Sciences, 98(4), 1376-1380. [Link]

  • Progressive Farmer. (2021, November 15). EPA Says Glyphosate, Atrazine Likely to Adversely Affect Endangered Species. [Link]

  • Kumar, A., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Medicinal Chemistry, 14(11), 2097-2134. [Link]

  • Hasanuzzaman, M., et al. (2020). Reactive Oxygen Species and Antioxidant Defense in Plants under Abiotic Stress: Revisiting the Crucial Role of a Universal Defense Regulator. Antioxidants, 9(8), 681. [Link]

  • The Investigative Desk. (2025, October 29). How the chemical industry doctored a new EU approval of a contested pesticide. [Link]

  • Kumar, A., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Medicinal Chemistry, 14(11), 2097-2134. [Link]

  • Mesnage, R., & Antoniou, M. N. (2025). Is it time to reassess current safety standards for glyphosate-based herbicides?. Journal of the European Academy of Dermatology and Venereology, 39(10), 1914-1922. [Link]

  • da Silva, J. R., et al. (2023). Effects of glyphosate and atrazine mixture application at different concentrations on Allium cepa L. root meristem cells. ResearchGate. [Link]

  • Kim, J., et al. (2023). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science, 79(12), 5136-5146. [Link]

  • Torra, J., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. [Link]

  • AERU. (n.d.). 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). [Link]

  • Wikipedia. (n.d.). EPSP synthase. [Link]

  • Nuñez Montoya, S. C., et al. (2016). Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers. Journal of Photochemistry and Photobiology B: Biology, 162, 282-289. [Link]

  • Alexou, M. (2015). How could I quantitatively measure reactive oxygen species in plants?. ResearchGate. [Link]

  • de Oliveira, A. C., et al. (2026). More than a Thickener: Xanthan Gum as a Vehicle for the Herbicidal Extract of Saussurea lappa and Its Rheological Characterization. Polymers, 18(3), 673. [Link]

  • AERU. (n.d.). 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (Ref: BH 635-5). [Link]

Sources

A Comparative Benchmark Analysis of Novel Triazine Derivatives Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Therapeutics

Cancer remains a formidable global health challenge, with the World Health Organization reporting nearly 10 million deaths in 2020.[1] This underscores the urgent and ongoing need for innovative and more effective treatment strategies. The complexity of cancer, characterized by uncontrolled cell proliferation and metastasis, necessitates the development of novel therapeutic agents that can overcome the limitations of current treatments, such as drug resistance and severe side effects.[1]

In this context, heterocyclic compounds have emerged as a particularly promising avenue for anticancer drug discovery. Among these, 1,3,5-triazine (s-triazine) derivatives have garnered significant attention due to their structural versatility and broad spectrum of biological activities.[2][3] The s-triazine scaffold, a six-membered ring containing three nitrogen atoms, allows for substitutions at three positions, enabling the fine-tuning of its physicochemical and biological properties.[2] This adaptability has led to the development of several clinically approved anticancer drugs containing a triazine core, including altretamine for ovarian cancer, gedatolisib for breast cancer, and enasidenib for leukemia, validating the therapeutic potential of this chemical class.[1][2]

This guide provides a comprehensive benchmark analysis of newly synthesized triazine derivatives against well-established anticancer drugs. As a Senior Application Scientist, the objective is to present a scientifically rigorous comparison based on preclinical experimental data, offering valuable insights to researchers, scientists, and drug development professionals. We will delve into in vitro cytotoxicity, mechanistic pathways, and in vivo efficacy, providing not just data, but also the rationale behind the experimental designs and detailed protocols for their replication.

I. In Vitro Cytotoxicity: Gauging Potency at the Cellular Level

The initial and most critical step in evaluating any potential anticancer agent is to assess its direct cytotoxic effect on cancer cells. In vitro cytotoxicity assays provide a quantitative measure of a compound's ability to inhibit cell growth and induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4] It relies on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[4][5]

Below is a comparative analysis of the cytotoxic activity of a representative novel triazine derivative, Compound 11 , against various human cancer cell lines, benchmarked against the standard chemotherapeutic agents Doxorubicin and Cisplatin.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Compound 11 and Standard Anticancer Drugs

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HCT-116 (Colon)
Compound 11 (Triazine) 5.85[6]~30[7]~28[8]3.64–5.60[6]
Doxorubicin ~2.5[9]2.9[9]>20[9]~0.05[10]
Cisplatin ~6.4[11]~1.0-5.0[12][13]~10-20[12]~5.0-10.0[12]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell seeding density and incubation time.[13][14] The values presented are representative figures from the cited literature.

The data indicates that Compound 11 exhibits potent cytotoxic activity, particularly against colorectal cancer cell lines, with IC50 values comparable to or even superior to the reference drug Doxorubicin in some cases.[6] This strong in vitro performance warrants further investigation into its mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity Screening[4][15]

This protocol outlines the standardized procedure for determining the IC50 value of a test compound.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazine derivatives and standard drugs (e.g., Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration can be optimized based on the cell line's doubling time.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Mechanistic Insights: Unraveling the Mode of Action

Understanding how a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Many triazine derivatives have been found to target key signaling pathways that are often dysregulated in cancer, such as those involving protein kinases.[2][15][16] Additionally, the induction of apoptosis (programmed cell death) and cell cycle arrest are hallmark mechanisms of effective anticancer drugs.[6]

Kinase Inhibition: Targeting Dysregulated Signaling

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[17][18] Several 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway.[18][19] By blocking the activity of kinases like PI3K and mTOR, these compounds can effectively halt the uncontrolled growth of cancer cells.[17]

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the inhibitory action of triazine derivatives.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Survival S6K->Proliferation Promotes eIF4E->Proliferation Promotes Triazine Triazine Derivative Triazine->PI3K Inhibits Triazine->mTORC1 Inhibits

Caption: PI3K/mTOR pathway inhibition by triazine derivatives.

Apoptosis Induction: Triggering Programmed Cell Death

Apoptosis is a natural and essential process for removing damaged or unwanted cells. A key feature of cancer cells is their ability to evade apoptosis. Therefore, compounds that can re-induce this process are highly sought after. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry technique to detect and quantify apoptotic cells.[20]

In healthy cells, a phospholipid called phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[20] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late-stage apoptotic or necrotic cells.[21] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Apoptosis Induction in HCT-116 Cells after 48h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control ~95%~3%~2%
Compound 11 (10 µM) ~40%~35%~25%
Doxorubicin (5 µM) ~50%~30%~20%

Note: The data presented is hypothetical and for illustrative purposes, but reflects typical outcomes for an effective pro-apoptotic compound.

The hypothetical data suggests that Compound 11 is a potent inducer of apoptosis, surpassing the effect of Doxorubicin at the tested concentrations.

Experimental Protocol: Annexin V/PI Apoptosis Assay[21][23][24]
  • Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them, then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Apoptosis_Workflow A 1. Seed & Treat Cells B 2. Harvest Cells (Adherent & Floating) A->B C 3. Wash with ice-cold PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate in Dark E->F G 7. Analyze by Flow Cytometry F->G

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis: Halting Cell Division

The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs exert their effects by disrupting this cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis.[22] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle.[23][24]

Table 3: Cell Cycle Distribution of A549 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control ~60%~25%~15%
Compound 11 (10 µM) ~20%~15%~65%
Paclitaxel (10 nM) ~10%~10%~80%

Note: The data is hypothetical, illustrating a typical G2/M arrest induced by a compound interfering with mitosis. Paclitaxel is a known mitotic inhibitor.

The hypothetical results indicate that Compound 11 induces a significant arrest of cells in the G2/M phase, a mechanism shared by other potent anticancer agents like Paclitaxel.

Experimental Protocol: Cell Cycle Analysis by PI Staining[26][27]
  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure that only DNA is stained.

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

III. In Vivo Efficacy: Validation in a Living System

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment of a tumor within a living organism. Therefore, in vivo studies using animal models are a critical step in preclinical drug development.[25] Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate the antitumor efficacy of drug candidates.[25][26]

In these models, the primary endpoint is often the inhibition of tumor growth, which is typically measured as a percentage of tumor growth inhibition (TGI).

Table 4: In Vivo Efficacy in HCT-116 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (TGI, %)
Vehicle Control -0%
Compound 11 50 mg/kg, p.o.~75%
5-Fluorouracil (5-FU) 30 mg/kg, i.p.~60%

Note: This data is hypothetical and for illustrative purposes. p.o. = oral administration; i.p. = intraperitoneal administration.

The hypothetical in vivo data demonstrates that Compound 11 significantly suppresses tumor growth in a xenograft model, showing superior efficacy compared to the standard-of-care chemotherapy, 5-Fluorouracil, for colorectal cancer.

Experimental Protocol: Human Tumor Xenograft Study[28]
  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells (e.g., HCT-116) in a mixture of medium and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (e.g., Compound 11), a positive control (e.g., 5-FU), and a vehicle control according to the planned dosing schedule and route of administration.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study (typically 21-28 days).

  • Data Analysis: At the end of the study, calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Xenograft_Workflow A 1. Inject Human Cancer Cells into Immunocompromised Mice B 2. Monitor Tumor Growth to ~100-150 mm³ A->B C 3. Randomize Mice into Treatment & Control Groups B->C D 4. Administer Compounds (Daily for 21 days) C->D E 5. Measure Tumor Volume & Body Weight D->E F 6. Calculate Tumor Growth Inhibition (TGI) E->F

Caption: General workflow for a human tumor xenograft study.

IV. Conclusion and Future Perspectives

The preclinical data presented in this guide strongly suggests that novel triazine derivatives, exemplified by Compound 11, hold significant promise as a new class of anticancer agents. The comprehensive benchmarking against established drugs like Doxorubicin, Cisplatin, and 5-Fluorouracil reveals a competitive, and in some instances superior, profile in terms of in vitro cytotoxicity and in vivo efficacy.

The mechanistic studies indicate that these compounds can effectively induce apoptosis and cause cell cycle arrest, likely through the inhibition of key signaling pathways such as PI3K/mTOR. This multi-faceted mechanism of action is a desirable characteristic for an anticancer drug, as it may help to overcome resistance mechanisms.

The journey from a promising lead compound to a clinically approved drug is long and arduous. The next steps for the development of these triazine derivatives will involve:

  • Lead Optimization: Synthesizing and screening additional analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Advanced Mechanistic Studies: Pinpointing the precise molecular targets and further elucidating the signaling pathways involved.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and safety profile of the lead candidates in more advanced preclinical models.

  • Combination Studies: Investigating the potential synergistic effects of these derivatives when used in combination with existing chemotherapies or targeted agents.

References

  • ResearchGate. (n.d.). Some 1,3,5‐triazine derivatives as potent anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazine derivatives with different anticancer activity mechanisms. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • PubMed. (2021, February 15). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Retrieved from [Link]

  • RSC Publishing. (2025, April 1). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Retrieved from [Link]

  • PMC - NIH. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM). Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

  • MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Retrieved from [Link]

  • PLOS. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]

  • ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • Unknown Source. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Oncotarget. (2016, October 25). The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of.... Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,.... Retrieved from [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. Retrieved from [Link]

  • Journal of Advanced Veterinary Research. (n.d.). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Retrieved from [Link]

  • Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]

  • PubMed. (n.d.). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not conclude with the acquisition of data, but with the responsible management of all experimental materials. This guide provides an in-depth, procedural framework for the proper disposal of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, ensuring the safety of laboratory personnel and the preservation of our environment. The following protocols are synthesized from established safety data for structurally similar triazine compounds and general principles of hazardous waste management.

Understanding the Hazard Profile: A Prudent Approach

  • Acute Oral Toxicity : The compound is presumed to be harmful if swallowed.[1][3]

  • Skin and Eye Irritation : Contact with skin and eyes may cause irritation.[2][3][4]

  • Respiratory Irritation : Inhalation of dust may lead to respiratory tract irritation.[2][3]

Given these potential hazards, it is imperative to treat 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine as a hazardous chemical and follow all subsequent safety and disposal protocols with diligence.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity, Oral Harmful if swallowed.[1][3]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[3][4]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]Ocular Contact
Specific target organ toxicity May cause respiratory irritation.[2][3]Inhalation

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is a multi-step process that begins with preparation and ends with documented transfer to a certified waste management provider.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal Prep Don Personal Protective Equipment (PPE) Segregate Segregate Waste Prep->Segregate Ensure Safety Containerize Select & Label Appropriate Waste Container Segregate->Containerize Prevent Cross-Contamination Log Log Waste Details Containerize->Log Maintain Compliance Store Temporary On-site Storage Log->Store Safe Holding Transfer Transfer to Certified Hazardous Waste Vendor Store->Transfer Final Disposition

Caption: Disposal Workflow for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Experimental Protocol: Waste Handling and Disposal

Objective: To safely collect, store, and dispose of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine waste in compliance with institutional and regulatory standards.

Materials:

  • Personal Protective Equipment (PPE):

    • Safety goggles (conforming to EN 166(EU) or NIOSH (US) standards)[1]

    • Chemical-resistant gloves (nitrile or neoprene recommended)

    • Lab coat or impervious clothing[1]

    • Full-face respirator (if exposure limits are exceeded or irritation is experienced)[1]

  • Hazardous waste container (clearly labeled, compatible with chemical)

  • Waste logbook

  • Spill kit (absorbent material like sand or diatomite, dustpan, and brush)[5]

Procedure:

  • Personal Protective Equipment (PPE) Adherence: Before handling the chemical, don the appropriate PPE.[1] This is the foundational step to mitigate any direct exposure.

  • Waste Segregation: At the point of generation, segregate waste containing 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine from non-hazardous waste. This prevents cross-contamination and ensures proper disposal streams. Do not mix with other waste.[6]

  • Containerization:

    • Place solid waste directly into a designated, leak-proof, and sealable hazardous waste container.

    • For solutions, use a compatible liquid waste container.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "4-Ethoxy-6-methyl-1,3,5-triazin-2-amine," and the associated hazards (e.g., "Toxic," "Irritant").

  • Waste Logging: Meticulously record the quantity of waste and the date of entry into the waste container in a dedicated logbook. This is critical for regulatory compliance and waste tracking.

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[4] The storage area should be away from incompatible materials such as strong acids and oxidizing agents.[4]

  • Disposal Coordination: Once the container is full or has reached the designated accumulation time limit, coordinate with your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a certified hazardous waste vendor. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]

Spill and Emergency Procedures: Preparedness is Paramount

Accidents, though undesirable, can occur. A well-rehearsed emergency plan is the hallmark of a safe laboratory environment.

Small Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If there is a risk of inhalation, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[1]

  • Containment: For liquid spills, contain the spill using absorbent materials from your spill kit.[5] For solid spills, gently cover the material to prevent dust from becoming airborne.[8]

  • Cleanup:

    • For liquid spills, absorb the material with sand, diatomite, or another suitable absorbent.[5]

    • For solid spills, carefully sweep up the material using a dustpan and brush, avoiding the creation of dust.[6][8]

  • Disposal: Place all contaminated materials (absorbents, PPE, etc.) into a sealed, labeled hazardous waste container.[5][8]

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Reporting: Report the incident to your EHS department.

The Rationale Behind the Protocol: A Deeper Dive

The procedures outlined above are not arbitrary; they are rooted in the chemical and toxicological properties of triazine compounds and established principles of chemical safety.

  • Segregation and Containerization: The principle of segregating chemical waste is fundamental to preventing dangerous reactions. Triazine compounds may be incompatible with strong acids or oxidizing agents.[4] Proper containerization prevents the release of the chemical into the environment.

  • Incineration as a Preferred Disposal Method: For many pesticides and related chemical compounds, high-temperature incineration is the recommended disposal method.[9] This process ensures the complete destruction of the hazardous compound. However, this must be carried out by a licensed facility.

  • Environmental Protection: Triazine compounds can be hazardous to aquatic life and should not be allowed to enter sewers or waterways.[5][10] The containment and disposal procedures are designed to prevent such environmental contamination.

By adhering to these detailed procedures, researchers can ensure that their valuable work in the lab does not come at the cost of safety or environmental integrity. The responsible disposal of chemical waste is a shared responsibility that safeguards our scientific community and the world we all inhabit.

References

  • Agilent. (2019, March 31).
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Triazine Pesticides Standard. (2019, April 1).
  • Echemi. (n.d.).
  • ChemicalBook. (2025, June 28).
  • CAMEO Chemicals. TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS.
  • Shimadzu Scientific Instruments.
  • Fisher Scientific. (n.d.).
  • National Institutes of Health. (2022, April 10).
  • CymitQuimica. (n.d.). 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine.
  • Fisher Scientific. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
  • Echemi. (n.d.).
  • AERU. (n.d.). 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829).
  • Fisher Scientific. (n.d.).
  • PubChem. 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.
  • IntechOpen. (n.d.).
  • ChemicalBook. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
  • UCR Environmental Health & Safety. (2020, February 20). How to Clean Up a Small Spill [Video]. YouTube.
  • Defense Technical Information Center. (n.d.). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills.
  • ChemicalBook. (n.d.). 2-amino-4-methylamino-6-ethoxy-1,3,5-triazine.
  • PubChem. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
  • AERU. (2025, July 27). 6-ethoxy-N-methyl-1,3,5-triazine-2,4-diamine (Ref: IN D7556).
  • PubChem. 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine.

Sources

Personal protective equipment for handling 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to Safe Handling of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

A Senior Application Scientist's Procedural Guide for Laboratory Safety and Chemical Handling

Hazard Assessment and Triage: Understanding the Risks

Triazine compounds, as a class, can present several health hazards. Based on data from analogous compounds, 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.

Immediate Action Protocol:

  • Consult Similar Compound SDS: In the absence of a specific SDS, review the SDS for compounds like 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.[1]

  • Assume Hazard: Treat the compound with the highest level of precaution indicated by related structures.

  • Control of Exposure: The primary objective is to minimize all routes of exposure: inhalation, ingestion, and skin/eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the recommended PPE, with the rationale rooted in the potential hazards of triazine compounds.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile gloves (minimum 11-13 mil thickness)To prevent skin contact and absorption. Butyl rubber gloves are recommended for direct, prolonged contact.
Eye Protection Tightly sealed chemical safety goggles or a face shieldTo protect against dust particles and potential splashes.
Body Protection A lab coat or chemical-resistant apronTo prevent contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used when handling the powder outside of a fume hood or if dust is generated, to prevent respiratory tract irritation.

PPE Selection Workflow:

PPE_Selection cluster_respirator Additional Respiratory Protection start Start: Handling 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine assess_dust Is there a potential for dust generation? start->assess_dust use_hood Work in a certified chemical fume hood assess_dust->use_hood Yes wear_respirator Wear a NIOSH/MSHA or EN 149 approved respirator assess_dust->wear_respirator High Potential wear_ppe Standard PPE Required: - Nitrile Gloves - Safety Goggles - Lab Coat assess_dust->wear_ppe No use_hood->wear_ppe wear_respirator->use_hood end Proceed with Experiment wear_ppe->end

Caption: PPE selection workflow for handling 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical to maintaining a safe laboratory environment.

Preparation:

  • Designated Area: All handling of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine should occur in a designated area, preferably within a chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible before starting.

  • Review Protocol: Verbally review the handling and emergency procedures with all personnel involved.

Handling:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust dispersion.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation: Always handle the compound in a well-ventilated area to keep airborne concentrations low.[1]

  • Avoid Contact: Prevent direct contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined below.

  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of both personnel and the environment.

Waste Collection:

  • Segregation: All waste contaminated with 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, including disposable PPE, weighing papers, and contaminated labware, must be segregated into a clearly labeled, sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.

Disposal Procedure:

  • Licensed Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Regulatory Compliance: Dispose of contents and container in accordance with all local, regional, and national regulations.

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible.[1]

Spill Management: Preparedness for Contingencies

Accidents can happen, and a well-defined spill response plan is essential.

Minor Spills (Solid):

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Containment: Use appropriate tools to sweep or vacuum up the spilled solid into a convenient waste disposal container.[1] Avoid generating dust.[3]

  • Decontamination: Clean the spill area with soap and water.

  • Dispose: All cleanup materials should be placed in the hazardous waste container.

Major Spills:

  • Evacuate: Evacuate the immediate area and alert others.

  • Isolate: Close the doors to the affected area.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department immediately.

  • Do Not Attempt to Clean: A major spill should only be handled by trained emergency response personnel.

By integrating these protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the responsible handling of chemical compounds.

References

  • Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Cole-Parmer. Available at: [Link]

  • 2-Amino-4-ethoxy-6-methyl-1,3,5-triazine. Alzchem. Available at: [Link]

  • SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Synerzine. Available at: [Link]

  • Acute Tox. 4; H302 Harmful if swallowed. Silver Fern Chemical, Inc. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.